5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHKLQOTXHQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716523 | |
| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067171-66-7 | |
| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. The strategic introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated analog with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the described methodologies.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 5-position of the benzoxazine ring system.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1067171-66-7 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | Expected to be an off-white or pale solid |
| Solubility | Soluble in common organic solvents |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis of this compound
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the condensation of a 2-aminophenol with a suitable two-carbon electrophile. For the synthesis of the title compound, a logical and efficient approach is the reaction of 2-amino-4-fluorophenol with 1,2-dibromoethane.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-4-fluorophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 6.5 | m | 3H | Aromatic protons |
| ~4.3 | t | 2H | -O-CH₂- |
| ~3.5 | t | 2H | -N-CH₂- |
| ~4.6 (broad) | s | 1H | -NH- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d) | C-F |
| ~143 | Quaternary aromatic C |
| ~132 | Quaternary aromatic C |
| ~118 (d) | Aromatic CH |
| ~115 (d) | Aromatic CH |
| ~110 (d) | Aromatic CH |
| ~65 | -O-CH₂- |
| ~44 | -N-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920, ~2850 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | C-O-C asymmetric stretch |
| ~1200 | C-F stretch |
| ~1100 | C-N stretch |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorine atom into the benzoxazine scaffold can significantly enhance its drug-like properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa to optimize pharmacokinetic profiles.[1]
Potential Therapeutic Areas
Derivatives of the 1,4-benzoxazine core have been investigated for a wide range of biological activities. While specific studies on this compound are limited, related fluorinated benzoxazines have shown promise in several areas:
-
Antitubercular Agents: Fluorine-containing benzoxazinyl-oxazolidinones have been developed as potent agents against multidrug-resistant tuberculosis.[2]
-
Anticancer Agents: The 1,4-benzoxazine scaffold is present in compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3]
-
Enzyme Inhibitors: Fluorinated benzoxazinones have been designed as inhibitors of enzymes such as protoporphyrinogen IX oxidase.[4]
The 5-fluoro substitution pattern of the title compound makes it an attractive starting point for the development of new therapeutic agents in these and other disease areas. Structure-activity relationship (SAR) studies of fluorinated benzoxazines can further guide the design of more potent and selective drug candidates.[5][6][7]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a laboratory coat, and safety glasses.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. The methodologies and data presented herein are intended to serve as a robust foundation for researchers to further explore the chemistry and biological activity of this promising fluorinated heterocyclic compound.
References
- 1. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Synthesis of fluorinated drug scaffolds using SNAr substitution reactions - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS Number: 1067171-66-7
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.
Introduction: The Significance of Fluorinated Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in polymer chemistry. The introduction of a fluorine atom into the benzoxazine scaffold can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated analogs highly sought after in drug discovery.[1][2] The benzoxazine core itself is considered a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, anti-tuberculosis, and anticancer activities.[3][4] this compound represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[5]
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1067171-66-7 | [5][6][7] |
| Molecular Formula | C₈H₈FNO | [5][6] |
| Molecular Weight | 153.15 g/mol | [5][6] |
| Appearance | Brown to reddish-brown liquid | [6] |
| Storage Temperature | 2-8°C | [6] |
| Purity | Typically ≥95% | [5] |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data from suppliers like Moldb and BLDpharm can be requested for full characterization.[8][9] Based on the structure, the following spectroscopic signatures can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the oxazine ring will likely appear as two triplets in the aliphatic region. The N-H proton will present as a broad singlet.
-
¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (around 2850-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 153.
Synthesis of this compound: A Representative Protocol
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon. A common and effective method involves the reaction of a 2-aminophenol with a 2-haloethanol. For the target molecule, the synthesis would logically start from 2-amino-3-fluorophenol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative example based on established methodologies for the synthesis of analogous 1,4-benzoxazines.[10] Researchers should optimize conditions for safety and yield.
Materials and Reagents:
-
2-Amino-3-fluorophenol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorophenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and N,N-dimethylformamide (DMF).
-
Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack. DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants.
-
-
Addition of Reagent: Slowly add 2-chloroethanol (1.1-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating is necessary to promote both the initial O-alkylation and the subsequent intramolecular N-alkylation (cyclization) to form the benzoxazine ring.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Potential Applications in Drug Discovery and Development
The 1,4-benzoxazine scaffold is a key component in a number of biologically active molecules. The introduction of fluorine can further enhance their therapeutic potential.
Antimicrobial and Antituberculosis Agents
Fluorinated benzoxazinyl-oxazolidinones have been investigated as potent agents against multidrug-resistant tuberculosis.[1] The fluorine atom in these structures has been shown to improve activity and reduce toxicity.[1] this compound could serve as a crucial intermediate for the synthesis of novel analogs in this class.
Central Nervous System (CNS) Active Compounds
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been patented for various pharmaceutical compositions, suggesting their potential as scaffolds for CNS-active drugs.[11] The lipophilic nature of fluorine can facilitate penetration of the blood-brain barrier, a desirable property for CNS drug candidates.
Kinase Inhibitors and Anticancer Agents
The benzoxazine nucleus is present in various kinase inhibitors and compounds with anticancer properties.[3] The strategic placement of a fluorine atom can enhance binding to the target kinase or improve the pharmacokinetic profile of the compound.
Caption: Potential therapeutic applications stemming from the this compound scaffold.
Conclusion and Future Outlook
This compound is a valuable heterocyclic building block with considerable potential in drug discovery and materials science. While specific experimental data on this compound is limited in publicly accessible literature, established synthetic methodologies for benzoxazines provide a clear path for its preparation. The presence of the fluorine atom is anticipated to confer advantageous properties, making this compound an attractive starting point for the development of novel pharmaceuticals and high-performance polymers. Further research into the biological activities of derivatives of this compound is warranted and is expected to yield promising results.
References
- 1. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 5-FLUORO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE CAS#: 1067171-66-7 [chemicalbook.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1067171-66-7 | this compound - Moldb [moldb.com]
- 9. 1501173-93-8|5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
Spectroscopic Data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data presented herein are a combination of established principles and predictive analysis based on structurally analogous compounds found in the scientific literature.
Molecular Structure and Overview
This compound possesses a core structure consisting of a benzene ring fused to a morpholine ring, with a fluorine atom substituted at the 5-position of the aromatic ring. This fluorine substitution is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The fluorine atom at C-5 will introduce characteristic splitting patterns for the adjacent aromatic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | m | 1H | Ar-H |
| ~6.6 - 6.7 | m | 1H | Ar-H |
| ~6.5 - 6.6 | m | 1H | Ar-H |
| ~4.3 | t | 2H | O-CH₂ |
| ~3.4 | t | 2H | N-CH₂ |
| ~3.5 - 4.5 | br s | 1H | N-H |
Interpretation:
-
Aromatic Protons (δ 6.5 - 7.0): The three aromatic protons will appear as a complex multiplet in the upfield region of the aromatic range due to the electron-donating effects of the oxygen and nitrogen atoms. The fluorine substitution will cause additional coupling, further complicating the splitting pattern.
-
Oxazine Ring Protons (δ 3.4 and 4.3): The two methylene groups of the morpholine ring are diastereotopic and are expected to appear as triplets, assuming free rotation. The protons on the carbon adjacent to the oxygen (O-CH₂) will be deshielded and appear at a higher chemical shift (~4.3 ppm) compared to the protons on the carbon adjacent to the nitrogen (N-CH₂) (~3.4 ppm).[2]
-
N-H Proton (δ 3.5 - 4.5): The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~140 - 145 | Ar-C-O |
| ~130 - 135 | Ar-C-N |
| ~115 - 120 (d) | Ar-C |
| ~110 - 115 (d) | Ar-C |
| ~105 - 110 (d) | Ar-C |
| ~65 | O-CH₂ |
| ~45 | N-CH₂ |
Interpretation:
-
Aromatic Carbons (δ 105 - 155): The six aromatic carbons will give rise to six distinct signals. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF) of approximately 240 Hz and will be the most downfield of the aromatic carbons. The other aromatic carbons will also show smaller C-F couplings.
-
Oxazine Ring Carbons (δ 45 and 65): The two methylene carbons of the morpholine ring will appear in the aliphatic region. The carbon adjacent to the oxygen (O-CH₂) is expected at a higher chemical shift (~65 ppm) than the carbon adjacent to the nitrogen (N-CH₂) (~45 ppm).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the N-H bond, C-H bonds, C-O and C-N bonds, and the aromatic ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, 2850 | Medium | Aliphatic C-H Stretch |
| ~1600, 1500 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O Stretch (asymmetric) |
| ~1100 | Strong | C-N Stretch |
| ~1050 | Strong | Aliphatic C-O Stretch |
| ~800-900 | Strong | Aromatic C-H Bend (out-of-plane) |
Interpretation: The IR spectrum will be characterized by a sharp N-H stretching band around 3400 cm⁻¹. The aromatic C=C stretching vibrations will appear as strong bands in the 1600-1500 cm⁻¹ region. The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric aryl-O stretching, and the C-N and aliphatic C-O stretching vibrations will be observed in the 1100-1050 cm⁻¹ range.[1][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₈FNO, Molecular Weight: 153.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₂O]⁺ |
| 95 | [M - CH₂O - CO]⁺ or [M - C₂H₃NO]⁺ |
Interpretation: The molecular ion peak at m/z 153 should be clearly visible. A characteristic fragmentation pathway for benzoxazines involves the loss of formaldehyde (CH₂O, 30 Da) from the oxazine ring, leading to a fragment at m/z 123.[5] Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or other neutral fragments from the heterocyclic ring.
Caption: Predicted key fragmentation pathway for this compound.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan before running the sample.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Conclusion
The spectroscopic data presented in this guide provide a detailed characterization of this compound. The predicted NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and analysis of closely related structures. This information is crucial for the unambiguous identification and further investigation of this compound in various scientific applications.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Therapeutic Promise of 1,4-Benzoxazine Scaffolds: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,4-benzoxazine core is a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of a benzene ring and a 1,4-oxazine ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a multitude of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,4-benzoxazine derivatives, with a focus on their potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and provide a critical analysis of structure-activity relationships to guide future drug development efforts.
The 1,4-Benzoxazine Core: A Foundation for Diverse Pharmacology
The versatility of the 1,4-benzoxazine scaffold stems from its unique physicochemical properties and the numerous sites available for chemical modification.[4] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective therapeutic agents. The core structure's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, facilitates its binding to a wide range of biological macromolecules.[5]
Anticancer Applications: Targeting Key Oncogenic Pathways
1,4-Benzoxazine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which 1,4-benzoxazines exert their anticancer effects is the inhibition of protein kinases. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,4-benzoxazine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and the induction of apoptosis in cancer cells.[6]
Beyond kinase inhibition, some derivatives have been found to target the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region, thereby downregulating its expression.[11] This represents a novel and exciting approach to cancer therapy.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain 1,4-benzoxazine derivatives.
Synthesis of a Representative Anticancer 1,4-Benzoxazine-Purine Hybrid
The synthesis of hybrid molecules incorporating the 1,4-benzoxazine scaffold with other pharmacophores, such as purines, has yielded compounds with enhanced anticancer activity.[4]
Experimental Protocol: Synthesis of a 1,4-Benzoxazine-Purine Hybrid
-
Step 1: Synthesis of the 1,4-Benzoxazine Intermediate. A mixture of 2-aminophenol (1 eq.), an appropriate α-halo ketone (1.1 eq.), and a base such as potassium carbonate (2 eq.) in a suitable solvent like acetonitrile is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,4-benzoxazine intermediate.
-
Step 2: N-Alkylation with a Purine Moiety. The 1,4-benzoxazine intermediate (1 eq.) is dissolved in DMF, and sodium hydride (1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of a 6-chloropurine derivative (1.1 eq.). The reaction is stirred at room temperature for 12-16 hours.
-
Step 3: Work-up and Purification. The reaction mixture is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final 1,4-benzoxazine-purine hybrid.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The 1,4-benzoxazine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[14]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[12][13]
| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |
| Hybrid 9 | 6-Bromo-purine | HCT-116 (Colon) | 7.31 | [4] |
| Hybrid 12 | 6-Methyl-purine | MCF-7 (Breast) | 3.39 | [4] |
| Derivative 7 | 1,2,3-Triazole | HepG2 (Liver) | 4.07 | [6] |
Table 1: Anticancer activity (IC50 values) of selected 1,4-benzoxazine derivatives.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. 1,4-benzoxazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[16][17][18][19]
Mechanism of Action: Inhibition of NO and Pro-inflammatory Cytokines
A major mechanism of the anti-inflammatory action of 1,4-benzoxazines is the inhibition of nitric oxide (NO) production in activated macrophages.[17] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. These compounds can also suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 by modulating the NF-κB signaling pathway.[17][20]
Figure 2: The canonical NF-κB signaling pathway and its inhibition by 1,4-benzoxazine derivatives.[4][6][21][22][23]
Synthesis of a Representative Anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one
The 2H-1,4-benzoxazin-3(4H)-one core is a common feature in many anti-inflammatory derivatives.
Experimental Protocol: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one Derivative
-
Step 1: Condensation. A solution of 2-aminophenol (1 eq.) and an α-keto ester (1.1 eq.) in a high-boiling point solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.
-
Step 2: Cyclization. After the initial condensation is complete, the reaction mixture is cooled, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is then refluxed for an additional 8-12 hours to facilitate cyclization.
-
Step 3: Work-up and Purification. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Evaluation of Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.[24][25][26][27][28]
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the 1,4-benzoxazine derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[25]
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: 50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes in the dark, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[25][27]
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,4-benzoxazine derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[29][30][31][32]
Mechanism of Action: Targeting Bacterial DNA Gyrase
One of the key mechanisms of antibacterial action for some 1,4-benzoxazine derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][7][33][34][35] By binding to the enzyme, these compounds stabilize the DNA-gyrase complex in a cleaved state, leading to double-strand DNA breaks and ultimately cell death.[1][34]
Figure 3: Mechanism of action of 1,4-benzoxazine derivatives as DNA gyrase inhibitors.
Synthesis of a Representative Antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-one
A common synthetic route to antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-ones involves the reaction of 2-aminophenols with chloroacetic acid followed by further modifications.[36]
Experimental Protocol: Synthesis of an Antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-one
-
Step 1: Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one. 2-Aminophenol (1 eq.) is reacted with chloroacetic acid (1.1 eq.) in the presence of a base like sodium acetate in an aqueous medium under reflux. The resulting precipitate is filtered, washed with water, and dried.[36]
-
Step 2: Sulfonation. The product from step 1 is treated with chlorosulfonic acid at 0°C to introduce a sulfonyl chloride group.
-
Step 3: Nucleophilic Substitution. The sulfonyl chloride derivative is then reacted with various amines to introduce diverse side chains, enhancing the antimicrobial activity.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11][37][38]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[11]
-
Serial Dilution of Compounds: The 1,4-benzoxazine derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[37]
| Compound | Modification | Organism | MIC (µg/mL) | Reference |
| Derivative 9c | 1,2,3-Triazole | S. aureus | 16 | [5] |
| Derivative 9d | 1,2,3-Triazole | E. coli | 32 | [5] |
| Fluoro-derivative | Fluorine substitution | Gram-positive bacteria | 16-64 | [30] |
Table 2: Antimicrobial activity (MIC values) of selected 1,4-benzoxazine derivatives.
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 1,4-benzoxazine derivatives have shown significant neuroprotective effects in various in vitro and in vivo models.[39][40]
Mechanism of Action: Inhibition of GSK-3β and Oxidative Stress
A key player in the pathogenesis of several neurodegenerative diseases is Glycogen Synthase Kinase-3β (GSK-3β).[2][39][40][41][42] Hyperactivation of GSK-3β is linked to tau hyperphosphorylation (a hallmark of Alzheimer's disease) and increased neuronal apoptosis. Several 1,4-benzoxazine derivatives have been identified as potent inhibitors of GSK-3β.[40] Additionally, these compounds can protect neurons from oxidative stress-induced cell death by scavenging reactive oxygen species (ROS).
Figure 4: The role of GSK-3β in neurodegeneration and its inhibition by 1,4-benzoxazine derivatives.
Synthesis of a Representative Neuroprotective 1,4-Benzoxazine (HSB-13)
The synthesis of neuroprotective 1,4-benzoxazines like HSB-13 involves a multi-step process.
Experimental Protocol: Synthesis of an HSB-13 Analog
-
Step 1: Synthesis of the Benzoxazinone Core. 2-Amino-5-nitrophenol is reacted with ethyl chloroacetate in the presence of a base to form the corresponding nitro-substituted 2H-benzo[b][1][4]oxazin-3(4H)-one.
-
Step 2: Knoevenagel Condensation. The benzoxazinone core is then subjected to a Knoevenagel condensation with a substituted benzaldehyde (e.g., 3,5-dibromo-4-hydroxybenzaldehyde) in the presence of a catalyst like piperidine in ethanol to yield the benzylidene derivative.
-
Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine using a reducing agent such as stannous chloride in ethanol or catalytic hydrogenation.
-
Step 4: Purification. The final product is purified by column chromatography to yield the desired neuroprotective agent.
Evaluation of Neuroprotective Activity: SH-SY5Y Cell-Based Assay
The SH-SY5Y human neuroblastoma cell line is a widely used model to study neuroprotection against oxidative stress.[36][43][44]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using retinoic acid.
-
Pre-treatment with Compounds: The cells are pre-treated with various concentrations of the 1,4-benzoxazine derivatives for 2-4 hours.[36]
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.[43]
-
Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the toxin-only treated cells indicates a neuroprotective effect.
Conclusion and Future Directions
The 1,4-benzoxazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse pharmacological activities, coupled with the potential for synthetic modification, make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research should focus on the development of more selective and potent derivatives, a deeper understanding of their mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. The GSK3 beta signaling cascade and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purformhealth.com [purformhealth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. research.mpu.edu.mo [research.mpu.edu.mo]
- 17. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling [frontiersin.org]
- 33. DNA Gyrase Inhibitors [pharmacology2000.com]
- 34. DNA gyrase - Wikipedia [en.wikipedia.org]
- 35. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Broth Microdilution | MI [microbiology.mlsascp.com]
- 38. rr-asia.woah.org [rr-asia.woah.org]
- 39. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation...: Ingenta Connect [ingentaconnect.com]
- 40. researchgate.net [researchgate.net]
- 41. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. mdpi.com [mdpi.com]
- 44. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound belonging to the benzoxazine class of molecules. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in readily available literature, this guide synthesizes information on its plausible synthesis, the broader historical context of benzoxazines in medicinal chemistry, and its potential applications based on the known bioactivities of structurally related compounds. This document serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of fluorinated benzoxazine scaffolds.
Introduction: The Significance of the Benzoxazine Scaffold
Benzoxazines are a class of heterocyclic compounds that feature a benzene ring fused to an oxazine ring. They are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The benzoxazine core is present in numerous compounds with demonstrated anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties.[1][2]
The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties.[3] Fluorine's high electronegativity can alter a molecule's acidity, basicity, and dipole moment, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and improve a drug's pharmacokinetic profile.[3] Consequently, fluorinated benzoxazines, such as this compound, represent a promising area of research for the development of novel therapeutic agents.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1067171-66-7 | [4] |
| Molecular Formula | C₈H₈FNO | [4] |
| Molecular Weight | 153.15 g/mol | [5] |
| Appearance | Brown to reddish-brown liquid | [6] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C | [6] |
Note: Experimental data for properties such as boiling point, melting point, and detailed spectroscopic data (NMR, IR, MS) are not consistently reported in publicly accessible literature. The data presented is based on information from chemical suppliers and general knowledge of similar compounds.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. Signals for the methylene protons of the oxazine ring would likely appear as multiplets in the aliphatic region. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the fluorine and oxygen/nitrogen substituents.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the benzene ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.15 g/mol ).
Synthesis of this compound: A Plausible Pathway
A specific, detailed synthesis protocol for this compound is not explicitly detailed in a single peer-reviewed publication. However, based on established synthetic methodologies for 3,4-dihydro-2H-1,4-benzoxazines and related fluorinated compounds, a plausible multi-step synthetic route can be proposed. The key starting material for this synthesis is 2-Amino-5-fluorophenol .
Synthesis of the Key Precursor: 2-Amino-5-fluorophenol
2-Amino-5-fluorophenol can be synthesized from the commercially available starting material, 2,4-difluoroaniline.
Step-by-step Methodology:
-
Hydroxylation of 2,4-difluoroaniline: A mixture of 2,4-difluoroaniline, water, and potassium hydroxide is heated. The reaction temperature is maintained at 50-80°C for approximately 4-5 hours.
-
Acidification and Steam Distillation: After the reaction is complete, hydrochloric acid is added to the reaction mixture. The product, 2-Amino-5-fluorophenol, is then isolated via steam distillation.
Proposed Synthesis of this compound
The synthesis of the target molecule from 2-Amino-5-fluorophenol can be achieved through a two-step process involving N-acylation followed by intramolecular cyclization and reduction.
Step-by-step Methodology:
-
N-Acylation: 2-Amino-5-fluorophenol is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization and Reduction: The intermediate chloroacetamide is then subjected to conditions that promote intramolecular cyclization to form the lactam, 5-fluoro-2H-benzo[b][4][7]oxazin-3(4H)-one. This is typically achieved by heating in the presence of a base. Subsequent reduction of the lactam carbonyl group using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., tetrahydrofuran) would yield the final product, this compound.
Historical Context and Developmental Milestones
While a specific historical account of the first synthesis of this compound is not prominent in the scientific literature, the development of the broader benzoxazine class has a rich history. The foundational synthesis of 1,3-benzoxazines via the Mannich reaction of phenols, primary amines, and formaldehyde was established in the mid-20th century.[8]
The exploration of fluorinated benzoxazines is a more recent development, driven by the increasing recognition of fluorine's beneficial effects in medicinal chemistry.[3] Researchers have synthesized various fluorinated benzoxazine derivatives to explore their potential in areas such as high-performance polymers and as therapeutic agents.[7][9] The synthesis of fluorinated benzoxazines often requires modified reaction conditions compared to their non-fluorinated analogs due to the electronic effects of the fluorine atom.[7]
Potential Applications in Drug Discovery and Materials Science
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a core component of several biologically active molecules. The introduction of a fluorine atom at the 5-position of this scaffold is anticipated to modulate its biological activity and pharmacokinetic properties.
Medicinal Chemistry and Drug Development
-
Anticancer Activity: Numerous derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for their potential as anticancer agents.[10] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis in cancer cell lines.
-
Antitubercular Activity: Fluorinated benzoxazinyl-oxazolidinones have shown promising activity against multidrug-resistant tuberculosis strains.[9] This suggests that the this compound core could be a valuable building block for the synthesis of novel antitubercular agents.
-
Other Potential Therapeutic Areas: The broader class of benzoxazines has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Further research is warranted to explore the potential of this compound in these and other therapeutic areas.
Materials Science
Fluorinated benzoxazines are also of interest in the field of materials science. Polybenzoxazines are a class of thermosetting polymers known for their high thermal stability, low water absorption, and excellent dielectric properties.[4] The incorporation of fluorine can further enhance these properties, making them suitable for applications in microelectronics and aerospace.[7]
Conclusion
This compound is a versatile fluorinated heterocyclic compound with significant potential in both medicinal chemistry and materials science. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be devised based on established chemical principles. The known biological activities of related benzoxazine derivatives, coupled with the beneficial properties imparted by fluorine, make this compound and its derivatives attractive targets for future research and development. This technical guide provides a foundational understanding for scientists and researchers looking to explore the synthesis and applications of this promising molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. 1160102-28-2_6-溴-7-氟-3,4-二氢-2H-1,4-苯并恶嗪CAS号:1160102-28-2_6-溴-7-氟-3,4-二氢-2H-1,4-苯并恶嗪【结构式 性质 英文】 - 化源网 [chemsrc.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Foreword: Proactive Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the adage "forewarned is forearmed" holds profound significance. The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, manufacturability, and ultimately, clinical success. This guide is dedicated to a specific entity of interest: 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. While this molecule may hold therapeutic promise, its potential can only be unlocked through a meticulous and proactive evaluation of its solubility and stability profiles.
This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a generic, templated approach in favor of a logically structured narrative that delves into the "why" behind the "how." As your virtual Senior Application Scientist, I will guide you through the theoretical considerations and practical methodologies for comprehensively characterizing this fluorinated benzoxazine derivative. We will explore not just the protocols, but the scientific rationale that underpins them, ensuring a self-validating system of experimentation. Every recommendation is grounded in established principles and authoritative guidelines, providing a robust framework for your investigations.
Section 1: Understanding this compound: A Structural Perspective
Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount. This compound is a heterocyclic compound featuring a benzene ring fused to a morpholine ring, with a fluorine atom substituted at the 5-position of the benzoxazine core.
The presence of the fluorine atom is significant; its high electronegativity can influence the molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. The morpholine-like portion of the molecule contains both an ether linkage and a secondary amine, which are key functional groups that will dictate its hydrogen bonding capacity and potential for salt formation, thereby influencing its solubility.
Section 2: Solubility Profiling: A Gateway to Bioavailability and Formulation
A comprehensive understanding of a compound's solubility in various media is critical for formulation development, preclinical studies, and ensuring adequate bioavailability. The solubility of this compound is anticipated to be influenced by its crystalline structure, the interplay of its functional groups with different solvents, and the pH of the medium.
Theoretical Considerations for Solubility
Based on its structure, we can make several predictions:
-
Aqueous Solubility: The presence of the secondary amine and the ether oxygen suggests that the molecule can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This should afford some degree of aqueous solubility. However, the aromatic ring and the fluorine atom contribute to its lipophilicity, which will counteract its water solubility. The overall aqueous solubility is likely to be low to moderate.
-
pH-Dependent Solubility: The secondary amine is basic and will be protonated at acidic pH. This protonation will lead to the formation of a more soluble salt form. Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic conditions compared to neutral or basic conditions.
-
Organic Solvent Solubility: The molecule's partial lipophilic character suggests good solubility in a range of organic solvents. Polar aprotic solvents like dimethylformamide (DMF)[1] and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane, are likely to be effective.[2] Alcohols such as ethanol and methanol should also be suitable solvents due to their ability to engage in hydrogen bonding.[3] Non-polar solvents like toluene may be used, particularly during synthesis and purification.[4][5]
Experimental Determination of Solubility
To move from theoretical predictions to empirical data, a systematic approach to solubility determination is required. The isothermal shake-flask method is a gold-standard technique for this purpose.[6]
Protocol 1: Equilibrium Solubility Determination via Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Pipette a precise volume of the selected solvent (e.g., water, pH-buffered solutions, ethanol, DMSO) into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium.[6] It is advisable to sample at multiple time points to confirm that equilibrium has been achieved.
-
Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation: Predicted and Experimental Solubility
The following table should be populated with experimental data. The predicted values are based on the structural analysis and data from similar compounds.
| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water (pH 7.0) | Low to Moderate | To be determined |
| 0.1 N HCl (pH 1.2) | High | To be determined |
| Phosphate Buffer (pH 7.4) | Low to Moderate | To be determined |
| Ethanol | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |
| Dichloromethane | High | To be determined |
| Toluene | Moderate | To be determined |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7][8] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential component of this assessment.[7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[7][8]
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage in the morpholine ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The secondary amine and the benzylic position of the morpholine ring are potential sites for oxidation.
-
Photodegradation: The aromatic ring can absorb UV light, potentially leading to photolytic degradation. The presence of the fluorine atom may also influence the photostability.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The thermal stability of benzoxazine derivatives is a complex topic, often studied in the context of their polymerization.[9][10][11]
Protocol for a Comprehensive Forced Degradation Study
A well-designed forced degradation study should aim for 5-20% degradation of the parent compound to ensure the formation of relevant degradation products without overly complex degradation profiles.[12][13]
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C).
-
Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60-80 °C).
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
-
Time Points: Sample from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation over time.
-
Sample Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A mass spectrometer (LC-MS) should be used to obtain mass information on the degradation products to aid in their identification.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Section 4: Conclusion and Future Directions
The proactive and systematic investigation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a critical step in de-risking its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and effective drug product.
The insights gained from these studies will be invaluable. A clear understanding of the pH-solubility profile will guide the selection of appropriate formulation approaches, such as salt formation or the use of solubilizing excipients. The stability data will inform the manufacturing process, packaging selection, and the definition of the drug product's shelf-life. Furthermore, the identification of major degradation products is a regulatory requirement and is essential for assessing the safety profile of the final product.
By embracing the principles of scientific integrity and logical experimentation, researchers can confidently navigate the challenges of early-stage drug development and unlock the full therapeutic potential of promising molecules like this compound.
References
- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and thermal stability of benzoxazine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
Fluorinated Benzoxazines in Medicinal Chemistry: A Guide to Synthesis, Properties, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Benzoxazines, a class of heterocyclic compounds, present a versatile and privileged structure for drug design, demonstrating a wide array of biological activities.[3] This guide provides a technical deep-dive into the confluence of these two domains: the world of fluorinated benzoxazines. We will explore the causal reasoning behind the use of fluorine to modulate molecular properties, detail synthetic methodologies with an emphasis on overcoming common challenges, analyze the resulting physicochemical and pharmacokinetic profiles, and examine their application in drug discovery through structure-activity relationship (SAR) studies. This document is intended for medicinal chemists and drug development professionals seeking to leverage the unique advantages of fluorinated benzoxazines in their research endeavors.
The Strategic Imperative of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to fine-tune its molecular properties for enhanced therapeutic performance.[1][4] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds.[4][5] These characteristics are leveraged to achieve specific, predictable outcomes in a drug's profile.
Key Physicochemical Modulations:
-
Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation.[6] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, thus preventing unwanted metabolism at that site and often extending the drug's half-life.[4]
-
Lipophilicity and Permeability: Fluorination can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and penetrate tissues, including the central nervous system (CNS).[1][5] However, the effect is context-dependent, and excessive fluorination can sometimes lead to poor solubility.[1]
-
Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[6][7] This can lower the pKa of nearby acidic protons, making them more acidic, or decrease the basicity of amines, which can improve oral absorption by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[4][7]
-
Binding Affinity and Conformation: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding affinity.[5] It can also alter the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for receptor binding.[1][2]
The diagram below illustrates the cascading effects of introducing fluorine into a molecular scaffold.
Caption: Logical flow from fluorine's intrinsic properties to improved pharmacological outcomes.
Synthesis of Fluorinated Benzoxazine Monomers
The synthesis of benzoxazines typically involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. However, the introduction of fluorine, particularly on the amine component, presents unique challenges due to the reduced nucleophilicity of the amine.
Synthetic Challenges with Fluorinated Amines
Fluorinated anilines, especially those with multiple fluorine substituents like pentafluoroaniline, are very weak bases (pKa < 3).[8] Traditional benzoxazine synthesis conditions are often inefficient for these weakly nucleophilic amines, leading to low yields.[8] The key insight is that the pH of the reaction medium is a controlling factor.[8] A strongly acidic environment is often necessary to facilitate the reaction and achieve a significant increase in the yield of the desired benzoxazine ring.[8]
General Synthetic Workflow
A common and effective approach for synthesizing fluorinated benzoxazines, particularly from challenging fluorinated amines, is a multi-step procedure that allows for greater control.[9] The workflow below outlines the key stages.
Caption: A generalized workflow for the synthesis and validation of fluorinated benzoxazines.
Experimental Protocol: Synthesis of a Fluorinated Benzoxazine
This protocol is a representative example adapted from methodologies described in the literature for synthesizing a bis-benzoxazine from a fluorinated bisphenol.[10]
Objective: To synthesize a fluorinated benzoxazine monomer from hexafluorobisphenol A and 4-(trifluoromethyl)aniline.
Materials:
-
Hexafluorobisphenol A (1 equivalent)
-
4-(Trifluoromethyl)aniline (2 equivalents)
-
Paraformaldehyde (4 equivalents)
-
1,4-Dioxane (solvent)
-
1N Sodium Hydroxide (for washing)
-
Magnesium Sulfate (for drying)
-
Ethyl Ether (for extraction)
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a condenser and nitrogen inlet, add 4-(trifluoromethyl)aniline (2 eq.) and 1,4-dioxane. Stir the mixture until the aniline is fully dissolved.
-
Addition of Formaldehyde: Add paraformaldehyde (4 eq.) to the solution. Heat the mixture to 90-100°C and reflux for 1 hour. The solution should become clear.
-
Addition of Phenol: To the refluxing solution, add hexafluorobisphenol A (1 eq.) dissolved in a minimal amount of 1,4-dioxane.
-
Reaction: Continue to reflux the reaction mixture for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction and Washing: Dissolve the resulting crude solid in ethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1N NaOH (3 times) and deionized water (3 times) to remove unreacted phenol and other impurities.
-
Drying and Final Product Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the final light-yellow solid product.[10]
Self-Validation:
-
Characterization: The structure of the synthesized fluorinated benzoxazine must be confirmed using spectroscopic methods.
-
¹H, ¹³C, and ¹⁹F NMR: Will confirm the presence and chemical environment of protons, carbons, and fluorine atoms, respectively. Key signals include those for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring.[11]
-
FT-IR: Will show characteristic absorption bands for the oxazine ring (~953 cm⁻¹) and the disappearance of the phenolic -OH and amine N-H stretching bands from the starting materials.[12][13]
-
Medicinal Chemistry Applications & Structure-Activity Relationships
The true value of fluorinated benzoxazines is realized in their biological applications. The benzoxazine scaffold itself is considered privileged, meaning it can bind to a variety of biological targets.[3] Fluorination further refines this activity, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Case Studies and Biological Activities
Research has demonstrated the efficacy of fluorinated benzoxazine derivatives across several therapeutic areas. The strategic placement of fluorine is crucial for optimizing activity.
| Compound Class/Derivative | Fluorine Substitution | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| Benzoxazinyl-oxazolidinones | Fluorine on benzoxazine ring | Anti-tuberculosis (M. tuberculosis) | 0.25–0.50 µg/mL | [14] |
| 1,4-Benzoxazine Derivatives | 3,4-difluorobenzyl group | Dual Thrombin Inhibitor & GP IIb/IIIa Antagonist | Kᵢ = 0.33 µM (Thrombin) | [15] |
| Benzoxazinone Derivatives | Fluoro group on phenyl substituent | α-Chymotrypsin Inhibition | IC₅₀ = 6.5 - 341.1 µM | [16] |
As the table shows, fluorinated benzoxazines have been successfully developed as potent agents against infectious diseases and as enzyme inhibitors.[14][15][16] For instance, in the development of anti-tuberculosis agents, incorporating fluorine onto the benzoxazinyl-oxazolidinone scaffold was found to have a dual function of improving activity and reducing toxicity.[14] Similarly, a "fluorine scan" on 1,4-benzoxazine derivatives identified a 3,4-difluorobenzyl substitution as the most potent for balanced dual antithrombotic activity.[15]
Structure-Activity Relationship (SAR)
The SAR for fluorinated benzoxazines reveals that both the position and the type of fluorine substitution (e.g., -F, -CF₃) are critical. Preliminary studies on benzoxazinone inhibitors of α-chymotrypsin indicated that a fluoro group on a phenyl substituent led to increased inhibitory potential compared to chloro or bromo substituents.[16]
The following diagram illustrates a conceptual SAR for a generic fluorinated benzoxazine scaffold.
Caption: Conceptual SAR showing how fluorination at different positions impacts drug properties.
Conclusion and Future Perspectives
Fluorinated benzoxazines represent a powerful and versatile class of molecules in medicinal chemistry. The strategic use of fluorine allows for the precise modulation of physicochemical and pharmacokinetic properties, often leading to compounds with superior metabolic stability, target affinity, and overall therapeutic potential.[1][4] The synthetic challenges associated with weakly basic fluorinated amines have been largely overcome through methodical adjustments to reaction conditions, particularly pH control.[8]
The future of this field lies in the continued exploration of novel fluorinated motifs and their integration into the benzoxazine scaffold. Advances in late-stage fluorination techniques will further expand the chemical space available to medicinal chemists, allowing for the rapid generation and screening of diverse compound libraries.[1] As our understanding of the nuanced effects of fluorine on drug-receptor interactions deepens, we can anticipate the rational design of next-generation fluorinated benzoxazine-based therapeutics with even greater efficacy and safety profiles.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1,4-Benzoxazine Privileged Scaffold
Abstract
The 1,4-benzoxazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, comprising a benzene ring fused to an oxazine ring, serves as the foundational structure for a multitude of compounds exhibiting a remarkable breadth of biological activities.[1][2][3][4] Its structural rigidity, coupled with the numerous sites available for synthetic modification, allows for the precise tuning of physicochemical properties and pharmacological profiles. This guide provides an in-depth exploration of the 1,4-benzoxazine scaffold, covering advanced synthetic strategies, diverse therapeutic applications, and key structure-activity relationships (SAR). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in the design of novel therapeutic agents.
The Significance of the 1,4-Benzoxazine Core
First identified in 1959, the 1,4-benzoxazine scaffold has consistently captured the interest of the scientific community due to its unique physiological properties.[5] Its "privileged" status stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Compounds incorporating this moiety have demonstrated anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[2]
The two most common derivatives are the 3,4-dihydro-2H-1,4-benzoxazine and the 2H-1,4-benzoxazin-3(4H)-one, which features a keto group.[1] This versatility makes the scaffold a fertile ground for the development of new drugs targeting complex diseases.[3][6]
Caption: Core structures of the 1,4-benzoxazine scaffold.
Synthetic Strategies: From Classical to Modern Approaches
The synthesis of the 1,4-benzoxazine ring system has evolved significantly. While traditional methods remain relevant, modern approaches offer improved efficiency, milder conditions, and greater substrate scope.
Classical Synthesis via Condensation
A foundational method for synthesizing 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives involves the reaction of a 2-aminophenol with an α-halo acid or ester, such as chloroacetic acid.[1][8] This nucleophilic substitution followed by intramolecular cyclization is a robust, albeit sometimes harsh, method for constructing the core.
Causality Behind Experimental Choice: The selection of 2-aminophenol as a starting material is logical due to the ortho-positioning of the amine and hydroxyl groups, which is perfectly pre-organized for the subsequent intramolecular cyclization to form the six-membered oxazine ring after the initial reaction with the chloroacetyl group.
Modern Synthetic Innovations
Recent advancements have focused on overcoming the limitations of classical methods, such as harsh conditions and low yields.[5][9]
-
Tandem Reactions: Palladium-catalyzed tandem reactions and inverse electron demand Diels-Alder reactions provide elegant and efficient one-pot routes to highly substituted 1,4-benzoxazines with excellent regiochemical control.[10][11]
-
Transition-Metal-Free Synthesis: To enhance the green chemistry profile, methods avoiding transition metal catalysts have been developed. One such protocol involves a one-pot tandem reaction of α-aminocarbonyls in ethanol, offering high yields and broad functional group tolerance.[12]
-
Lewis Acid-Catalyzed SN2 Ring Opening: An efficient, stereospecific synthesis of 3,4-dihydro-1,4-benzoxazine derivatives can be achieved through the Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular cyclization.[10]
Caption: A common workflow for synthesizing substituted 1,4-benzoxazines.[1][8]
Experimental Protocol: Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one
This protocol describes a foundational synthesis adapted from literature procedures.[7] It serves as a self-validating system where the successful formation of the product can be confirmed through standard analytical techniques.
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Chloroform
-
Triethylamine (TEA) or Sodium Bicarbonate (as base)
-
Potassium Bromide (KBr) for IR spectroscopy
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminophenol in a suitable solvent like chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2H-benzo[b][1][7]oxazin-3(4H)-one.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The FT-IR spectrum should show characteristic peaks for the amide C=O and N-H stretching.
Therapeutic Potential and Biological Activities
The 1,4-benzoxazine scaffold is a cornerstone in the development of agents targeting a wide spectrum of diseases.[13][14]
Antimicrobial and Antifungal Activity
Derivatives of 1,4-benzoxazine are potent antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria like S. aureus, B. subtilis, and E. coli.[1][7][8] Some compounds also exhibit significant antifungal properties.[1][15]
-
Mechanism of Action: A primary antibacterial target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16] Molecular docking studies have shown that benzoxazine derivatives can bind effectively to the GyrB active site of E. coli DNA gyrase, disrupting its function.[1][8]
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substitution pattern. For instance, derivatives bearing nitro and trifluoromethyl groups have been shown to be more potent than those with cyanide or ester groups.[17][18]
Anticancer Activity
The scaffold is extensively studied for its anticancer potential, acting through various mechanisms.[19][20][21]
-
Mechanism of Action:
-
Topoisomerase Inhibition: Certain derivatives act as human topoisomerase I inhibitors, with some functioning as catalytic inhibitors and others as potent poisons that stabilize the enzyme-DNA covalent complex, leading to cell death.[22]
-
c-Myc G-Quadruplex Targeting: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[23] This stabilization downregulates the expression of the c-Myc oncogene, thereby inhibiting cancer cell proliferation and migration.[23]
-
Angiogenesis Inhibition: Ester derivatives of 1,4-benzoxazine have been shown to inhibit endothelial cell migration and tube formation, key processes in angiogenesis.[24] While thrombin inhibition is a likely mechanism, effects on other targets like VEGFR2 may also be involved.[24]
-
Caption: Inhibition of c-Myc via G-quadruplex stabilization.[23]
Neuroprotective and CNS Activities
1,4-benzoxazine derivatives represent a promising class of neuroprotective agents.[25][26]
-
Mechanism of Action: Many derivatives exhibit potent antioxidant properties, enabling them to inhibit oxidative stress-mediated neuronal degeneration.[27] They have been shown to be effective in animal models of excitotoxic lesions.[11][25]
-
Structure-Activity Relationship (SAR): For neuroprotective activity, 3-alkyl substituents on the benzoxazine ring appear to be crucial.[27] Furthermore, within this series, derivatives with an 8-benzylamino substituent have demonstrated high potency without significant intrinsic cytotoxicity.[27] Certain arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one also show high binding affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications as anxiolytic or antidepressant agents.[28]
Other Notable Biological Activities
The therapeutic versatility of the 1,4-benzoxazine scaffold extends to several other areas:
-
Platelet Aggregation Inhibition: Certain 1,4-benzoxazine-3(4H)-one derivatives are potent inhibitors of ADP-induced platelet aggregation, with molecular docking studies suggesting they bind to the GP IIb/IIIa receptor.[29]
-
Calcium and Calmodulin Antagonism: Derivatives possessing (4-phenyl-1-piperazinyl)alkyl moieties have been tested for calcium and calmodulin antagonistic activities, with some showing potent antihypertensive effects.[30]
-
α-Chymotrypsin Inhibition: A series of benzoxazinones have demonstrated good inhibitory activity against α-chymotrypsin, a serine protease.[31]
Data Summary: Biological Activity Profile
The following table summarizes the biological activities of representative 1,4-benzoxazine derivatives discussed in the literature.
| Compound Class/Derivative | Biological Activity | Target/Mechanism | Key Findings | Reference |
| 2H-benzo[b][1][7]oxazin-3(4H)-one sulfonamides | Antimicrobial | E. coli DNA Gyrase | Compound 4e showed broad-spectrum activity against E. coli, S. aureus, and B. subtilis. | [1][8] |
| 8-Benzylamino-3-alkyl-1,4-benzoxazines | Neuroprotection | Antioxidant / Inhibition of oxidative stress | Potent neuroprotective activity with low intrinsic cytotoxicity. | [27] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer | Modulation of oncogenic signaling pathways | Identified as promising candidates for improving chemotherapy efficacy. | [19] |
| Substituted Benzoxazinones | Anticancer | c-Myc G-quadruplex stabilization | Downregulates c-Myc mRNA expression in a dose-dependent manner. | [23] |
| N-Arylpiperazine-1,4-benzoxazin-3(4H)-ones | CNS Activity | 5-HT1A / 5-HT2A Receptor Binding | High affinity for serotonin receptors, potential as anxiolytics. | [28] |
| Acetylated 1,4-benzoxazine-3(4H)-ones | Platelet Aggregation Inhibitor | GP IIb/IIIa Receptor | Compounds 8c and 8d showed IC₅₀ values around 9 µM. | [29] |
Featured Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Assay)
To validate the biological activity of newly synthesized 1,4-benzoxazine derivatives, a standardized protocol such as the disc diffusion assay is essential. This method provides a reliable, qualitative assessment of antimicrobial potency.[16]
Objective: To determine the susceptibility of bacterial strains to synthesized benzoxazine compounds by measuring the zone of inhibition.
Materials:
-
Synthesized 1,4-benzoxazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth and Nutrient agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Sterile swabs, micropipettes, incubator
Step-by-Step Methodology:
-
Culture Preparation: Inoculate the test bacteria into nutrient broth and incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a uniform lawn of bacteria.
-
Disc Preparation: Dissolve the synthesized compounds in a suitable solvent (like DMSO) to a known concentration (e.g., 100 µg/mL). Aseptically impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.
-
Disc Placement: Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates. Ensure discs are pressed gently to make full contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity. Compare the results to the standard antibiotic. The experiment should be performed in triplicate for reproducibility.
Conclusion and Future Perspectives
The 1,4-benzoxazine scaffold has unequivocally established its role as a versatile and privileged structure in medicinal chemistry.[2][3] Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued relevance in drug discovery.[5][9]
Future research will likely focus on several key areas:
-
Development of Novel Synthetic Routes: The creation of more efficient, stereoselective, and environmentally friendly synthetic methodologies will be crucial for generating diverse chemical libraries.[5]
-
Elucidation of Mechanisms: While many activities have been identified, the precise molecular mechanisms for many derivatives are still under investigation. Deeper mechanistic studies will enable more rational, target-based drug design.
-
Combating Drug Resistance: Given their potent antimicrobial activity, 1,4-benzoxazines are promising candidates in the fight against antimicrobial resistance.[1][8] Further optimization could lead to new classes of antibiotics.
-
Polypharmacology: The ability of this scaffold to interact with multiple targets could be harnessed to develop drugs for complex multifactorial diseases like cancer and neurodegenerative disorders.
By continuing to explore the vast chemical space surrounding the 1,4-benzoxazine core, the scientific community can unlock new therapeutic agents to address unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 11. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial evaluation of 1,4-benzoxazine derivatives | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 1,4-Benzoxazine-3(4H)-ones as potent inhibitors of platelet aggregation: design, synthesis and structure-activity relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Streamlining Discovery with One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines
Abstract
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds, including the widely used antibiotic Levofloxacin.[1] Its synthesis has been a subject of intense research, evolving from classical multi-step procedures to more sophisticated and efficient one-pot strategies.[2] These modern methodologies offer significant advantages in drug discovery and development by improving atom economy, reducing waste, minimizing purification steps, and accelerating the synthesis of compound libraries.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key one-pot synthetic methodologies, complete with detailed experimental protocols, mechanistic insights, and comparative data to facilitate practical application.
The Strategic Advantage of One-Pot Synthesis
In chemical synthesis, a "one-pot" process involves a sequence of reactions in a single reactor, where subsequent reagents are added without the isolation and purification of intermediates. This approach stands in stark contrast to traditional stepwise synthesis, offering profound benefits in efficiency and resource management.
Figure 1: Comparison of stepwise vs. one-pot synthesis workflows.
Key One-Pot Synthetic Strategies
Several robust one-pot methodologies have been developed, which can be broadly categorized based on their key bond-forming strategies and starting materials.
2.1. Reductive Cyclization of o-Nitrophenoxy Precursors
This powerful strategy involves the synthesis of an acyclic precursor containing an ortho-nitrophenoxy group adjacent to a carbonyl or nitrile functionality. A subsequent one-pot reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization to form the benzoxazine ring. The choice of reducing agent is critical and can be tailored to the substrate's functional group tolerance.
Causality & Mechanistic Insight: The core principle is the unmasking of a nucleophilic amine proximal to an electrophilic center. The reduction of the electron-withdrawing nitro group transforms it into a highly nucleophilic amino group, which readily attacks the tethered carbonyl or related group, leading to cyclization and dehydration (in the case of ketones) to furnish the heterocyclic core.
Figure 2: Mechanism of reductive cyclization.
Table 1: Comparison of Reducing Systems for Cyclization
| Reducing System | Substrate Type | Conditions | Yield | Reference |
| Fe / Acetic Acid | 2-(2-Nitrophenoxy)acetonitriles | Reflux | Good to Excellent | [5][6] |
| Sm / TiCl₄ | o-Nitrophenoxyacetophenones | Room Temperature | High | [6] |
| Zn / H₂O | 2-(2-Nitrophenyl)imidazoles | Reflux | Good | [7] |
| Electrochemical | o-Nitroanilines | Constant Current | Up to 99% | [8] |
Protocol 1: Reductive Cyclization using Fe/Acetic Acid
This protocol is adapted from the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts.[5][6]
Materials:
-
Substituted 2-(2-nitrophenoxy)acetonitrile (1.0 eq)
-
Iron powder (Fe, ~325 mesh) (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-(2-nitrophenoxy)acetonitrile adduct in a 1:1 mixture of EtOH and water, add glacial acetic acid.
-
Heat the mixture to a gentle reflux (approx. 80-90 °C).
-
Add iron powder portion-wise over 30 minutes to control the exothermic reaction.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad with EtOH.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.
Scientist's Notes:
-
Causality: The Fe/AcOH system generates a low-valent iron species in situ, which is the active reductant for the nitro group. Acetic acid acts as both a proton source and a medium to facilitate the reaction.
-
Trustworthiness: The portion-wise addition of iron powder is crucial for safety and to prevent the reaction from becoming too vigorous. Monitoring by TLC is essential to avoid over-running the reaction, which can lead to side products. The basic wash with NaHCO₃ neutralizes residual acetic acid.
2.2. Tandem Aziridine Ring-Opening / Intramolecular Cyclization
A highly efficient and stereospecific route to chiral 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of activated aziridines with 2-halophenols.[9][10] This one-pot, two-step sequence is characterized by its excellent control over stereochemistry and high yields.
Causality & Mechanistic Insight:
-
Step 1 (Sₙ2 Ring Opening): A Lewis acid activates the aziridine ring, making it susceptible to nucleophilic attack. The 2-halophenol acts as the nucleophile, attacking one of the aziridine carbons in an Sₙ2 fashion. This step proceeds with inversion of stereochemistry at the point of attack, setting the stereocenter for the final product.
-
Step 2 (C-N Cyclization): A copper(I) catalyst is then used to facilitate an intramolecular C-N bond formation (an Ullmann-type or Buchwald-Hartwig type coupling) between the nitrogen of the opened aziridine and the aryl halide, closing the benzoxazine ring.[10][11]
Figure 3: Workflow for the aziridine ring-opening/cyclization strategy.
Protocol 2: One-Pot Synthesis from Activated Aziridines and 2-Halophenols
This protocol is based on the highly efficient synthesis of nonracemic 1,4-benzoxazines reported by Ghorai and coworkers.[10]
Materials:
-
N-activated Aziridine (1.0 eq)
-
2-Halophenol (e.g., 2-bromophenol or 2-iodophenol) (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Copper(I) Iodide (CuI) (20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
Procedure:
-
Ring Opening: In an oven-dried flask under an argon atmosphere, dissolve the N-activated aziridine and the 2-halophenol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC until the aziridine is consumed.
-
Cyclization: Once the ring-opening is complete, remove the DCM under reduced pressure without heating.
-
To the flask containing the crude intermediate, add CuI, K₃PO₄, and anhydrous toluene.
-
Fit the flask with a reflux condenser and heat the mixture at 110 °C for 12-16 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product with excellent enantio- and diastereospecificity (ee > 99%, de > 99%).[10]
Scientist's Notes:
-
Expertise: The use of a Lewis acid like BF₃·OEt₂ is critical for activating the aziridine. Softer Lewis acids may be less effective. The reaction is highly stereospecific, meaning the stereochemistry of the aziridine directly translates to the product.
-
Trustworthiness: Anhydrous conditions are paramount for both steps to prevent catalyst deactivation and unwanted side reactions. The removal of the volatile DCM before adding the high-boiling toluene for the cyclization step is a key practical consideration.
2.3. Green & Biocatalytic Approaches
Reflecting the growing demand for sustainable chemistry, several innovative one-pot syntheses have been developed using biocatalysis or alternative energy sources.
Biocatalytic Oxidation-Cycloaddition: This method employs enzymes like horseradish peroxidase (HRP) to oxidize o-aminophenols into highly reactive o-quinone imine intermediates.[12] These intermediates then undergo an in situ inverse electron demand Diels-Alder (IEDDA) reaction with a suitable dienophile to form the benzoxazine ring. This "one-pot, two-step" procedure operates in aqueous buffer under mild conditions, offering a significantly greener alternative to methods using stoichiometric heavy-metal oxidants.[12]
Multienzyme Cascades: For more complex structures, immobilized multienzyme systems can be used. For example, a cascade of lipase and tyrosinase has been used for the one-pot synthesis of tricyclic benzoxazine derivatives under mild, sustainable conditions (45 °C, O₂ atmosphere).[3][4] This approach combines multiple transformations in a single reactive framework, achieving high atom economy.
Table 2: Overview of Green Synthetic Methods
| Method | Key Reagent/Catalyst | Conditions | Key Advantage | Reference |
| Biocatalytic IEDDA | Horseradish Peroxidase (HRP), H₂O₂ | Aqueous buffer, RT | Green, avoids stoichiometric metal oxidants | [12] |
| Multienzyme Cascade | Lipase M & Tyrosinase | 45 °C, 2-MeTHF, O₂ | High atom economy, synthesis of complex scaffolds | [3][4] |
| Photoredox Catalysis | Visible Light, Photocatalyst | Ambient Temperature | Metal-free, mild conditions, scalable in flow | [13] |
| Multicomponent Reaction | Na₂CO₃ (mild base) | DMF, Room Temperature | Catalyst-free, high diastereoselectivity | [11][14] |
Conclusion
The one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines has matured into a sophisticated field offering a diverse toolbox for medicinal and synthetic chemists. From classic reductive cyclizations to stereospecific tandem reactions and cutting-edge biocatalytic cascades, these methodologies provide efficient, economical, and increasingly sustainable pathways to a critical pharmaceutical scaffold. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can select and implement the optimal strategy to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 10. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4-Aryl-1,4-Benzoxazines via Buchwald-Hartwig Cross-Coupling
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a ubiquitous motif in a vast array of biologically active molecules and functional materials.[1] The 1,4-benzoxazine scaffold, in particular, is a privileged structure found in numerous compounds with diverse pharmacological activities. The direct arylation of the nitrogen atom within the benzoxazine ring system to form 4-aryl-1,4-benzoxazines opens a gateway to novel chemical entities with significant therapeutic potential.[2][3]
Historically, the synthesis of aryl amines was often challenging, relying on harsh methods like the Ullmann condensation or nucleophilic aromatic substitution, which suffered from limited substrate scope and poor functional group tolerance.[1][4] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds, offering a mild, efficient, and highly versatile methodology.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig cross-coupling for the synthesis of 4-aryl-1,4-benzoxazines, offering both foundational knowledge and practical, field-proven protocols.
The Engine of C-N Coupling: Unraveling the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a testament to the power of organometallic catalysis. The reaction orchestrates the coupling of an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst.[6] The generally accepted catalytic cycle involves a sequence of fundamental organometallic transformations: oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination.[5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
A Step-by-Step Mechanistic Walkthrough:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a palladium(II) species.[5] The efficiency of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl.[7]
-
Ligand Exchange and Deprotonation: The newly formed palladium(II) complex then undergoes ligand exchange, where the amine displaces the halide ligand. Subsequently, a base present in the reaction mixture deprotonates the coordinated amine, forming a palladium(II)-amido complex.[5] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[8]
-
Reductive Elimination: This is the final and product-forming step. The aryl and amido ligands on the palladium(II) center couple, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5] The steric and electronic properties of the phosphine ligand play a crucial role in promoting this step.[5]
Experimental Protocol: Synthesis of 4-Aryl-1,4-Benzoxazines
This protocol is adapted from established procedures for the Buchwald-Hartwig amination and is specifically tailored for the synthesis of 4-aryl-1,4-benzoxazines.[2]
Materials and Reagents
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[9] or Palladium(II) acetate (Pd(OAc)₂)[9]
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvents: Anhydrous toluene and tert-butanol
-
Substrates: Substituted 1,4-benzoxazine and substituted aryl bromide
-
Inert Gas: Argon or Nitrogen
Reaction Setup and Execution
Figure 2: A generalized workflow for the synthesis of 4-aryl-1,4-benzoxazines.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar, add the 1,4-benzoxazine (1.0 equiv.), aryl bromide (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and XPhos (0.10 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene and tert-butanol (typically in a 4:1 to 1:1 ratio, ensuring all solids are dissolved upon heating).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Component | Molar Equivalents | Typical Loading (mmol) for a 1 mmol scale reaction |
| 1,4-Benzoxazine | 1.0 | 1.0 |
| Aryl Bromide | 1.2 | 1.2 |
| Cesium Carbonate | 2.0 | 2.0 |
| Pd₂(dba)₃ | 0.05 | 0.05 |
| XPhos | 0.10 | 0.10 |
| Toluene | - | 4 mL |
| tert-Butanol | - | 1 mL |
Note: These are general guidelines, and optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates.
Expert Insights: Navigating the Nuances of the Buchwald-Hartwig Reaction
The success of a Buchwald-Hartwig coupling often lies in the judicious selection of its components and a keen awareness of potential pitfalls.
The Critical Role of Ligands
The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine ligands.[5] Bulky, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5]
-
For General Applications: Biarylphosphine ligands like XPhos, SPhos, and BrettPhos are highly effective for a broad range of substrates, including challenging aryl chlorides.[5]
-
For Primary Amines: Ligands such as BrettPhos have been specifically designed to facilitate the coupling of primary amines.[7]
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP and DPEPhos were instrumental in the early development of the reaction and are still useful, particularly for preventing the formation of inactive palladium dimers with aryl iodides.[4]
The Choice of Base: A Balancing Act
The base plays a crucial role in the deprotonation of the amine.[8]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. However, its high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[7]
-
Milder Carbonate Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are milder alternatives that are often effective, especially with more acidic amines. While K₂CO₃ can lead to slower reaction rates, Cs₂CO₃ often provides a good balance of reactivity and functional group tolerance.[7]
Solvent Selection: More Than Just a Medium
The choice of solvent can significantly impact reaction efficiency and solubility.[8]
-
Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used solvents. Toluene is often favored as it can help mitigate the inhibitory effects of iodide salts that may form during the reaction.
-
Alcohol Co-solvents: The addition of tert-butanol can be beneficial, particularly when using carbonate bases.
Troubleshooting and Self-Validation
A successful protocol is one that anticipates and addresses potential issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents or solvents, insufficient inert atmosphere, incorrect temperature. | Ensure solvents are anhydrous and degassed. Use fresh, high-quality catalyst and ligand. Verify the integrity of the inert atmosphere. Screen different temperatures and reaction times. |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Rigorously dry all reagents and solvents. Ensure a scrupulously inert atmosphere. |
| Side Reactions | Base-sensitive functional groups on substrates, competing nucleophiles (e.g., phenols).[10] | Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃). Protect sensitive functional groups if necessary. For substrates with multiple nucleophilic sites, consider protecting groups to ensure regioselectivity.[10] |
| Difficulty with Aryl Chlorides | Slower rate of oxidative addition compared to bromides and iodides.[10] | Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos) and a more active palladium precatalyst. Higher temperatures and longer reaction times may be required. |
| Catalyst Poisoning | Certain functional groups (e.g., azo groups) can coordinate strongly to the palladium center and inhibit catalysis.[7] | If catalyst poisoning is suspected, increasing the catalyst loading may be beneficial. Substrate modification to remove or protect the problematic functional group may be necessary. |
Conclusion: A Powerful Tool for Modern Synthesis
The Buchwald-Hartwig cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl-1,4-benzoxazines and a wide array of other arylamine-containing molecules. Its broad substrate scope, functional group tolerance, and mild reaction conditions have solidified its place in both academic research and industrial drug development. By understanding the underlying mechanism, carefully selecting reagents, and being prepared to troubleshoot, researchers can effectively harness the power of this transformative reaction to accelerate the discovery of novel chemical entities.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
Application Note: Chromatographic Characterization of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its versatile chemical nature.[1][2] As with any specialized chemical entity, ensuring its purity and characterizing its potential for oligomerization or degradation is critical for its reliable application in research and development. This document provides a comprehensive guide to the analytical characterization of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Gel Permeation Chromatography (GPC) for the analysis of molecular weight distribution and detection of higher-order species. The protocols herein are designed to be robust and self-validating, grounded in established chromatographic principles.
Introduction to the Analyte and Techniques
This compound (MW: 153.16 g/mol , Formula: C₈H₈FNO) is a small organic molecule.[3][4] The fluorine substitution can significantly alter the electronic properties of the benzoxazine ring system, making it a valuable building block.[5] Accurate analytical characterization is paramount to guarantee the quality of starting materials and to understand their stability.
-
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of small molecules in the pharmaceutical and chemical industries.[6][7] It separates components in a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase, allowing for precise quantification.[8][9]
-
Gel Permeation Chromatography (GPC) , a subset of Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[10][11] While traditionally used for large polymers, it is an invaluable tool for detecting the presence of dimers, oligomers, or degradation products that may form from a monomer, especially during storage or thermal stress.[12][13]
Part I: Purity and Assay Determination by Reversed-Phase HPLC
The primary objective of the HPLC analysis is to separate the main compound from any process-related impurities or degradants. A reversed-phase method is selected as it is highly effective for separating non-polar to moderately polar small molecules like the target analyte.[7]
Scientific Rationale for Method Development
The choices made during method development are critical for achieving a robust separation.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar nature provides effective retention for the aromatic benzoxazine structure through hydrophobic interactions.
-
Mobile Phase Composition: A gradient of an organic solvent (acetonitrile) and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, is crucial. It serves to suppress the ionization of any silanol groups on the silica-based stationary phase and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.[14]
-
Detector Selection: The benzoxazine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector is therefore ideal. Analysis of the UV spectrum will help in selecting an optimal wavelength (e.g., 254 nm) that provides a good response for the main peak and potential impurities.[15]
HPLC Experimental Workflow
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijstr.org [ijstr.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 5-FLUORO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE CAS#: 1067171-66-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. chromtech.com [chromtech.com]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
Application Notes & Protocols: 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine as a Versatile Synthetic Building Block
Introduction: The Benzoxazine Scaffold in Modern Drug Discovery
The 1,4-benzoxazine moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[1][2][3] This versatility has led to the development of benzoxazine-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][4] The inherent structural features of the benzoxazine ring system, combined with its multiple sites for chemical modification, make it an attractive starting point for the design of novel therapeutic agents.[2][3]
This guide focuses on a specific, strategically important derivative: 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine . The introduction of a fluorine atom at the 5-position of the aromatic ring is a common tactic in drug design. This substitution can profoundly influence the molecule's physicochemical properties by:
-
Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, affecting its ionization state at physiological pH.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's in vivo half-life.
-
Improving Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins.
The purpose of these application notes is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and practical guide to utilizing this compound as a core building block for chemical synthesis. We will detail robust protocols for its key transformations and provide expert insights into the rationale behind experimental choices.
Physicochemical Properties and Safety
Properties of this compound
| Property | Value | Reference |
| CAS Number | 1067171-66-7 | [5] |
| Molecular Formula | C₈H₈FNO | [5] |
| Molecular Weight | 153.15 g/mol | [5] |
| Appearance | Typically an off-white to light yellow solid or oil | - |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6] | - |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Exposure Routes: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Incompatible Materials: Keep away from strong oxidizing and reducing agents.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The secondary amine (N-H) of the benzoxazine ring is the primary center of reactivity, providing a versatile handle for introducing a wide array of substituents. The three most fundamental and powerful transformations are N-arylation, N-acylation, and N-alkylation.
Caption: Key synthetic routes from the 5-fluoro-benzoxazine core.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
Principle: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates. The reaction is catalyzed by a palladium complex, which cycles through oxidative addition, amine coordination/deprotonation, and reductive elimination to form the desired N-aryl product.[8]
Expertise & Experience: The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are often used to promote the rate-limiting reductive elimination step and prevent catalyst decomposition. The base is not only required to deprotonate the benzoxazine but also plays a role in the catalyst's activity. Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can be more tolerant of sensitive functional groups than stronger bases like NaOtBu.
Protocol:
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane (0.1 M concentration)
-
-
Procedure: a. To the reaction vessel, add this compound, the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos. b. Evacuate and backfill the vessel with an inert gas three times. c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 100-110 °C with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Protocol: N-Acylation
Principle: This is a classic nucleophilic acyl substitution where the nitrogen atom of the benzoxazine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the acidic byproduct (HCl or carboxylic acid).
Expertise & Experience: Acyl chlorides are generally more reactive than anhydrides. Triethylamine (TEA) is a common and cost-effective base for this transformation. For sluggish reactions or acid-sensitive substrates, a stronger, non-nucleophilic base like Proton-Sponge® or a milder base like pyridine can be employed. The reaction is typically fast and clean.
Protocol:
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
-
Reagents:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration)
-
-
Procedure: a. Dissolve this compound in the anhydrous solvent in the flask and cool the solution to 0 °C in an ice bath. b. Add the base (e.g., TEA). c. Add the acyl chloride or anhydride dropwise via syringe. d. Allow the reaction to warm to room temperature and stir for 1-4 hours. e. Monitor completion by TLC or LC-MS.
-
Workup and Purification: a. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Extract the product with DCM or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify by flash column chromatography or recrystallization.
Protocol: N-Alkylation
Principle: This reaction proceeds via an Sₙ2 mechanism, where the benzoxazine nitrogen acts as a nucleophile, displacing a leaving group (typically a halide) from an alkyl substrate. A base is required to deprotonate the nitrogen, increasing its nucleophilicity.
Expertise & Experience: The choice of base and solvent is interdependent. A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is effective for reactive alkylating agents like benzyl or allyl halides. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) in THF or DMF may be necessary. Care must be taken with NaH as it is highly flammable and reacts violently with water.
Protocol:
-
Equipment: Round-bottom flask, magnetic stirrer, inert atmosphere.
-
Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF (0.2 M concentration)
-
-
Procedure: a. To the flask, add this compound and K₂CO₃. b. Add anhydrous DMF and stir the suspension. c. Add the alkyl halide and heat the mixture to 60-80 °C. d. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: a. Cool the reaction to room temperature. b. Pour the reaction mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine. d. Dry over Na₂SO₄, filter, and concentrate. e. Purify by flash column chromatography.
Synthetic Application Workflow: Pathway to Bioactive Molecules
The true power of this compound is realized when these fundamental reactions are combined in sequence to construct complex, high-value molecules. For example, the synthesis of potent β₂-adrenoceptor agonists, used in the treatment of asthma and COPD, often involves the elaboration of a benzoxazine core.[9] A representative workflow might involve an initial acylation followed by a stereoselective reduction.
Caption: A conceptual workflow for elaborating the benzoxazine core.
This logical flow demonstrates how the simple, robust protocols described above serve as the foundational steps for building molecules with significant biological activity and therapeutic potential.
Characterization of Derivatives
Confirming the structure of the newly synthesized derivatives is paramount. The following spectroscopic methods are essential, with typical signatures noted.
| Technique | Observation for Successful Derivatization |
| ¹H NMR | Disappearance of the broad N-H proton signal (typically 4-5 ppm). Appearance of new signals corresponding to the added aryl, acyl, or alkyl group. The characteristic signals for the oxazine ring protons (O-CH₂ -N and Ar-CH₂ -N) will remain, often with slight shifts.[10] |
| ¹³C NMR | Appearance of new carbon signals from the introduced substituent. Shifts in the carbons adjacent to the nitrogen atom. |
| ¹⁹F NMR | The fluorine signal provides a clean handle for characterization. Its chemical shift may change slightly upon N-derivatization, and it can be used to confirm purity. |
| Mass Spec | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated mass of the expected product. |
| FTIR | Disappearance of the N-H stretching vibration (around 3300-3400 cm⁻¹). For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. |
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategic fluorination offers potential advantages in developing drug candidates with improved metabolic stability and binding properties. The secondary amine provides a reliable reactive site for diversification through robust and well-established protocols such as palladium-catalyzed N-arylation, N-acylation, and N-alkylation. By applying the detailed methodologies and expert insights provided in this guide, researchers can effectively leverage this powerful scaffold to accelerate the discovery and development of novel, biologically active compounds.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. 1067171-66-7 | this compound - Moldb [moldb.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of Novel Anticancer Agents from Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably as a promising source for novel anticancer agents.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of benzoxazine-based anticancer drugs. It amalgamates field-proven insights with detailed, step-by-step protocols, covering the entire workflow from chemical synthesis and structure-activity relationship (SAR) analysis to the elucidation of mechanisms of action through robust in vitro and in vivo assays. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Benzoxazines in Oncology
Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Their structural versatility allows for extensive chemical modification, making them an attractive scaffold for developing targeted anticancer therapies.[1][3] Numerous derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[4][5] The anticancer mechanisms of benzoxazines are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor survival and proliferation.[4][6] Some derivatives have been shown to downregulate the expression of oncogenes like c-Myc by stabilizing G-quadruplex structures in promoter regions, while others act as inhibitors of critical enzymes such as DNA-dependent protein kinase (DNA-PK), thereby sensitizing cancer cells to radiation.[6][7] This guide will navigate the critical steps in identifying and characterizing novel benzoxazine candidates for cancer therapy.
Synthesis and Characterization of Benzoxazine Derivatives
The synthesis of a benzoxazine library with diverse substitutions is the foundational step in discovering novel anticancer agents. A common and effective method involves the Buchwald-Hartwig cross-coupling reaction.[8]
Protocol 2.1: General Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[8]
-
Reaction Setup : In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the appropriate 1,4-benzoxazine (1.0 eq.), substituted bromobenzene (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.) in anhydrous toluene.
-
Addition of Base : Add cesium carbonate (Cs₂CO₃) (2.0 eq.) to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-1,4-benzoxazine derivative.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of Anticancer Activity
A systematic in vitro screening process is essential to identify lead compounds and elucidate their mechanisms of action. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising candidates.
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][9] It is a robust and high-throughput method for determining the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀).
Protocol 3.1: MTT Cytotoxicity Assay[3][9]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5 x 10³ cells/well in complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Treat the cells with a range of concentrations of the benzoxazine derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Anticancer Drug Discovery
Caption: A typical workflow for the discovery and preclinical evaluation of novel benzoxazine anticancer agents.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Dysregulation of apoptosis (programmed cell death) is a hallmark of cancer.[10] Determining whether a lead compound induces apoptosis is a critical step in its characterization. Several methods can be employed to confirm and quantify apoptosis.
Protocol 3.2.1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry[11][12]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the benzoxazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting : Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3.2.2: Caspase Activity Assay[4][11]
Caspases are key executioners of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.
-
Cell Lysis : After treatment, lyse the cells to release cellular proteins.
-
Substrate Addition : Add a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.
-
Incubation : Incubate according to the manufacturer's instructions to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader. An increase in fluorescence corresponds to increased caspase activity.
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cell proliferation.[11][12] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[13][14]
Protocol 3.3: Cell Cycle Analysis using Propidium Iodide Staining[17]
-
Cell Treatment and Harvesting : Treat cells with the benzoxazine compound for a specified period (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Table 1: Example Data Summary for In Vitro Assays of a Lead Benzoxazine Compound (BZ-X)
| Assay Type | Cell Line | Parameter | BZ-X (10 µM) | Doxorubicin (1 µM) | Vehicle Control |
| MTT Assay | MCF-7 | % Viability (48h) | 25.4 ± 3.1% | 30.1 ± 4.5% | 100% |
| HCT-116 | IC₅₀ (µM) | 7.2 | 0.8 | N/A | |
| Apoptosis Assay | MCF-7 | % Apoptotic Cells | 65.7 ± 5.2% | 72.3 ± 6.8% | 4.1 ± 1.2% |
| (Annexin V/PI) | (Early + Late) | ||||
| Cell Cycle Analysis | HCT-116 | % Cells in G2/M | 58.9 ± 4.7% | 63.2 ± 5.1% | 15.3 ± 2.5% |
| (24h) | % Cells in G0/G1 | 20.1 ± 2.9% | 18.5 ± 3.3% | 60.8 ± 4.9% |
Data are presented as mean ± standard deviation from three independent experiments.
Identifying Molecular Targets: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for validating the molecular mechanism of action.[16] For example, it can be used to measure changes in the expression levels of proteins involved in apoptosis (e.g., p53, caspases) or cell cycle regulation (e.g., cyclin-dependent kinases).[4][17]
Protocol 3.4: Western Blotting for Apoptosis and Cell Cycle Proteins[11][21]
-
Protein Extraction : Treat cells with the benzoxazine compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-cleaved caspase-3, anti-cdk1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway often induced by benzoxazine derivatives through p53 activation.
In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety profile in a whole-organism context. Fibrosarcoma or xenograft mouse models are commonly used for this purpose.[18][19]
Protocol 4.1: Murine Xenograft Model for Anticancer Activity[22][23]
-
Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment : Randomize the mice into control and treatment groups. Administer the benzoxazine derivative orally or via intraperitoneal injection at various doses (e.g., 20, 40, 80 mg/kg body weight) daily or on a specified schedule for a set period (e.g., 30 days).[18] The control group receives the vehicle.
-
Monitoring : Monitor tumor volume and the body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, Western blotting).
-
Data Analysis : Compare the tumor weights and volumes between the treated and control groups to determine the antitumor efficacy of the compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug concentration and its effect is crucial for translating preclinical findings to clinical applications.[20][21] PK/PD modeling helps in optimizing dosing regimens and predicting clinical outcomes.[22][23]
-
Pharmacokinetics (PK) : Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). PK studies involve measuring the drug concentration in plasma and tissues over time after administration.[20]
-
Pharmacodynamics (PD) : Describes what the drug does to the body. PD studies in oncology often involve measuring biomarkers related to the drug's mechanism of action (e.g., inhibition of a target kinase, induction of apoptosis markers in tumor tissue) at different drug concentrations.[20][24]
These studies are highly specialized and often require dedicated core facilities with expertise in bioanalysis (LC-MS/MS) and mathematical modeling. The goal is to establish a clear link between the drug exposure (PK) and the desired biological effect (PD), such as tumor growth inhibition.[22]
Conclusion and Future Directions
The development of novel anticancer agents from benzoxazine derivatives is a highly promising area of research. The versatile nature of the benzoxazine scaffold allows for the generation of compounds with diverse mechanisms of action, from inducing apoptosis and cell cycle arrest to inhibiting specific oncogenic pathways.[3][25] By following a structured discovery and development workflow, from synthesis and in vitro screening to in vivo validation and PK/PD analysis, researchers can effectively identify and characterize potent new drug candidates. The protocols and guidelines presented here provide a robust framework for advancing these promising molecules from the laboratory bench toward clinical application.
References
- 1. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 12. mdpi.com [mdpi.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medium.com [medium.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Translational Pharmacokinetic-Pharmacodynamic Modeling from Nonclinical to Clinical Development: A Case Study of Anticancer Drug, Crizotinib | Semantic Scholar [semanticscholar.org]
- 23. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. moffitt.org [moffitt.org]
- 25. researchgate.net [researchgate.net]
The Strategic Utility of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. When this already potent scaffold is augmented with a fluorine atom at the 5-position, its potential in drug discovery is significantly amplified.
The incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.[3] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold, the electron-withdrawing nature of the fluorine atom can also modulate the reactivity of the nitrogen atom at the 4-position, a key handle for synthetic diversification. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a diverse range of bioactive molecules, from anticancer agents to compounds with antimicrobial and central nervous system (CNS) activity.
Core Synthetic Strategies: Functionalization of the N-4 Position
The secondary amine within the this compound ring is the primary site for synthetic elaboration. The two principal strategies for introducing molecular diversity at this position are N-arylation and N-alkylation.
Protocol 1: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-aryl benzoxazine derivatives.[4] This protocol is adapted from a demonstrated synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines with potent anti-proliferative activity.[4][5]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is essential for the catalytic cycle.
-
Phosphine Ligand: A bulky, electron-rich phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is crucial for stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating reductive elimination of the final product.
-
Base: A non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the benzoxazine nitrogen, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene and tert-butanol are used to prevent quenching of the catalyst and base.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene and tert-butanol (in a 4:1 ratio) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-aryl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Influence of the 5-Fluoro Substituent:
The electron-withdrawing nature of the fluorine atom at the 5-position is expected to increase the acidity of the N-H proton, potentially facilitating its deprotonation by the base. However, this effect may also slightly decrease the nucleophilicity of the resulting amide anion. In practice, the robust nature of the Buchwald-Hartwig cross-coupling reaction generally tolerates these electronic perturbations, and the published protocols for related benzoxazines serve as an excellent starting point for optimization.[4] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 2: N-Alkylation for the Synthesis of Bioactive Derivatives
N-alkylation is a fundamental transformation for introducing a wide variety of side chains that can modulate the pharmacological properties of the benzoxazine core. This protocol describes a general method for the N-alkylation of this compound.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for less reactive alkyl halides is used to deprotonate the benzoxazine nitrogen.
-
Alkylating Agent: An appropriate alkyl halide (e.g., bromide or iodide) or a tosylate is used as the electrophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Workflow Diagram:
Caption: Workflow for N-alkylation.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base and Alkylating Agent Addition: Add potassium carbonate (2.0 eq.) followed by the desired alkyl halide (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (50-60 °C) if the reaction is sluggish (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Applications in the Synthesis of Bioactive Molecules
The strategic functionalization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities.
| Bioactive Molecule Class | Synthetic Strategy | Therapeutic Area | Key Findings | Reference(s) |
| 4-Aryl-benzoxazines | N-Arylation | Anticancer | Moderate to good potency against various cancer cell lines, with a para-amino group on the aryl ring enhancing activity. | [4][5][6] |
| 4-Methyl-benzoxazine imidazolines | N-Alkylation | Antihypertensive | High affinity for imidazoline and α2-adrenergic receptors, leading to a reduction in mean arterial blood pressure. | [7] |
| 7-Fluoro-benzothiazine derivatives | N-functionalization | Antimicrobial | Promising activity against Gram-positive bacteria and fungi. | [8] |
| Benzoxazinone arylpiperazines | N-Alkylation | CNS Agents | High affinity for 5-HT₁A and 5-HT₂A receptors, suggesting potential as anxiolytic or antidepressant agents. | [9] |
| Benzoxazine-8-carboxamides | N-functionalization | 5-HT₃ Receptor Antagonists | Potent and long-acting antagonists of the 5-HT₃ receptor, with potential as antiemetic agents. | [10] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse array of bioactive molecules. The strategic placement of the fluorine atom enhances the "drug-like" properties of the resulting compounds, while the secondary amine provides a convenient handle for synthetic diversification. The protocols detailed herein for N-arylation and N-alkylation represent robust and reliable methods for accessing novel chemical entities with potential applications in oncology, cardiovascular disease, infectious diseases, and neuroscience. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the this compound scaffold is poised to remain a cornerstone of innovative drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Real-Time and Endpoint Monitoring Techniques for the Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazine
Introduction: The Critical Need for Synthesis Monitoring
3,4-Dihydro-2H-1,3-benzoxazines are a vital class of heterocyclic compounds, primarily serving as high-performance thermosetting resin precursors, known as polybenzoxazines.[1][2] The synthesis, typically a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, is deceptively simple.[2][3] However, the reaction can yield intermediates, oligomers, and side products that significantly impact the final polymer's properties.[4][5] Effective monitoring of the synthesis is therefore not merely a procedural step but a cornerstone of quality control and process optimization. It ensures reaction completion, quantifies yield, identifies impurities, and provides the kinetic data necessary for scaling up production reliably.
This guide provides a detailed overview and validated protocols for the primary analytical techniques used to monitor the formation of the 3,4-dihydro-2H-1,3-benzoxazine ring, empowering researchers to achieve reproducible and high-purity results.
The Synthetic Pathway: A Visual Overview
The foundational reaction involves the condensation of a phenolic compound, a primary amine, and formaldehyde. Understanding this transformation is key to selecting the appropriate monitoring techniques, as each method targets specific changes in the molecular structure as reactants are consumed and the benzoxazine ring is formed.
Caption: General synthesis of 3,4-dihydro-2H-1,3-benzoxazine.
Chromatographic Monitoring: Tracking Reaction Progress
Chromatographic methods are indispensable for separating the components of the reaction mixture, allowing for both qualitative and quantitative assessment of the synthesis.
Thin-Layer Chromatography (TLC)
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the compounds determines their retention factor (Rƒ), providing a rapid visual assessment of the reaction's progress.
Application & Rationale: This is the first-line technique for at-a-glance monitoring. Its primary utility lies in its speed and low cost, making it ideal for tracking the disappearance of starting materials and the appearance of the product over time. By comparing the Rƒ values of the reaction mixture to those of the starting materials, one can quickly determine if the reaction is proceeding.[6]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, along with the individual starting materials (co-spotting), onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate solvent system. A common system for benzoxazines is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[6]
-
Visualization: After the solvent front nears the top of the plate, remove it and dry it. Visualize the spots under UV light (254 nm) and/or by staining with iodine vapor.[6]
-
Interpretation: The disappearance of the reactant spots and the emergence of a new spot (the benzoxazine product) indicate reaction progress. The reaction is considered complete when the limiting reactant spot is no longer visible.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC provides high-resolution separation of compounds, enabling accurate quantification. A liquid sample is passed through a column packed with a solid adsorbent material, and components are separated based on their interaction with the stationary phase.
Application & Rationale: While TLC is qualitative, HPLC is quantitative. It is the preferred method for generating kinetic data and accurately determining the purity of the final product. By integrating the peak areas of reactants and products over time, a precise reaction profile can be constructed. Reverse-phase HPLC (RP-HPLC) is generally suitable for analyzing the relatively non-polar benzoxazine monomers.[7][8]
Experimental Protocol:
-
Sample Preparation: Quench a small, precisely measured aliquot of the reaction mixture by diluting it in the mobile phase to halt the reaction. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is common. The exact ratio should be optimized to achieve good separation.
-
Detection: Monitor the elution profile at a wavelength where both reactants and the product have significant absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Create a calibration curve for the starting materials and the purified product to convert peak area into concentration. This allows for the precise determination of yield and purity at any point during the reaction.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy is essential for confirming the formation of the desired chemical structure and identifying key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Application & Rationale: FTIR is a powerful tool for monitoring the benzoxazine synthesis because the formation of the oxazine ring results in a distinct and easily trackable set of changes in the IR spectrum. It is used to confirm the disappearance of reactant functional groups and the appearance of product-specific vibrations.[9][10][11] The disappearance of the broad O-H stretch from the phenol and the N-H bend from the primary amine, coupled with the appearance of characteristic C-O-C ether linkages of the oxazine ring, provides strong evidence of a successful reaction.[12]
Experimental Protocol:
-
Sample Preparation: A small aliquot of the reaction mixture can be analyzed directly as a thin film between two KBr or NaCl plates. Alternatively, a dried sample can be mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Monitor the key vibrational bands as summarized in the table below. The disappearance of the band around 948 cm⁻¹ is often used to monitor the subsequent ring-opening polymerization, but its presence confirms the initial monomer synthesis.[12][13]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Indication |
| Phenolic O-H | Stretching | 3500 - 3200 (broad) | Disappears as phenol is consumed |
| Oxazine C-O-C | Asymmetric Stretch | ~1230 | Appears with product formation[12] |
| Trisubstituted Benzene | C-H Out-of-plane bend | ~950 - 900 | Characteristic of the benzoxazine ring structure[13][14] |
| Oxazine Ring | Symmetric Stretch | ~1500 | Appears with product formation[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of each atom in a molecule, making it the most definitive technique for structural elucidation.
Application & Rationale: Both ¹H and ¹³C NMR are used to provide unambiguous confirmation of the 3,4-dihydro-2H-1,3-benzoxazine structure.[15][16][17] The appearance of two characteristic signals corresponding to the methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) in the ¹H NMR spectrum is considered conclusive evidence of successful ring formation.[3][5]
Experimental Protocol:
-
Sample Preparation: Withdraw an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Record ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher).[6]
-
Data Interpretation: Identify the key chemical shifts that confirm the product structure.
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Indication |
| ¹H | O-CH₂ -N | ~5.2 - 5.5 | Formation of the oxazine ring[6][18] |
| ¹H | Ar-CH₂ -N | ~4.3 - 4.8 | Formation of the oxazine ring[6][18] |
| ¹³C | O-C H₂-N | ~80 - 84 | Carbon of the oxazine ring[3][18] |
| ¹³C | Ar-C H₂-N | ~50 - 52 | Carbon of the oxazine ring[3][18] |
Mass Spectrometry (MS): Confirming Molecular Weight
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the product and can help identify intermediates and byproducts.
Application & Rationale: MS provides the final piece of confirmatory evidence by verifying that the product has the correct molecular weight.[6][19] It is particularly useful for identifying potential side-products or intermediates that may be present in the reaction mixture, aiding in the optimization of reaction conditions to improve purity.[4]
Experimental Protocol:
-
Sample Preparation: Dilute a sample of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.
-
Analysis: Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target benzoxazine.
Integrated Monitoring Workflow
For robust process control, these techniques should be used in a complementary fashion. A typical workflow would involve rapid checks with TLC, followed by more detailed analysis using FTIR and NMR upon apparent completion.
Caption: Integrated workflow for monitoring benzoxazine synthesis.
Conclusion
The successful synthesis of high-purity 3,4-dihydro-2H-1,3-benzoxazine relies on a multi-faceted analytical monitoring strategy. By combining the rapid, qualitative insights from TLC with the quantitative power of HPLC and the definitive structural information from FTIR, NMR, and Mass Spectrometry, researchers can exercise precise control over the reaction. This integrated approach not only ensures the desired product quality but also accelerates the development and optimization of novel benzoxazine-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis. We will address common challenges, provide in-depth explanations for reaction phenomena, and offer validated protocols to improve your experimental outcomes.
Section 1: Understanding the Core Synthesis & Unique Challenges
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 1,3-isomers typically proceeds via a Mannich-type condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[1][2] This reaction is versatile but sensitive to the electronic properties of the starting materials.
The introduction of a fluorine atom onto the benzoxazine scaffold, as in this compound, presents specific challenges. The strong electron-withdrawing nature of fluorine can significantly decrease the nucleophilicity of the precursor molecules, potentially leading to lower yields and the formation of undesirable side products under standard conditions.[3] A key factor is the reduced basicity of fluorinated amines, which can hinder the crucial steps of the Mannich reaction.[3]
Below is a generalized mechanism for the formation of the related 1,3-benzoxazine ring, which illustrates the key condensation steps.
Caption: Generalized mechanism for 1,3-benzoxazine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
While multiple strategies exist for benzoxazine synthesis, a prevalent route for the 1,4-isomer involves a multi-step process. This often includes the reaction of a suitably substituted halophenol with an amino alcohol, followed by an intramolecular cyclization. For example, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives can be achieved through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[4][5]
Q2: Why are my yields consistently low when using standard benzoxazine synthesis conditions?
Low yields are a common issue, especially with fluorinated precursors. The primary reason is the reduced reactivity of the amine due to the electron-withdrawing fluorine atom.[3] Standard conditions, which are often neutral or slightly basic, may not be sufficient to promote the reaction. The basicity of the amine is a predominant factor in the success of the Mannich condensation.[3] For very weak amines (pKa < 3), such as some fluorinated anilines, a strongly acidic medium is often necessary to achieve high yields.[3][6]
Q3: What are the critical reaction parameters I need to control?
The three most critical parameters are:
-
pH/Catalysis: As mentioned, the pH of the reaction medium is a controlling factor for fluorinated systems.[3] Acid catalysis can enhance the electrophilicity of formaldehyde and promote key condensation steps.[7]
-
Temperature: High temperatures can lead to the formation of oligomeric or polymeric byproducts and other side reactions.[8] Careful temperature control is essential.
-
Stoichiometry: Precise control over the molar ratios of the reactants is crucial to minimize the formation of side products and unreacted starting materials.[8]
Q4: What types of impurities should I expect?
Common impurities include unreacted starting materials, oligomeric species, and products from side reactions.[8] In the case of the Mannich reaction for 1,3-isomers, intermediates like the Mannich base or various condensation products between the amine and formaldehyde (e.g., hexahydrotriazines) can also be present if the reaction does not go to completion.[6][8] Thorough purification, often involving both aqueous washes and chromatography, is typically required.[9]
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: Very Low or No Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Cause 1: Low Reactivity of Fluorinated Precursor
-
Explanation: The electron-withdrawing effect of the fluorine atom reduces the amine's basicity and nucleophilicity, slowing down the reaction.[3]
-
Solution: A dramatic increase in yield can be achieved by synthesizing the benzoxazine in a strongly acidic medium.[3] The addition of a trace amount of a strong acid like HCl can catalyze the reaction. The acid promotes the cleavage of intermediates like perhydrotriazine, which can be the rate-limiting step.[6]
Potential Cause 2: Inappropriate Reaction Conditions (Time/Temp)
-
Explanation: The reaction may be kinetically slow and require more time or thermal energy to proceed to completion. However, excessive heat can promote polymerization and degradation.[10]
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time at the current temperature before cautiously increasing it. For many benzoxazine syntheses, refluxing for several hours is common.[11]
Potential Cause 3: Formation of Stable, Unreactive Intermediates
-
Explanation: In the absence of an acid promoter, weak amines and formaldehyde can form stable cyclic trimers (1,3,5-triazines) that are slow to react with the phenol component.[6]
-
Solution: The addition of acid is the most effective way to break down these stable intermediates and drive the reaction toward the desired benzoxazine product.[6]
Problem: Product is an Oily, Impure Mixture
Potential Cause 1: Formation of Oligomers
-
Explanation: The use of polar solvents, water, and high temperatures can favor the formation of undesirable oligomeric species, which are difficult to crystallize and purify.[8]
-
Solution:
-
Solvent Choice: Consider using a less polar solvent like 1,4-dioxane or toluene, which can also aid in removing water azeotropically.[8]
-
Workup: After the reaction, perform a thorough workup. Washing the organic phase with a dilute base solution (e.g., 1N NaOH) and then with water until neutral can remove unreacted phenolic starting materials and acidic impurities.[11]
-
Potential Cause 2: Incorrect Workup Procedure
-
Explanation: A simple solvent evaporation is often insufficient to obtain a pure product. Residual starting materials and soluble byproducts will remain.
-
Solution: Implement a multi-step purification protocol. A typical, effective sequence is:
-
Aqueous wash with dilute base (e.g., NaOH) to remove acidic phenols.[11]
-
Aqueous wash with dilute acid (e.g., HCl) to remove basic amine impurities.
-
Wash with water/brine until the pH is neutral.[11]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[9]
-
Concentrate under reduced pressure.
-
Purify the crude residue by recrystallization (e.g., from hexane or ethanol) or column chromatography.[9][11]
-
Caption: Recommended workflow for product purification.
Section 4: Experimental Protocols & Data
Protocol 1: High-Yield Synthesis of a Fluorinated 1,3-Benzoxazine Monomer
This protocol is adapted from a method demonstrated to dramatically increase the yield for benzoxazines derived from weakly basic fluorinated amines.[3] It utilizes a strongly acidic medium.
Materials:
-
Pentafluoroaniline (or other weakly basic fluorinated amine)
-
Bisphenol-A (or other appropriate phenol)
-
Aqueous Formaldehyde (37%)
-
1,4-Dioxane
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the fluorinated amine (e.g., 0.01 mol) in 5 mL of 1,4-dioxane.
-
Slowly add aqueous formaldehyde (0.02 mol). Stir the mixture for approximately 1 hour.
-
Prepare a solution of the phenol (e.g., 0.005 mol of bisphenol-A) in 5 mL of 1,4-dioxane. Add this solution to the flask.
-
Crucially, adjust the pH of the reaction mixture to approximately 1.2 by the dropwise addition of hydrochloric acid. [3]
-
Remove the ice bath and heat the mixture to 55°C for 5 hours.
-
After cooling to room temperature, neutralize the mixture carefully with a 1N NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N NaOH (x2) and then with water until the pH is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Synthesis | High-Yield Fluorinated Synthesis | Rationale for Change |
| Catalyst | None or weak base | Strong Acid (HCl) | Overcomes low basicity of the fluorinated amine.[3] |
| pH | Neutral / Basic | ~1.2 (Strongly Acidic) | The controlling factor for high yield with weak amines.[3] |
| Temperature | Often high (80-130°C)[10] | Moderate (55°C) | Milder conditions are possible with catalysis, reducing side reactions. |
| Typical Yield | Can be very low (<30%) | High (>80%) | Acid catalysis drives the reaction to completion.[3] |
References
- 1. ijstr.org [ijstr.org]
- 2. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 6. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fluorinated Benzoxazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the unique challenges of incorporating fluorine into benzoxazine structures. Fluorination offers remarkable benefits, including enhanced thermal stability, lower dielectric constants, and increased hydrophobicity.[1][2][3] However, the strong electron-withdrawing nature of fluorine introduces specific hurdles in the classic Mannich condensation reaction.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during synthesis, purification, and characterization.
Section 1: Troubleshooting Synthesis and Low Yields
The synthesis of benzoxazine monomers typically proceeds through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[4] The introduction of fluorine, particularly on the amine component, can significantly alter the reaction kinetics and outcomes.
FAQ 1: Why is my reaction yield extremely low when using a fluorinated aniline?
Answer: This is the most common challenge and is rooted in the electronic properties of fluorine.
-
Causality - Reduced Nucleophilicity: Fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect. When attached to the aniline ring, they decrease the electron density on the nitrogen atom. This reduction in basicity and nucleophilicity makes the amine a much weaker reactant in the Mannich condensation, which relies on the nucleophilic attack of the amine on formaldehyde.[5]
-
Troubleshooting Strategy - pH Adjustment: Traditional benzoxazine synthesis conditions are often neutral or slightly basic, which is unsuitable for weakly basic fluorinated amines.[5] The key is to control the reaction medium's pH. A strongly acidic condition is necessary to catalyze the reaction effectively when using very weak amines (pKa < 3).[5][6]
-
Mechanism Insight: In an acidic medium, the formaldehyde is protonated, making it more electrophilic and susceptible to attack by the weak amine nucleophile. This adjustment dramatically increases the reaction rate and pushes the equilibrium toward the desired benzoxazine product.[5]
-
Experimental Protocol: Synthesis Using a Weakly Basic Fluorinated Amine
This protocol is adapted for amines with low pKa values, such as pentafluoroaniline.
-
Reaction Setup: In a three-necked flask equipped with a condenser and nitrogen inlet, cool a solution of aqueous formaldehyde (2 eq.) in 1,4-dioxane in an ice bath.
-
Amine Addition: Slowly add the fluorinated amine (e.g., pentafluoroaniline, 1 eq.) dissolved in 1,4-dioxane to the flask.
-
pH Adjustment (Critical Step): Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1.0-1.5. Monitor with a pH meter or indicator strips resistant to the solvent.
-
Phenol Addition: Add the phenol derivative (1 eq.) dissolved in 1,4-dioxane.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the organic layer sequentially with 1N NaOH (to remove unreacted phenol) and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Section 2: Side Reactions and Purification
Even with optimized conditions, side reactions can occur, complicating purification and affecting the final polymer properties.
FAQ 2: My NMR spectrum is complex, suggesting multiple products. What are the likely side products?
Answer: The Mannich reaction is susceptible to side reactions, leading to oligomeric species or alternative structures.
-
Common Side Products:
-
Dimers/Oligomers: Uncontrolled reactions can lead to the formation of benzoxazine oligomers, where multiple benzoxazine units are linked. This is often observed as a mixture of products that are difficult to separate.[5]
-
Mannich Bridges: Formation of Ar-CH₂-N(R)-CH₂-Ar structures, where two phenol molecules are bridged by the amine and formaldehyde fragments.
-
Unreacted Intermediates: Incomplete ring closure can leave aminomethyl phenol intermediates in the crude product.
-
Below is a diagram illustrating the intended reaction pathway versus a common side reaction pathway.
Caption: Main vs. Side Reaction Pathways in Fluorinated Benzoxazine Synthesis.
FAQ 3: What is a reliable method for purifying fluorinated benzoxazine monomers?
Answer: A multi-step purification strategy is typically required.
-
Aqueous Wash (Work-up): As detailed in the protocol above, an essential first step is to wash the crude product dissolved in an organic solvent with a dilute base (e.g., 1N NaOH). This removes acidic impurities, primarily the unreacted phenolic starting material. Follow with water or brine washes to remove residual base and salts.[1]
-
Recrystallization: If the monomer is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a powerful technique for achieving high purity.
-
Column Chromatography: For viscous oils or solids that are difficult to recrystallize, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane) is typically used to separate the desired monomer from oligomers and other impurities.
Section 3: Characterization and Structural Verification
Unambiguous structural confirmation is critical. Fluorine adds a layer of complexity and utility to spectroscopic analysis.
FAQ 4: How can I definitively confirm the formation of the benzoxazine ring and the incorporation of fluorine?
Answer: A combination of FTIR, ¹H NMR, and ¹⁹F NMR is essential.
-
FTIR Spectroscopy: Look for the disappearance of broad O-H (from phenol, ~3300 cm⁻¹) and N-H (from primary amine, ~3400 cm⁻¹) stretching bands. The key confirmation is the appearance of characteristic peaks for the oxazine ring, such as the C-O-C asymmetric stretch around 1230 cm⁻¹ and the trisubstituted benzene ring mode around 950 cm⁻¹.[7][8]
-
¹H NMR Spectroscopy: The two most important signals confirming the benzoxazine ring are the two methylene (-CH₂-) protons.
-
¹⁹F NMR Spectroscopy: This is the most direct evidence for fluorine incorporation. The chemical shift will depend on the fluorine's position (e.g., on a phenol or aniline ring) and the specific group (e.g., -F or -CF₃). For instance, a -CF₃ group often appears as a sharp singlet around -63 ppm.[7]
Data Summary: Spectroscopic Fingerprints for Fluorinated Benzoxazines
| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber | Interpretation |
| FTIR | Disappearance of O-H and N-H stretch | ~3300-3400 cm⁻¹ | Consumption of phenol and primary amine starting materials. |
| Appearance of C-O-C asymmetric stretch | ~1200-1250 cm⁻¹ | Formation of the ether linkage in the oxazine ring.[8] | |
| Appearance of Trisubstituted Benzene Ring Mode | ~930-960 cm⁻¹ | A classic indicator of the benzoxazine ring structure.[8] | |
| ¹H NMR | Methylene Protons (Ar-CH₂-N) | ~4.7-4.9 ppm | Confirms one half of the oxazine ring's CH₂ groups.[7] |
| Methylene Protons (O-CH₂-N) | ~5.5-5.7 ppm | Confirms the other half of the oxazine ring's CH₂ groups.[7] | |
| ¹⁹F NMR | Signal for Fluorine | Varies widely (e.g., ~ -63 ppm for -CF₃) | Direct and unambiguous confirmation of fluorine incorporation.[7][9] |
Section 4: Polymerization Challenges
Once a pure monomer is obtained, the next step is ring-opening polymerization (ROP) to form the polybenzoxazine.
FAQ 5: The polymerization of my fluorinated benzoxazine requires very high temperatures. How can I lower the curing temperature?
Answer: The thermal ROP of benzoxazines is a cationic process that often requires temperatures exceeding 200 °C.[10] While fluorination enhances the thermal stability of the final polymer, it can sometimes increase the initial curing temperature.
-
Catalytic Curing: The most effective strategy is to use a catalyst to initiate the cationic ROP at a lower temperature.
-
Lewis Acids: Strong Lewis acids are highly effective. For example, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to decrease the onset ROP temperature by as much as 98 °C.[11] The Lewis acid coordinates with the nitrogen or oxygen atom on the oxazine ring, facilitating ring-opening.[11]
-
Cationic Initiators: Other cationic initiators can also be effective.
-
Troubleshooting Workflow: Diagnosing Synthesis Problems
This flowchart provides a logical path for troubleshooting common issues.
Caption: A troubleshooting decision tree for fluorinated benzoxazine synthesis.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications [m.x-mol.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
Welcome to the technical support center for the purification of 3,4-dihydro-2H-1,4-benzoxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds. The purity of these derivatives is critical, as impurities can significantly impact the outcomes of subsequent applications, including polymerization and biological assays.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Purification Strategy Overview
The purification of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves a multi-step approach, beginning with a liquid-liquid extraction workup, followed by either recrystallization or column chromatography. The choice of method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Work-up and Initial Purification
Question 1: My reaction mixture contains unreacted 2-aminophenol and other acidic or basic starting materials. What is the most effective way to remove them during the work-up?
Answer: A primary and highly effective method to remove unreacted phenolic precursors and other acidic or basic impurities is through a liquid-liquid extraction with an appropriate aqueous solution. After the reaction is complete and the solvent has been removed (if necessary), the crude product should be redissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
To remove unreacted phenols: Wash the organic layer with a mild base, such as a 1N sodium hydroxide (NaOH) solution.[3][4] The basic wash will deprotonate the acidic phenolic hydroxyl group, forming a water-soluble phenoxide salt that will partition into the aqueous layer. It is crucial to perform multiple washes (e.g., 3 x 30 mL) to ensure complete removal.
-
To remove unreacted amines: If your synthesis involves a basic amine starting material that remains, a wash with a dilute acid, such as 1N hydrochloric acid (HCl), will protonate the amine, forming a water-soluble ammonium salt that will move to the aqueous layer.
-
Final Washes: Following the acidic or basic wash, it is essential to wash the organic layer with water until the pH is neutral, and then with brine (saturated NaCl solution) to remove any remaining water from the organic phase. The organic layer can then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation.[3][5]
Causality: This separation is based on the differential solubility of the neutral benzoxazine product and the ionized acidic/basic impurities in aqueous and organic phases. The benzoxazine derivative, lacking a free phenolic hydroxyl group, remains in the organic layer, while the ionized impurities are extracted into the aqueous layer.
Column Chromatography
Question 2: I am struggling with the column chromatography of my benzoxazine derivative. The product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution during column chromatography is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.
-
Solvent System (Mobile Phase) Optimization: The polarity of the mobile phase is the most critical factor. If your product and impurity are not separating well, the polarity of your solvent system is likely not optimal.
-
TLC Analysis is Key: Before running a column, always determine the ideal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value between 0.2 and 0.4 and show clear separation from all impurities.
-
Adjusting Polarity: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Reduce the proportion of the more polar solvent (e.g., from 3:1 ethyl acetate/hexane to 1:1 or 1:3). If the spots are too low (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent.
-
Alternative Solvents: If adjusting the ratio of your current solvent system doesn't work, consider trying different solvent systems with varying selectivities. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for particularly difficult separations, you might consider:
-
Alumina: Can be useful for separating less polar compounds and may offer different selectivity compared to silica.
-
Reverse-Phase Silica (C18): If your compound is very polar, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide better separation.
-
-
Column Packing and Running Technique:
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Dry Loading: If your crude product has low solubility in the mobile phase, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed product to the top of your column.
-
Typical Solvent Systems for Benzoxazine Derivatives:
| Compound Polarity | Recommended Solvent System (Silica Gel) | Reference |
| Low to Medium | Ethyl Acetate / Hexane | [5] |
| Medium to High | Chloroform / Methanol | [6] |
| High | Dichloromethane / Methanol |
Question 3: My benzoxazine derivative appears as streaks on the TLC plate and gives broad peaks during column chromatography. What could be the cause and how do I fix it?
Answer: Streaking on TLC and broad peaks in column chromatography often indicate an issue with the compound's interaction with the stationary phase or overloading.
-
Acidic/Basic Nature of the Compound: The nitrogen atom in the benzoxazine ring can have basic properties. Silica gel is slightly acidic and can strongly interact with basic compounds, leading to tailing. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, for silica gel chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Insolubility in the Mobile Phase: If your compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, leading to streaking. Ensure your chosen mobile phase can fully dissolve your compound.
Recrystallization
Question 4: I have a solid crude product, but I'm having difficulty finding a suitable solvent for recrystallization. What is the best approach?
Answer: Finding the right recrystallization solvent is a process of trial and error, but it can be done systematically. The ideal solvent will dissolve your compound when hot but not when cold, while the impurities are either soluble at all temperatures or insoluble at all temperatures.
-
Solvent Screening:
-
Start with small amounts of your crude product in separate test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Good candidate solvents will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
-
Common Recrystallization Solvents for Benzoxazine Derivatives:
-
Using a Two-Solvent System: If you cannot find a suitable single solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the crude product in a minimal amount of the hot "soluble" solvent, and then slowly add the "insoluble" solvent until the solution becomes cloudy. Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may be too dilute, or the compound is too soluble in the chosen solvent. Try evaporating some of the solvent to concentrate the solution. If that fails, you may need a different solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Oiling Out: The compound comes out of solution as an oil instead of crystals. This often happens when the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. Try reheating the solution and allowing it to cool more slowly. Using a more dilute solution can also help.
High-Performance Liquid Chromatography (HPLC)
Question 5: When should I consider using preparative HPLC for the purification of my benzoxazine derivative?
Answer: Preparative HPLC is a high-resolution purification technique that is generally reserved for situations where other methods have failed or when very high purity is required.
-
Difficult Separations: When impurities are structurally very similar to the desired product and cannot be separated by column chromatography or recrystallization.
-
Chiral Separations: For separating enantiomers of a chiral benzoxazine derivative.
-
Final Polishing Step: To obtain a highly pure sample for biological testing or as an analytical standard.
Considerations for Preparative HPLC:
-
Method Development: Analytical HPLC is first used to develop a separation method. This involves screening different columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water, often with modifiers like formic acid or trifluoroacetic acid).
-
Solvent Choice: Use volatile solvents and buffers (like ammonium formate or ammonium acetate) if possible, to simplify the removal of the mobile phase from the collected fractions.
-
Loading: The amount of material that can be purified in a single run depends on the size of the preparative column and the difficulty of the separation.
Visual Guides
Purification Workflow
Caption: General purification workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Benzoxazines
Welcome to the technical support center dedicated to the successful execution of Buchwald-Hartwig amination reactions on benzoxazine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize novel amino-benzoxazines and may be encountering challenges in optimizing this powerful C-N bond-forming reaction. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established mechanistic principles and field-proven strategies.
Introduction: The Unique Challenges of Benzoxazine Substrates
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for creating carbon-nitrogen bonds.[1] However, applying this reaction to benzoxazine substrates introduces a unique set of challenges not always encountered with simpler aryl halides. The benzoxazine moiety itself, with its Lewis basic nitrogen and oxygen atoms, can interact with the palladium catalyst, and the stability of the oxazine ring under strongly basic conditions must be considered. This guide will help you navigate these complexities to achieve high-yielding and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low or no conversion of the halo-benzoxazine. What are the first things I should check?
Low conversion is the most common issue in any cross-coupling reaction. For benzoxazine substrates, the potential causes are multifaceted.
Core Principles & Causality:
The palladium catalyst in a Buchwald-Hartwig reaction must be in the Pd(0) oxidation state to initiate the catalytic cycle through oxidative addition to the halo-benzoxazine. This Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Furthermore, the nitrogen and oxygen atoms within the benzoxazine ring can act as Lewis bases and potentially coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue with other nitrogen-containing heterocycles.[2]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Action: Use a Schlenk line or a glovebox for reaction setup. Ensure all glassware is oven-dried and cooled under vacuum.
-
Rationale: To prevent the oxidation of the sensitive Pd(0) catalyst.
-
-
Verify Reagent Quality:
-
Action: Use anhydrous, degassed solvents. Ensure the amine and base are of high purity.
-
Rationale: Water can hydrolyze the active catalyst and some bases, while other impurities can act as catalyst poisons.
-
-
Consider Catalyst Inhibition by the Benzoxazine:
-
Action: Switch to a more electron-rich and sterically hindered phosphine ligand. Good starting points for heterocyclic substrates include biaryl phosphine ligands like RuPhos, XPhos, or BrettPhos.[2]
-
Rationale: Bulky, electron-rich ligands can promote the desired reductive elimination step and can disfavor the binding of the benzoxazine nitrogen or oxygen to the palladium center.
-
Q2: I am observing decomposition of my benzoxazine starting material. What is likely causing this and how can I prevent it?
The stability of the benzoxazine ring is a critical consideration under typical Buchwald-Hartwig conditions, which often involve strong bases and elevated temperatures.
Core Principles & Causality:
The oxazine ring in benzoxazines can undergo ring-opening under certain conditions. While this is often associated with acidic catalysis, strong bases at high temperatures can also promote decomposition pathways.[3][4] The choice of base is therefore a delicate balance: it must be strong enough to deprotonate the amine nucleophile but not so harsh that it degrades the substrate.
Troubleshooting Protocol:
-
Screen Weaker Bases:
-
Action: If you are using a very strong base like sodium tert-butoxide (NaOtBu) and observing decomposition, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Rationale: These bases are often sufficient to facilitate the reaction but are less likely to cause base-mediated degradation of sensitive functional groups.
-
-
Lower the Reaction Temperature:
-
Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Rationale: Thermal stability is a key factor. Many benzoxazines are stable at elevated temperatures, but the combination of heat and a strong base can be detrimental.[5]
-
-
Optimize the Solvent:
-
Action: The choice of solvent can influence the effective strength of the base. Consider switching from ethereal solvents like dioxane or THF to non-polar aromatic solvents like toluene or xylene.
-
Rationale: The solvent polarity can affect the solubility and reactivity of the base, potentially mitigating decomposition.
-
Table 1: Recommended Starting Conditions for Base and Solvent Screening
| Base | pKa of Conjugate Acid | Recommended Solvents | Comments |
| NaOtBu | ~19 | Toluene, Dioxane | A common and often effective strong base. Use with caution if substrate decomposition is observed. |
| LHMDS | ~26 | THF, Toluene | Another strong base, useful for sterically hindered amines. Can also cause decomposition. |
| Cs₂CO₃ | ~10.3 (second pKa) | Dioxane, DMF | A milder inorganic base, often a good choice for base-sensitive substrates. |
| K₃PO₄ | ~12.3 (third pKa) | Toluene, Dioxane | A versatile and moderately strong inorganic base with good functional group tolerance. |
Q3: My reaction is producing a significant amount of hydrodehalogenated benzoxazine. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.
Core Principles & Causality:
This side reaction can occur through a β-hydride elimination pathway from the palladium-amide intermediate, especially with primary amines.[6] It can also be promoted by trace amounts of water. The choice of ligand plays a crucial role in controlling the relative rates of the desired C-N reductive elimination versus the undesired side reactions.
Troubleshooting Protocol:
-
Ligand Screening is Key:
-
Action: This is often a ligand-dependent issue. Screen a panel of bulky biaryl phosphine ligands. Ligands that accelerate reductive elimination are your best defense against hydrodehalogenation.
-
Rationale: The steric and electronic properties of the ligand directly influence the geometry and reactivity of the palladium center.
-
-
Use a Pre-catalyst:
-
Action: Instead of generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, use a pre-formed catalyst (e.g., XPhos Pd G3).
-
Rationale: Pre-catalysts ensure the formation of a well-defined, active Pd(0) species, which can lead to cleaner reactions and suppress side reactions.
-
-
Control Stoichiometry:
-
Action: Avoid a large excess of the amine. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Rationale: A high concentration of the amine can sometimes favor pathways leading to hydrodehalogenation.
-
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle with a Benzoxazine Substrate
Caption: Catalytic cycle showing potential inhibition by the benzoxazine substrate.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yielding aminations of benzoxazines.
Experimental Protocol: General Starting Point for Optimization
This protocol is a robust starting point for the Buchwald-Hartwig amination of a halo-benzoxazine. It is intended to be modified based on the troubleshooting advice above.
Materials:
-
Halo-benzoxazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the halo-benzoxazine, the base, and the palladium pre-catalyst (or palladium source and ligand).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Through a septum, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the allotted time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Benzoxazine Compounds
<_Step_2>
Welcome to the technical support center for fluorinated benzoxazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique class of molecules. Fluorination is a powerful tool in medicinal chemistry and materials science, but it often leads to significantly reduced aqueous solubility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles in your experiments.
Part 1: FAQs - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of fluorinated benzoxazines. Understanding why your compound is poorly soluble is the first step toward a rational solution.
Q1: Why does adding fluorine to my benzoxazine compound decrease its aqueous solubility?
A1: While seemingly counterintuitive given fluorine's high electronegativity, fluorination typically increases a molecule's lipophilicity, or "oil-loving" nature.[1][2] This happens for a few key reasons:
-
Increased Hydrophobicity: The carbon-fluorine (C-F) bond is highly polarized, but the fluorine atom itself is not a good hydrogen bond acceptor.[3] This reduces the molecule's ability to interact favorably with water molecules.
-
Lipophilic Surface Area: Fluorine atoms are larger than hydrogen atoms, increasing the molecule's overall size and nonpolar surface area. This can lead to a greater tendency to be excluded from the highly ordered hydrogen-bonding network of water.
-
Crystal Lattice Energy: The strong C-F bond and intermolecular interactions in fluorinated compounds can lead to a more stable, tightly packed crystal lattice. A significant amount of energy is then required to break this lattice apart for the compound to dissolve.
Q2: Does the benzoxazine ring itself contribute to poor solubility?
A2: Yes, the core benzoxazine structure has inherent characteristics that can limit aqueous solubility. The fused aromatic ring system is largely hydrophobic. While the oxazine ring contains oxygen and nitrogen atoms capable of hydrogen bonding, their accessibility can be sterically hindered, and the overall molecule often remains lipophilic. The specific substituents on the benzene ring and the nitrogen atom will, of course, play a major role in the final solubility profile.
Q3: How can I perform a quick, preliminary assessment of my compound's solubility?
A3: A simple kinetic solubility assay is a good starting point. This involves preparing a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO) and then making serial dilutions into your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The concentration at which you first observe precipitation (often detected by visual inspection, light scattering, or UV-Vis spectroscopy) gives you an estimate of the kinetic solubility. This is a crucial first step before proceeding to more complex biological assays.
Part 2: Troubleshooting Guides - Step-by-Step Solutions
This section provides practical, step-by-step protocols to systematically address and improve the solubility of your fluorinated benzoxazine compounds.
Guide 1: Systematic Solvent Optimization
Q: My fluorinated benzoxazine precipitates immediately in my aqueous assay buffer. What is the first and most direct approach to solve this?
A: The first line of defense is to use a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between your compound and the solvent, making dissolution more favorable.[4][5]
-
Prepare Stock Solutions: Dissolve your fluorinated benzoxazine compound in several different neat organic solvents to create high-concentration stock solutions (e.g., 10-20 mM). A table of common co-solvents is provided below.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of each stock solution into your aqueous buffer. For example, start with a 1:20 dilution (5% organic solvent) and dilute further.
-
Equilibrate and Observe: Allow the plate to equilibrate at the desired temperature for 1-2 hours.
-
Determine Maximum Solubility: Identify the highest concentration of your compound that remains in solution for each co-solvent system. This can be done visually or with a plate reader measuring turbidity.
| Co-solvent | Polarity | Key Characteristics | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, excellent solubilizing power for many compounds. Can have cellular effects at >0.5%. | ≤ 1% |
| Ethanol | Medium | Protic, generally well-tolerated in many in vitro assays. | 1-5% |
| Polyethylene Glycol 400 (PEG 400) | Medium | Low toxicity, often used in in vivo formulations. Can be viscous. | 5-20% |
| Propylene Glycol (PG) | Medium | Common vehicle for oral and parenteral formulations. | 5-20% |
| N-methyl-2-pyrrolidone (NMP) | High | Strong solubilizer, but use with caution due to potential toxicity. | ≤ 1% |
This table summarizes information from multiple sources.[6][7]
References
- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pnrjournal.com [pnrjournal.com]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a key intermediate in the development of various pharmaceuticals, scaling up its synthesis presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of process parameters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis at scale.
Overview of the Synthetic Pathway
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through various methods. A common and efficient route involves the N-alkylation of an appropriate aminophenol followed by intramolecular cyclization. For this compound, a typical approach starts from 2-amino-4-fluorophenol and a suitable two-carbon electrophile, such as 1,2-dibromoethane or chloroacetyl chloride followed by reduction. The reaction generally proceeds via an initial N-alkylation, followed by an intramolecular Williamson ether synthesis-type cyclization.
The choice of reagents and conditions is critical to favor the desired N-alkylation over O-alkylation and to prevent the formation of side products. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the starting aminophenol, necessitating careful optimization.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Scaling up chemical reactions often magnifies minor issues observed at the lab scale. The following table addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield | 1. Low Reactivity of Starting Materials: The fluorine substituent can decrease the nucleophilicity of the amine. 2. Inappropriate Base: The chosen base may be too weak to deprotonate the phenol sufficiently for the cyclization step, or it may have poor solubility in the reaction solvent. 3. Poor Solvent Choice: The solvent may not adequately dissolve the reagents, hindering the reaction rate. 4. Decomposition: High temperatures can lead to the decomposition of starting materials or the product. | 1. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments while carefully monitoring for byproduct formation via TLC or LC-MS.[1] 2. Switch to a More Reactive Electrophile: If using an alkyl halide, consider switching to a more reactive one (I > Br > Cl).[1] 3. Optimize Base Selection: If using a weak base like NaHCO₃, switch to a stronger, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which promotes N-alkylation.[1] For less reactive systems, stronger bases like NaH or K-t-BuOK might be necessary, but require strictly anhydrous conditions. 4. Solvent Screening: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they accelerate SN2 reactions.[1] Consider screening different solvents to find the optimal balance of solubility and reactivity. |
| Formation of Multiple Products (Impurity Issues) | 1. Over-alkylation: The desired product can react further with the alkylating agent to form undesired byproducts. This is common in N-alkylation reactions where the mono-alkylated product can be more nucleophilic than the starting amine.[2] 2. O-alkylation: The phenoxide is a competing nucleophile, leading to the formation of the O-alkylated isomer. 3. Polymerization: Under harsh conditions, benzoxazines can undergo ring-opening polymerization.[3] | 1. Control Stoichiometry: Use a slight excess of the 2-amino-4-fluorophenol relative to the alkylating agent to favor mono-alkylation.[2] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which helps to minimize over-alkylation.[1] 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the undesired second alkylation.[2] 4. Base and Solvent Effects: The choice of base and solvent can influence the N- vs. O-alkylation ratio. Harder bases may favor O-alkylation. Using a polar aprotic solvent can favor N-alkylation. |
| Reaction Stalls or is Sluggish | 1. Insufficient Base Strength or Solubility: The base may not be strong enough to drive the reaction to completion, or it may not be sufficiently soluble. 2. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor Reagent Purity: Impurities in starting materials or solvents (especially water) can interfere with the reaction, particularly if using strong bases like NaH.[2] | 1. Re-evaluate Base Choice: Consider a stronger base or a different solvent to improve base solubility.[1] 2. Increase Temperature: As with low yield, a controlled increase in temperature can accelerate a sluggish reaction.[2] 3. Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly, especially when using moisture-sensitive bases. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended. |
| Difficult Purification | 1. Tarry Products: Formation of dark, tarry substances can complicate isolation and purification. This can result from decomposition or polymerization. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize Reaction Conditions: Revisit the reaction temperature and time to minimize the formation of degradation products. 2. Purification Strategy: a. Column Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4] c. Distillation: For liquid products, distillation under reduced pressure can be effective if the boiling points of the components are sufficiently different.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of this compound?
A1: When scaling up, the most critical parameters are:
-
Temperature Control: Exothermic reactions can lead to runaways on a larger scale. Ensure adequate cooling capacity and monitor the internal temperature closely.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating or concentration gradients.
-
Rate of Addition: The rate of addition of reagents, especially the alkylating agent, should be carefully controlled to manage the reaction exotherm and minimize side reactions like over-alkylation.[1]
-
Purity of Starting Materials: Impurities that are negligible at a small scale can have a significant impact on yield and purity at a larger scale.[2]
Q2: How do I choose the right base and solvent for this synthesis?
A2: The choice of base and solvent is interdependent and crucial for success.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[1] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and careful handling.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are preferred as they can accelerate SN2 reactions.[1] The choice may depend on the boiling point required for the reaction and the solubility of the chosen base. It is advisable to perform small-scale screening to identify the optimal combination for your specific system.
Q3: What are the common analytical techniques for monitoring this reaction and ensuring product purity?
A3: A combination of techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information about the reaction progress and the presence of byproducts.
-
Product Characterization and Purity:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups and confirm the formation of the benzoxazine ring structure. The disappearance of the phenolic OH and primary amine N-H stretches, and the appearance of characteristic C-O-C stretches, are indicative of a successful reaction.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[4]
-
Q4: Are there any specific safety precautions to consider for this reaction at scale?
A4: Yes, several safety precautions are essential:
-
Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DMF and DMSO have specific health and safety considerations. Consult the Safety Data Sheets (SDS) for proper handling procedures.
-
Strong Bases: Reagents like sodium hydride react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Exothermic Reaction: Be prepared for a potential exotherm, especially during the addition of the alkylating agent. Use an ice bath for cooling if necessary and ensure the reaction is not left unattended.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting guide for the synthesis of 1,4-benzoxazine derivatives
Technical Support Center: Synthesis of 1,4-Benzoxazine Derivatives
A Guide for the Research & Development Scientist
Welcome to the troubleshooting and support center for the synthesis of 1,4-benzoxazine derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable protocols to overcome common challenges in your synthetic workflow. This guide is structured as a series of frequently asked questions that directly address specific issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
I. Low Reaction Yields & Incomplete Conversions
Question 1: My primary synthesis of a 1,4-benzoxazin-3-one from a 2-aminophenol and a 2-haloacetyl halide is resulting in consistently low yields (<40%). What are the likely causes and how can I optimize the reaction?
Answer: This is a very common issue that typically points to one of several competing factors: the stability of your starting material, suboptimal reaction conditions, or competing side reactions. Let's break down the causality and the solutions.
The reaction you are performing, a tandem N-acylation and subsequent intramolecular SN2 cyclization, is highly dependent on the sequential and efficient formation of two bonds.
-
Causality & Troubleshooting:
-
2-Aminophenol Quality: 2-Aminophenols are notoriously susceptible to aerial oxidation, which can significantly reduce the concentration of your active starting material. Oxidized impurities can also complicate purification.
-
Solution: Always use freshly purchased or purified 2-aminophenol. If the solid has darkened (e.g., from off-white to brown/purple), consider recrystallization or sublimation before use. Crucially, perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.
-
-
Base Selection & Stoichiometry: The choice of base is critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group for the final cyclization step, while a very strong base can promote side reactions. The amount of base is also key; an excess can lead to hydrolysis of your acyl halide or product.
-
Solution: A non-nucleophilic, moderately strong base is often ideal. Potassium carbonate (K2CO3) is a standard choice as it is strong enough to facilitate the final cyclization without being overly reactive. Use 2.0-2.5 equivalents to neutralize the generated H-X and to promote the cyclization.
-
-
Temperature Control: The initial N-acylation is typically rapid and exothermic. If the temperature rises uncontrollably, side reactions can occur. The subsequent intramolecular cyclization often requires heating to proceed at a reasonable rate.
-
Solution: Perform the initial addition of the 2-haloacetyl halide at a low temperature (0 °C) to control the exotherm. After the initial acylation is complete (monitor by TLC), gently heat the reaction to 50-80 °C to drive the cyclization to completion.
-
-
-
Workflow Diagram: Troubleshooting Low Yields
Here is a logical workflow to diagnose the issue:
-
Data Summary: Recommended Optimization Parameters
Parameter Standard Condition Optimized Condition Rationale Atmosphere Air Nitrogen or Argon Prevents oxidation of 2-aminophenol starting material. Base Triethylamine (Et3N) Potassium Carbonate (K2CO3) K2CO3 is a stronger, non-nucleophilic base that better promotes the final O-alkylation step. Temperature Room Temperature 0 °C for acylation, then heat to 60 °C Controls initial exotherm and provides energy for the SN2 cyclization. Solvent Dichloromethane (DCM) Acetone or Acetonitrile More polar aprotic solvents can accelerate SN2 reactions.
II. Side Products & Purification Challenges
Question 2: My reaction produces a significant amount of a stable intermediate, which I believe is the N-acylated, uncyclized product. Why isn't it cyclizing and how can I fix this?
Answer:
This is a classic case where the second step of the tandem reaction—the intramolecular Williamson ether synthesis (O-alkylation)—is failing. The N-acylation is clearly working, but the conditions are not suitable for the subsequent ring closure.
-
Mechanistic Insight: The cyclization requires the deprotonation of the phenolic hydroxyl group to form a phenoxide. This phenoxide then acts as a nucleophile to displace the halide on the adjacent chain. If the base is too weak or the solvent is inappropriate, this step will be prohibitively slow.
Caption: Competing pathways after initial N-acylation.
-
Corrective Actions:
-
Increase Basicity: As mentioned previously, a base like potassium carbonate is more effective than triethylamine for this step. If K2CO3 is still insufficient, a stronger base like sodium hydride (NaH) can be used, though this requires strictly anhydrous conditions.
-
Increase Temperature: The cyclization step has a higher activation energy than the initial acylation. Refluxing the reaction in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is often necessary to drive the reaction to completion.
-
Choice of Halide: The nature of the leaving group on the acetyl halide is critical. The rate of SN2 reactions follows the trend I > Br > Cl. If you are using a 2-chloroacetyl derivative, consider switching to the 2-bromoacetyl equivalent, which will cyclize much more readily under the same conditions.
Question 3: Purification by column chromatography is difficult; my product co-elutes with impurities. What are some effective strategies?
Answer:
Purification can indeed be challenging due to the similar polarity of the desired product, uncyclized intermediate, and certain byproducts.
-
Protocol: Optimized Purification Strategy
-
Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Wash the crude organic layer with 1M HCl to remove any basic impurities (like residual 2-aminophenol), followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities.
-
Chromatography Solvent System: A common mistake is using a highly polar solvent system from the start.
-
Recommendation: Begin with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This provides better separation between the non-polar impurities and your moderately polar product.
-
Alternative: For very polar benzoxazines, consider a dichloromethane/methanol gradient.
-
Recrystallization: 1,4-Benzoxazine derivatives are often crystalline solids. Recrystallization is an excellent and scalable alternative or supplement to chromatography.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to room temperature, then to 0-4 °C. The pure product should crystallize out, leaving impurities in the mother liquor.
-
Table: Suggested Purification Methods
Issue Recommended Primary Method Alternative Method Key Tip Baseline Impurities Column Chromatography (Gradient) Recrystallization Start with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and increase slowly. Polar Impurities Recrystallization Preparative HPLC An acidic or basic wash during workup can remove many polar impurities beforehand. Uncyclized Intermediate Column Chromatography Re-subject crude mixture to cyclization conditions Increase heat/reflux time with K2CO3 before attempting purification.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,4-Benzoxazin-3-one under Optimized Conditions
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetone (or acetonitrile) via syringe to create a suspension (approx. 0.1 M concentration).
-
Initial Acylation: Cool the flask to 0 °C using an ice-water bath. Add the 2-bromoacetyl bromide (1.1 eq) dropwise via syringe over 15 minutes. A color change and/or precipitate may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes. Monitor the disappearance of the 2-aminophenol starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Once the starting material is consumed, remove the ice bath and fit the flask with a reflux condenser (under N2). Heat the reaction mixture to reflux (acetone: ~56 °C) for 4-12 hours. Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and proceed with the aqueous washes and purification as described in the section above.
Technical Support Center: Refinement of Protocols for Stereoselective Synthesis of Benzoxazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 3,4-dihydro-2H-1,3-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting and protocol optimization.
Q1: What is the general mechanism for the catalytic stereoselective synthesis of 1,3-benzoxazines?
The most prevalent and successful method for the stereoselective synthesis of 1,3-benzoxazines is a three-component Mannich-type reaction involving a phenol, an amine, and an aldehyde.[1][2] The stereoselectivity is typically induced by a chiral catalyst, most commonly a Chiral Phosphoric Acid (CPA).
The mechanism, catalyzed by a CPA, generally proceeds as follows:
-
Iminium Ion Formation: The aldehyde and amine condense to form a hemiaminal, which then dehydrates to form an imine or a protonated iminium ion.
-
Catalyst Activation: The chiral phosphoric acid catalyst activates the iminium ion through hydrogen bonding, creating a well-defined chiral environment.
-
Stereoselective Attack: The phenol, also potentially interacting with the catalyst, performs a nucleophilic attack on the si- or re-face of the activated iminium ion. The facial selectivity is dictated by the steric and electronic properties of the catalyst's chiral backbone (e.g., BINOL framework), which shields one face of the electrophile.[3][4]
-
Cyclization: The resulting Mannich adduct, an ortho-aminomethylphenol intermediate, undergoes intramolecular condensation with another molecule of aldehyde (often formaldehyde generated in situ or added) to close the oxazine ring, releasing water.
This pathway ensures that the stereocenter, typically at the C4 position, is set with high fidelity.
Q2: How do I select the appropriate chiral catalyst for my reaction?
The choice of catalyst is paramount for achieving high stereoselectivity. Chiral phosphoric acids (CPAs) derived from a BINOL (1,1'-bi-2-naphthol) scaffold are the most widely used and successful organocatalysts for this transformation.[4][5]
Key Selection Criteria:
-
3,3'-Substituents: The groups at the 3,3'-positions of the BINOL backbone are the primary determinants of the chiral pocket's size and shape.
-
Bulky Aromatic Groups: Catalysts with bulky substituents like 2,4,6-triisopropylphenyl (TRIP) or 9-anthryl create a more sterically hindered environment, which is often effective for achieving high enantioselectivity.
-
Electronic Effects: The electronic nature of these substituents can also influence catalyst acidity and interaction with the substrate. Most successful catalysts feature aryl derivatives in these positions.[3]
-
-
Substrate Matching: The optimal catalyst is substrate-dependent. A catalyst that works well for one combination of phenol, amine, and aldehyde may not be optimal for another. It is highly recommended to screen a small library of CPAs with varying 3,3'-substituents to identify the best performer for your specific system.
-
Catalyst Loading: While higher catalyst loading can sometimes increase the reaction rate, it doesn't always improve enantioselectivity and increases costs. Typical loadings range from 1-10 mol%. Optimization is key.
Q3: What are the standard analytical techniques to verify the stereochemical outcome?
Verifying the yield, purity, and stereochemical integrity of your product is crucial. A multi-step analytical approach is recommended.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
-
Structural Confirmation: After purification (typically via column chromatography), confirm the chemical structure of the benzoxazine product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee is Chiral High-Performance Liquid Chromatography (HPLC) .[][7] This requires screening different chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives), and optimizing the mobile phase to achieve baseline separation of the enantiomers.
-
Diastereomeric Ratio (dr) Determination: If your product has more than one stereocenter, the diastereomeric ratio can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating distinct, well-resolved signals corresponding to each diastereomer.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low Enantioselectivity (Low ee)
Low enantiomeric excess is one of the most frequent challenges. It indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is small.
-
Suboptimal Reaction Temperature:
-
Causality: The transition states leading to the two enantiomers are in equilibrium. Higher temperatures provide more thermal energy (kBT), which can overcome the small energy barrier (ΔΔG‡) between them, leading to lower selectivity.
-
Solution: Lowering the reaction temperature is often the most effective first step.[8] Reactions run at 0 °C, -20 °C, or even lower can dramatically improve ee. This may, however, slow down the reaction rate, requiring longer reaction times.
-
-
Inappropriate Solvent:
-
Causality: The solvent influences the conformation and stability of the catalyst-substrate complex.[8] Polar or coordinating solvents can interfere with the crucial hydrogen-bonding interactions between the CPA catalyst and the substrates, disrupting the organized chiral environment.
-
Solution: Screen a range of non-polar aprotic solvents. Toluene is often a good starting point. Dichloromethane, chlorobenzene, and hexanes are also common choices. Avoid polar protic solvents (like alcohols) and highly coordinating solvents (like DMSO or DMF).
-
-
Incorrect Catalyst Choice or Loading:
-
Causality: As discussed in the FAQs, the catalyst's structure defines the chiral pocket. A mismatch between the substrate's steric/electronic profile and the catalyst's pocket will result in poor stereochemical communication.
-
Solution: Screen a panel of CPAs with different 3,3'-substituents. Sometimes a less bulky or electronically different catalyst is required. Additionally, verify catalyst purity and activity; ensure it is stored under anhydrous conditions.
-
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
| Temperature | 25 °C | 65 | -20 °C | 92 | Lower temperature enhances the energy difference between diastereomeric transition states.[8] |
| Solvent | THF | 40 | Toluene | 88 | Non-polar solvents minimize interference with catalyst-substrate hydrogen bonding. |
| Catalyst | CPA-1 (Phenyl) | 75 | CPA-2 (TRIP) | 95 | A bulkier catalyst can create a more selective chiral environment for specific substrates. |
| Concentration | 0.5 M | 80 | 0.1 M | 89 | Lower concentration can sometimes disfavor background (non-catalyzed) reactions. |
Problem 2: Low Reaction Yield
Low yields can be attributed to incomplete reactions, product degradation, or the formation of side products.
-
Incomplete Conversion:
-
Causality: The reaction may not have reached completion due to insufficient time, low temperature, or catalyst deactivation.
-
Solution: Monitor the reaction closely by TLC. If starting material is still present after the expected time, consider extending the reaction duration. If the reaction has stalled, a small additional charge of the catalyst might be necessary. Ensure all reagents and solvents are anhydrous, as water can hydrolyze intermediates and deactivate the catalyst.
-
-
Side Product Formation:
-
Causality: Reactants can engage in non-productive pathways, especially if stoichiometry is not precise or if one reactant is particularly unstable.
-
Solution: See Problem 3 below.
-
-
Product Loss During Workup/Purification:
-
Causality: Benzoxazines, containing both a weakly basic nitrogen and a phenolic precursor, can sometimes be challenging to purify. They may streak on silica gel or be partially lost during aqueous extractions.
-
Solution: Minimize aqueous workup steps if possible. When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent product adsorption and degradation on the acidic silica surface.
-
Problem 3: Significant Side Product Formation
The formation of byproducts consumes starting materials and complicates purification.
-
Formation of Aminals or Schiff Bases:
-
Causality: An excess of the amine and aldehyde can lead to the formation of stable aminals (from formaldehyde) or unreactive Schiff bases (from other aldehydes) that do not proceed to the final product.[9]
-
Solution: Carefully control the stoichiometry. A 1:1:2 ratio of phenol:amine:formaldehyde is the theoretical stoichiometry for many protocols. Use slow addition of one of the components (e.g., the amine) to maintain its low concentration and favor the three-component reaction.
-
-
Polymerization or Oligomerization:
-
Causality: Phenols are susceptible to polymerization with formaldehyde, and some intermediates can self-condense, particularly at elevated temperatures. This is a known issue in the synthesis of related polybenzoxazines.[10]
-
Solution: Maintain the lowest effective reaction temperature. Ensure a homogenous reaction mixture to avoid localized high concentrations of reactants.
-
Section 3: Experimental and Analytical Protocols
Protocol 1: General Procedure for CPA-Catalyzed Enantioselective Synthesis of a Benzoxazine
Disclaimer: This is a representative protocol. Specific conditions must be optimized for your substrate system.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 5 mol%).
-
Reagent Addition: Add the phenol (0.4 mmol, 1.0 equiv) and anhydrous toluene (4.0 mL, 0.1 M). Stir the solution for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Substrate Addition: Add the amine (0.44 mmol, 1.1 equiv) followed by the aldehyde (e.g., paraformaldehyde, 0.8 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by taking aliquots and analyzing via TLC.
-
Workup: Once the reaction is complete (typically 24-72 hours), quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) to afford the pure benzoxazine product.
Protocol 2: Determining Enantiomeric Excess using Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your purified benzoxazine product in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of ~1 mg/mL.
-
Column and Method Screening:
-
Column: Start with a common polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Optimization: If the enantiomers are not resolved, systematically vary the percentage of the polar modifier (IPA). Small changes can have a large impact on resolution. Other modifiers like ethanol can also be tested.[11]
-
Analysis: Once baseline separation is achieved, inject a sample of the racemic material (if available) to identify the retention times of both enantiomers. Then, inject your synthesized sample. The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new alkyl-based chiral phosphoric acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Avoiding dimer formation in benzoxazine synthesis
Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these versatile thermosetting polymers. Here, we address common challenges encountered during the synthesis of benzoxazine monomers, with a particular focus on the prevention, identification, and elimination of undesired dimer formation. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Dimer-Related Issues
This section addresses specific problems you might encounter during or after your synthesis.
Q1: My ¹H NMR spectrum shows unexpected peaks, and the integration doesn't match my expected benzoxazine monomer. How can I confirm the presence of dimers?
Answer: The presence of unexpected signals in your ¹H NMR spectrum is a primary indicator of side product formation, with dimers and oligomers being the most common culprits. Here’s how you can systematically identify them:
-
¹H NMR Spectroscopy: This is your most powerful tool. Compared to the clean, sharp peaks of a high-purity monomer, a crude product may show broadened signals or distinct new peaks.[1][2]
-
Look for: Signals corresponding to alternative methylene bridges (e.g., N-CH₂-N, Ar-CH₂-Ar), unreacted phenolic -OH (broad singlet, often > 9 ppm, unless hydrogen-bonded), or unexpected aromatic splitting patterns. The characteristic signals for the oxazine ring, Ar-O-CH₂ -N (~5.3-5.5 ppm) and O-CH₂-N -Ar (~4.5-4.7 ppm), might have lower-than-expected integration values.[3]
-
-
FTIR Spectroscopy: While NMR provides structural detail, FTIR is excellent for a quick purity check.
-
Look for: The complete disappearance of the broad phenolic -OH stretch from your starting material (~3200-3500 cm⁻¹). The presence of this band in your final product suggests incomplete reaction or the formation of ring-opened oligomers.[4] Key peaks confirming your desired product are the asymmetric C-O-C stretch of the oxazine ring (~1230 cm⁻¹) and a band around 930-950 cm⁻¹ associated with the benzene ring attached to the oxazine structure.[3][4]
-
-
Mass Spectrometry (MS): Techniques like Direct Pyrolysis Mass Spectrometry (DP-MS) or even standard ESI-MS can directly confirm the presence of species with higher molecular weights corresponding to dimers or trimers.[5][6]
A multi-technique approach provides the most definitive evidence. If dimer formation is confirmed, proceed to the purification protocols or synthesis optimization steps outlined below.
Q2: My reaction yield is consistently low, and the product is a viscous oil instead of the expected solid. What is the most likely cause, and what should I try first?
Answer: Low yield and an oily product consistency are classic signs that side reactions, such as dimer and oligomer formation, are dominating the desired cyclization. These oligomeric species disrupt the regular crystal lattice, preventing the monomer from solidifying.
The most critical factor to investigate first is the reaction temperature . The Mannich condensation that forms the benzoxazine ring is in competition with various side reactions. These side reactions often have a different activation energy.
First Steps for Optimization:
-
Lower the Reaction Temperature: Many standard procedures call for refluxing in solvents like toluene or dioxane (80-110 °C).[7][8] Try reducing the temperature by 10-20 °C. This can kinetically favor the desired intramolecular cyclization over intermolecular side reactions.
-
Control Reactant Stoichiometry: An imbalance in the phenol:amine:formaldehyde ratio is a known cause of side product formation.[9] Ensure precise measurement of your reagents. A slight excess of the amine or phenol can sometimes lead to different byproducts.
-
Check Formaldehyde Source: Use high-quality paraformaldehyde or a fresh aqueous formaldehyde solution. Old or poor-quality formaldehyde can have altered reactivity and lead to inconsistent results.
If these initial steps do not resolve the issue, a more thorough optimization of solvent and pH may be necessary, as detailed in the FAQs below.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to dimer formation and its prevention.
Q3: What is the primary chemical mechanism leading to dimer formation during benzoxazine synthesis?
Answer: Dimer formation arises from competing intermolecular reactions that occur in parallel with the desired intramolecular cyclization to form the oxazine ring. The primary mechanism involves the reaction of intermediate species, such as the Mannich base (phenolic compound with an aminomethyl group), with other molecules in the reaction mixture instead of cyclizing.
One of the most common side reactions, especially when using diamines, is the formation of hyperbranched structures or triazine chains, which can even lead to gelation of the reaction mass.[10] For monofunctional amines, dimers can form through various linkages, including methylene bridges connecting two phenolic rings or two amine nitrogens.
Below is a diagram illustrating the desired synthesis pathway versus a common side reaction pathway leading to a dimer.
Caption: Competing reaction pathways in benzoxazine synthesis.
Q4: How do key reaction parameters influence the formation of dimers?
Answer: Several experimental parameters can be tuned to suppress dimer formation and maximize the yield of the pure monomer. The interplay between these factors is crucial for a successful synthesis.
| Parameter | Effect on Dimer Formation | Rationale & Expert Insight |
| Temperature | High temperatures increase dimer formation. | The ring-opening polymerization of benzoxazines occurs at elevated temperatures (typically >180 °C).[11] Synthesis should be conducted well below this threshold. Higher synthesis temperatures can provide the activation energy needed for intermolecular side reactions to compete with or dominate the desired cyclization. |
| Solvent | Solvent choice is critical. | Non-polar aprotic solvents like toluene are common.[12][13] Sometimes, a co-solvent like isopropanol or ethanol can improve solubility and favor the desired product.[12][13] The solvent can influence the stability of reactive intermediates and transition states, thereby altering the ratio of monomer to dimer. |
| Reaction Time | Prolonged times can increase side products. | While the reaction needs sufficient time to go to completion, excessively long reaction times at elevated temperatures can promote the formation of thermodynamically stable, but undesired, oligomeric byproducts. Monitor the reaction by TLC or NMR if possible. |
| pH / Acidity | Can dramatically affect yield, especially for weak amines. | For syntheses involving weakly basic amines (e.g., fluorinated anilines), traditional conditions often fail. Operating under strongly acidic conditions can be necessary to facilitate the reaction and achieve high yields of the monomer by ensuring the amine is in a reactive state.[14] |
Q5: I've already synthesized my product and confirmed it contains dimers. What is the best way to purify my benzoxazine monomer?
Answer: If your crude product is contaminated with dimers or oligomers, purification is essential, as these impurities can significantly affect the subsequent polymerization behavior and final properties of the polybenzoxazine.[1] The two most effective methods are recrystallization and column chromatography.
This protocol is most effective when the monomer is a solid at room temperature and the impurities have different solubility profiles.
-
Solvent Selection:
-
Identify a suitable solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but show poor solubility for the monomer at low temperatures. Common solvents include ethanol, isopropanol, hexanes, or mixtures thereof.
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude benzoxazine product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture (e.g., on a hot plate with stirring) until all the solid dissolves. Add more solvent dropwise if necessary to achieve full dissolution. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
-
Purity Confirmation:
Workflow for Troubleshooting Dimer Formation
This flowchart provides a logical sequence of steps to diagnose and solve issues related to dimer formation in your benzoxazine synthesis.
Caption: A step-by-step workflow for addressing dimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bilkent BUIR :: Login [repository.bilkent.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzoxazine Synthesis
Welcome to the technical support center dedicated to unraveling the complexities of benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the nuances of synthesizing these versatile thermosetting polymers. Here, we move beyond simple protocols to explore the fundamental "why" behind experimental choices, with a specific focus on a critical, yet often overlooked, parameter: the choice of solvent.
The synthesis of a benzoxazine monomer, typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde, is a foundational step that dictates the properties of the final polybenzoxazine.[1][2] The solvent system in which this reaction occurs is not merely an inert medium; it is an active participant that profoundly influences reaction kinetics, equilibrium, side-product formation, and ultimately, the yield and purity of your target monomer. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in benzoxazine synthesis?
The solvent's primary role is to dissolve the reactants—phenol, amine, and paraformaldehyde—to create a homogeneous reaction medium. However, its function extends far beyond simple solubilization. The solvent influences the reaction by:
-
Mediating Reactant Solubility: Aromatic diamines, in particular, can have poor solubility in common non-polar solvents, which can hinder the reaction.[3]
-
Stabilizing Intermediates: The polarity of the solvent affects the stability of charged intermediates formed during the Mannich condensation reaction.
-
Controlling Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure, which in turn affects the reaction rate.
-
Influencing Side Reactions: The choice of solvent can either suppress or promote the formation of undesirable side products, such as stable triaza network structures from the condensation of the amine and formaldehyde.[3]
Q2: I'm observing a low yield in my benzoxazine synthesis. Could the solvent be the culprit?
Absolutely. Low yields are frequently traced back to suboptimal solvent selection.[4] Key solvent-related factors that can lead to low yields include:
-
Poor Solubility of Reactants: If one of the reactants, particularly the amine, is not fully dissolved, the reaction will be incomplete.[3]
-
Promotion of Side Reactions: Polar solvents can sometimes favor the formation of oligomeric side products or promote premature ring-opening of the newly formed benzoxazine.[5]
-
Product Precipitation: The synthesized benzoxazine monomer might be insoluble in the chosen solvent, causing it to precipitate out of the reaction mixture and potentially halt the reaction or complicate purification.
-
Solvent-Induced Degradation: High reaction temperatures required for high-boiling point solvents like toluene can sometimes lead to degradation or premature polymerization of the benzoxazine product, reducing the isolated yield of the pure monomer.[3]
Q3: What are the pros and cons of using protic versus aprotic solvents?
The distinction between protic and aprotic solvents is critical in benzoxazine chemistry.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents possess O-H or N-H bonds and can donate hydrogen bonds.[6][7]
-
Pros: Can be excellent at dissolving polar reactants. Some studies show that protic solvents can facilitate certain ring-opening reactions, which might be desirable in specific contexts but is generally avoided during monomer synthesis.[8]
-
Cons: They can "cage" nucleophiles through hydrogen bonding, potentially slowing down the desired reaction pathway.[9] More critically, they can promote undesirable side reactions.
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, ethyl acetate): These solvents have dipoles but lack O-H or N-H bonds.[6][7]
-
Non-Polar Solvents (e.g., Toluene, Dioxane):
-
Pros: Toluene and dioxane are widely regarded as good, conventional solvents for benzoxazine synthesis, often leading to good yields and minimizing side reactions.
-
Cons: Toluene has a high boiling point, which can make its removal difficult and potentially lead to product degradation.[3] Both are associated with environmental and health concerns.
-
Q4: Are "green" solvents a viable option for high-yield benzoxazine synthesis?
Yes. There is a significant and successful push towards using more environmentally friendly solvents.
-
Ethanol and Ethyl Acetate: These have been successfully used to synthesize bio-based benzoxazines with good yields (68-72%).[10][11] They are preferred for their lower toxicity and ease of removal.
-
Poly(ethylene glycol) (PEG): Used in conjunction with microwave irradiation, PEG has been shown to produce high yields (up to 73.5%) in a very short reaction time (5 minutes).[12][13]
-
Solvent-free Synthesis: This is the ultimate green approach, where the reaction is carried out in the melt.[5][14] This method eliminates solvent-related issues entirely but is only applicable if the reactants can form a molten, homogeneous mixture at a reasonable temperature.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Incomplete Reaction and Low Conversion
-
Symptoms: TLC or NMR analysis shows a significant amount of unreacted starting materials (especially the amine or phenol) even after prolonged reaction times.
-
Root Cause Analysis: The most likely cause is poor solubility of one or more reactants in the chosen solvent. Aromatic diamines are notoriously difficult to dissolve in non-polar solvents like toluene.[3]
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent System: Consider switching from a purely non-polar solvent like toluene to a more polar aprotic solvent like ethyl acetate or a solvent mixture.
-
Use a Co-solvent: A common and effective strategy is to use a co-solvent system. For example, a toluene/ethanol (2:1 v/v) mixture can significantly improve the solubility of reactants while maintaining a favorable reaction environment.[15]
-
Increase Reaction Temperature: If the solvent's boiling point allows, increasing the temperature can improve both solubility and reaction rate. However, monitor for side product formation.
-
Issue 2: Formation of Insoluble Precipitates or Gels
-
Symptoms: The reaction mixture becomes thick, forms a gel, or a significant amount of solid material precipitates during the reaction.
-
Root Cause Analysis: This often points to the formation of undesired side products. A common side reaction is the self-condensation of the amine and formaldehyde to form a stable, insoluble triaza network structure, which suppresses the desired benzoxazine formation.[3]
-
Troubleshooting Steps:
-
Modify the Order of Addition: Instead of mixing all three components at once, try pre-reacting the phenol and formaldehyde before adding the amine. This can sometimes limit the amine-formaldehyde self-condensation.
-
Change the Solvent: As this side reaction is often favored in certain polar environments, switching to a less polar solvent like toluene or dioxane can be effective.[16]
-
Control Stoichiometry: Ensure precise 1:1:2 molar stoichiometry of phenol:amine:formaldehyde. An excess of amine or formaldehyde can drive side reactions.
-
Issue 3: Difficulty in Product Purification
-
Symptoms: The crude product is a viscous, oily mixture that is difficult to purify by crystallization or column chromatography. The final product contains residual high-boiling point solvent.
-
Root Cause Analysis: High-boiling point solvents like toluene (BP: 111 °C) or dioxane (BP: 101 °C) can be challenging to remove completely under vacuum without resorting to high temperatures.[3] These high temperatures can cause the benzoxazine monomer to partially polymerize or degrade, resulting in a viscous, impure product.[3]
-
Troubleshooting Steps:
-
Switch to a Lower-Boiling Point Solvent: Replace toluene with a solvent like ethyl acetate (BP: 77 °C), which is much easier to remove at lower temperatures.[10]
-
Optimize Purification: After the reaction, instead of just evaporating the solvent, perform a workup. This often involves washing the organic solution with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by washing with water.[10] This can yield a cleaner crude product before final purification.
-
Precipitation/Recrystallization: After removing the reaction solvent, dissolve the crude product in a minimal amount of a good solvent (e.g., chloroform, ethyl acetate) and then precipitate the pure product by adding a poor solvent (e.g., hexane, petroleum ether).[15]
-
Data Summary: Common Solvents for Benzoxazine Synthesis
The table below summarizes the properties and typical outcomes for various solvents used in benzoxazine synthesis.
| Solvent(s) | Type | Boiling Point (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| Toluene | Non-Polar | 111 | Good to High | Well-established; good for minimizing side reactions.[16] | High BP makes removal difficult; potential for thermal degradation of product; environmental concerns.[3] |
| Dioxane | Polar Aprotic | 101 | Good to High | Good solvent for many benzoxazine syntheses.[16] | Health and environmental concerns; moderately high BP. |
| Toluene/Ethanol | Mixed | Variable | High | Excellent solvating power for a wide range of reactants, including poorly soluble diamines.[15] | Requires careful control of solvent ratio; removal of two components. |
| Ethyl Acetate | Polar Aprotic | 77 | Good (68%)[10] | "Green" solvent; low BP for easy removal; good yields reported.[10][11] | May lead to formation of some solids compared to toluene.[3] |
| Ethanol | Polar Protic | 78.4 | Good (72%)[10] | "Green" solvent; readily available; excellent for dissolving polar starting materials.[10][17] | Potential to promote side reactions due to its protic nature. |
| PEG 600 | Polar Protic | >200 | High (73.5%)[12] | Enables rapid, high-yield synthesis with microwave assistance; green solvent.[12][13] | High viscosity; requires microwave setup for best results. |
| None (Solvent-free) | N/A | N/A | High | Environmentally ideal; no solvent removal needed; can lead to high purity.[14] | Only applicable if reactants melt and mix at a suitable temperature.[5] |
Visualizing the Process
Understanding the reaction pathway and the logic of solvent selection is crucial for effective troubleshooting.
Benzoxazine Synthesis Workflow
The following diagram illustrates the key stages of benzoxazine synthesis, highlighting the critical decision point of solvent selection.
Caption: Workflow for benzoxazine synthesis highlighting troubleshooting feedback loops.
Solvent Property Decision Matrix
The choice of solvent is a balance between dissolving power and potential for side reactions. This diagram provides a logical framework for this decision.
Caption: Decision matrix for selecting an appropriate solvent system.
Experimental Protocol: Synthesis of a Bisphenol A-Furfuralamine Benzoxazine
This protocol provides a representative example using a mixed solvent system, which is effective for many common benzoxazine preparations.
Materials:
-
Bisphenol A
-
Furfurylamine
-
Paraformaldehyde
-
Toluene (Reagent Grade)
-
Ethanol (Reagent Grade)
-
1M Sodium Hydroxide (NaOH) solution
-
Hexane
-
Chloroform
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: To the flask, add Bisphenol A (e.g., 0.025 mol), paraformaldehyde (e.g., 0.1 mol, 4 equiv.), and a solvent mixture of Toluene/Ethanol (100 mL, 2:1 v/v).[15]
-
Amine Addition: While stirring, slowly add furfurylamine (e.g., 0.05 mol, 2 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 6-8 hours. The solution should be clear and homogeneous.[15]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The disappearance of the amine is a good indicator of reaction completion.
-
Cooling & Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic phase three times with a 1M NaOH aqueous solution to remove any unreacted Bisphenol A. Subsequently, wash three times with distilled water until the aqueous layer is neutral.
-
Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: A viscous oil or solid will be obtained. Dissolve this crude product in a minimum amount of chloroform. Pour this solution into a beaker containing vigorously stirred hexane to precipitate the pure benzoxazine monomer.[15]
-
Final Product: Collect the precipitate by filtration and dry it in a vacuum oven at 40-50 °C overnight. The final product should be a white or light-yellow powder. Characterize the product using ¹H NMR, FTIR, and DSC.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties [agris.fao.org]
- 14. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of new biobased benzoxazine through green strategy and its polybenzoxazine resin with high thermal resistance and mechanical strength (2023) | Yuqi Liu | 2 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to modulate and enhance pharmacological properties. Benzoxazines, a versatile class of heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The introduction of fluorine into the benzoxazine framework presents an intriguing avenue for optimizing these activities. This guide provides an in-depth, objective comparison of the biological performance of fluorinated versus non-fluorinated benzoxazines, supported by experimental data and protocols, to empower researchers in their drug discovery and development endeavors.
The Influence of Fluorine in Drug Design: A Mechanistic Overview
Fluorine, the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity.[1][2][3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are significant. Key advantages of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[4]
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4][5]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.[4]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal receptor binding.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]
These properties form the fundamental rationale for exploring the fluorination of benzoxazine scaffolds to develop novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
Comparative Biological Activities: A Data-Driven Analysis
Antimicrobial Activity
Both non-fluorinated and fluorinated benzoxazines have demonstrated promising activity against a range of microbial pathogens.
Non-Fluorinated Benzoxazines: A variety of non-fluorinated benzoxazine derivatives have been synthesized and evaluated for their antimicrobial properties.[6][7] For instance, certain 1,3-benzoxazine derivatives have shown moderate antimicrobial activity.[8] Bio-based polybenzoxazines, derived from natural resources, have also exhibited significant antimicrobial and antibiofilm properties.[9][10]
Fluorinated Benzoxazines: The incorporation of fluorine can enhance the antimicrobial potency of benzoxazines. For example, benzoxazine derivatives bearing trifluoromethyl groups have been reported to be more potent than their non-fluorinated counterparts against both Gram-positive and Gram-negative bacteria.[11] This enhanced activity is likely due to increased membrane permeability and potentially stronger interactions with bacterial targets. Fluorinated lysine-based peptidomimetics have also shown activity against methicillin-resistant Staphylococcus pseudintermedius.[12]
Table 1: Comparative Antimicrobial Activity Data
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity (MIC/Inhibition Zone) | Reference(s) |
| Non-Fluorinated Benzoxazines | 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives | Staphylococcus aureus, Escherichia coli | Inhibition zones of 14-19mm for some derivatives | [13] |
| Curcumin-based polybenzoxazine | Candida albicans | >92% biofilm inhibition at 100 µg/mL | [9] | |
| Fluorinated Benzoxazines | Benzoxazine derivatives with trifluoromethyl groups | Gram-positive and Gram-negative bacteria | More potent than non-fluorinated analogs | [11] |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human cancer cell lines | Effective in in-vitro assays | [14] |
Anticancer Activity
The antiproliferative effects of benzoxazines against various cancer cell lines have been extensively studied.
Non-Fluorinated Benzoxazines: Numerous non-fluorinated benzoxazine derivatives have been reported to possess significant anticancer activity.[13][15][16] For example, some benzoxazinone derivatives have been shown to inhibit the growth and migration of cancer cells by downregulating the expression of the c-Myc oncogene.[15] Other derivatives have demonstrated cytotoxic activity against breast cancer cell lines.[16] The mechanism of action often involves the induction of apoptosis.[17]
Fluorinated Benzoxazines: The introduction of fluorine into the benzoxazine scaffold can lead to enhanced anticancer potency. Fluorinated isatins, which share a similar heterocyclic core, have shown cytotoxic action associated with the induction of apoptosis.[18] The increased lipophilicity and metabolic stability conferred by fluorine may contribute to better tumor penetration and sustained therapeutic effect. Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated promising anticancer effects.[19]
Table 2: Comparative Anticancer Activity Data
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |
| Non-Fluorinated Benzoxazines | Benzoxazine-purine hybrids | MCF-7 (breast), HCT-116 (colon) | IC50 = 3.39 µM – 13.60 µM | [6] |
| Amino quinazolinone derivatives | HepG2 (liver), MCF-7 (breast), HCT-29 (colon) | Significant activity at <10 µM | [17] | |
| Fluorinated Benzoxazines | Fluorinated lepidiline analogues | HeLa (cervical), A549 (lung) | Significantly higher cytotoxicity than non-fluorinated analogs | [20] |
| Fluorinated 3,4-dihydroxychalcones | 39 human cancer cell lines | 6-Fluoro derivative was the most effective | [14] |
Anti-inflammatory Activity
Benzoxazines have also emerged as potential anti-inflammatory agents.
Non-Fluorinated Benzoxazines: Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced microglial cells.[21][22] Some benzoxazinone and quinazolinone derivatives have also demonstrated significant anti-inflammatory effects.[23]
Fluorinated Benzoxazines: The anti-inflammatory potential of fluorinated benzoxazines is an area of active research. Given that fluorination can enhance binding to biological targets, it is plausible that fluorinated benzoxazines could exhibit improved inhibition of key inflammatory enzymes and receptors. For example, fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[19][24]
Table 3: Comparative Anti-inflammatory Activity Data
| Compound Class | Specific Derivative(s) | Assay/Model | Activity (IC50/Inhibition) | Reference(s) |
| Non-Fluorinated Benzoxazines | 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-induced BV-2 cells | TNF-α IC50: 7.83 µM, IL-1β IC50: 15.84 µM for one derivative | [21][22] |
| Benzoxazinone and quinazolinone derivatives | In-vivo and in-vitro models | Significant activity comparable to indomethacin | [23] | |
| Fluorinated Benzoxazines | Fluorinated benzofuran and dihydrobenzofuran derivatives | LPS-stimulated macrophages | IL-6 IC50: 1.2 - 9.04 µM | [19][24] |
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key biological assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][25]
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[11]
-
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated benzoxazine) in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][8]
Protocol:
-
Cell Seeding:
-
Cell Treatment:
-
Prepare serial dilutions of the test benzoxazine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate the supernatant.[4]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[26]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production by cells.[23][27]
Protocol:
-
Cell Culture and Stimulation:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test benzoxazine compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubate the plate for 24 hours.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]
-
-
Assay Procedure:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes.[23]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Conclusion and Future Perspectives
The available evidence suggests that both fluorinated and non-fluorinated benzoxazines are promising scaffolds for the development of novel therapeutic agents with diverse biological activities. While non-fluorinated benzoxazines have a more extensive history of investigation, the strategic incorporation of fluorine offers a powerful tool to enhance their potency, metabolic stability, and overall pharmacological profile.
The enhanced antimicrobial and anticancer activities observed in some fluorinated benzoxazine derivatives highlight the potential of this chemical modification strategy. However, a more systematic and direct comparative evaluation of fluorinated versus non-fluorinated analogs is crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation benzoxazine-based drugs.
Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative studies. By systematically exploring the effects of fluorine substitution at various positions of the benzoxazine ring system, it will be possible to unlock the full therapeutic potential of this versatile class of compounds. The future of benzoxazine-based drug discovery is bright, with fluorination poised to play a pivotal role in the development of more effective and safer medicines.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. emerypharma.com [emerypharma.com]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. Protocol Griess Test [protocols.io]
- 27. researchgate.net [researchgate.net]
The 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Scaffold: A Comparative Guide to its Anticancer Structure-Activity Relationship
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,4-benzoxazine moiety has emerged as a "privileged scaffold," demonstrating a wide array of biological activities.[1] This guide focuses specifically on the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine subclass, providing an in-depth analysis of its structure-activity relationship (SAR) as potent anti-proliferative agents. Drawing upon recent findings, we will dissect the nuanced effects of structural modifications on cytotoxic efficacy, offering a comparative framework for researchers and drug development professionals.
The 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Core: A Scaffold of Promise
The 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold is characterized by a fused benzene and dihydro-oxazine ring system, with a key aryl substituent at the 4-position (Nitrogen). This structural arrangement provides a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. Recent research has highlighted the potential of these compounds as anticancer agents, with several analogues exhibiting moderate to good potency against various cancer cell lines.[2][3]
The general synthetic strategy to access this scaffold often involves a Buchwald-Hartwig cross-coupling reaction. This powerful C-N bond-forming reaction allows for the versatile introduction of various substituted aryl groups at the 4-position of the benzoxazine core.[2][3]
Below is a generalized workflow for the synthesis and evaluation of these compounds:
Caption: Generalized workflow for the synthesis and evaluation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues.
Deconstructing the SAR: Key Structural Modifications and Their Impact on Anticancer Activity
The anticancer potency of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines is highly dependent on the nature and position of substituents on the different rings of the molecule. For clarity, we will designate the rings as follows: Ring A (the benzoxazine benzene ring), Ring B (the dihydro-oxazine ring), and Ring C (the 4-aryl substituent).
Substitutions on Ring C (The 4-Aryl Moiety)
The 4-aryl ring presents a critical handle for modulating biological activity. The electronic and steric properties of substituents on this ring significantly influence the compound's potency.
A key finding is the dramatic enhancement of anticancer activity with the introduction of a para-amino group on Ring C.[2][3] This is exemplified by the potent activity of compound 14f from a recent study, which incorporates a 4-aminophenyl group at the N-4 position.[2][3]
Table 1: Comparison of Ring C Substitutions on Anticancer Activity
| Compound | Ring C Substituent | PC-3 IC50 (µM) | MDA-MB-231 IC50 (µM) | MIA PaCa-2 IC50 (µM) | U-87 MG IC50 (µM) |
| 14f | 4-aminophenyl | 7.84 | 12.3 | 16.2 | 9.87 |
| Analogues with other substituents | (e.g., phenyl, methoxyphenyl) | Generally lower potency | Generally lower potency | Generally lower potency | Generally lower potency |
Data extracted from Fu, X., et al. (2023).[2][3]
The strong electron-donating nature of the amino group at the para position appears to be crucial for potent cytotoxicity. This suggests a specific electronic requirement for interaction with the biological target.
Substitutions on Ring A (The Benzoxazine Benzene Ring)
Modifications on the benzene ring of the benzoxazine core also play a significant role in tuning the anticancer activity. The introduction of hydroxyl groups on this ring has been shown to be beneficial for biological activity.[2][3]
Substitutions on Ring B (The Dihydro-oxazine Ring)
Similar to Ring A, the presence of hydroxyl groups on Ring B has been found to be advantageous for anticancer potency.[2][3] This suggests that hydrogen bond donating and/or accepting capabilities in these regions of the molecule are important for target engagement.
The following diagram summarizes the key SAR findings for the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold as an anticancer agent.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of SAR studies relies on robust and well-documented experimental procedures. Below are detailed, step-by-step methodologies for the synthesis and in vitro anticancer evaluation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.
General Synthetic Protocol: Buchwald-Hartwig Cross-Coupling
This protocol is a representative example for the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine derivative
-
Substituted bromobenzene
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cs2CO3 (Caesium carbonate)
-
tert-Butanol
-
Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried reaction vessel, add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.), substituted bromobenzene (1.2 eq.), Pd2(dba)3 (0.05 eq.), XPhos (0.1 eq.), and Cs2CO3 (2.0 eq.).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous tert-butanol and toluene (typically in a 1:4 ratio).
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by NMR (1H, 13C), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR).[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Cancer cell lines (e.g., PC-3, MDA-MB-231, MIA PaCa-2, U-87 MG)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broader Biological Perspectives and Future Directions
While the focus of this guide is on the anticancer activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, it is important to note that the broader benzoxazine class of compounds has been investigated for a range of other biological activities, including:
-
Central Nervous System (CNS) Activity: Certain benzoxazine derivatives have been explored as 5-HT1A receptor antagonists.[5]
-
Neuroprotective Effects: Some benzoxazines have shown potential as neuroprotective agents in in vitro models.
The well-defined SAR for the anticancer activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, particularly the significance of the 4-amino-aryl substituent, provides a strong foundation for the rational design of more potent and selective analogues. Future work in this area could involve:
-
Exploration of a wider range of substituents on all three rings to further refine the SAR.
-
Investigation of the mechanism of action of the most potent compounds to identify their specific cellular targets.
-
In vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds in animal models of cancer.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine-based therapeutics for the treatment of cancer.
References
- 1. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validating the Anticancer Potential of Novel Benzoxazine Compounds: A Comparative Guide
In the dynamic landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic compounds, benzoxazines have emerged as a promising class of molecules warranting rigorous investigation.[1] This guide provides a comprehensive framework for the preclinical validation of novel benzoxazine compounds, offering a comparative analysis against established and emerging anticancer agents. Authored from the perspective of a seasoned application scientist, this document emphasizes the causal logic behind experimental choices, ensuring a scientifically robust and self-validating workflow.
Introduction to Benzoxazine Compounds in Oncology
Benzoxazines are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of biological activities.[1] Recent studies have highlighted their potential as anticancer agents, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.[2] The structural versatility of the benzoxazine scaffold allows for extensive chemical modifications, enabling the optimization of their pharmacological properties.[3][4] The purported mechanisms of action for some benzoxazine derivatives include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression, such as the DNA repair pathway.[5][6] This guide will walk through the essential steps to validate these claims for a novel benzoxazine compound, which we will refer to as BZX-001.
The Validation Workflow: A Step-by-Step Approach
The preclinical validation of a novel anticancer compound is a multi-stage process that begins with in vitro screening and culminates in in vivo efficacy studies.[7] This workflow is designed to systematically assess the compound's activity, mechanism of action, and potential for further development.
Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.
Part 1: In Vitro Efficacy and Cytotoxicity
The initial step is to determine the cytotoxic potential of BZX-001 against a panel of human cancer cell lines. The choice of cell lines should be rational and based on the intended therapeutic target. For this guide, we will consider a colon cancer cell line (e.g., HCT-116) and a breast cancer cell line (e.g., MCF-7).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of BZX-001 (e.g., 0.1 to 100 µM), a standard-of-care drug (Doxorubicin), and an emerging competitor (e.g., a hypothetical PI3K inhibitor, PI3Ki-002). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Comparative Cytotoxicity (IC50 in µM) of BZX-001
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| BZX-001 | 5.2 | 8.7 |
| Doxorubicin | 0.8 | 1.2 |
| PI3Ki-002 | 12.5 | 9.8 |
This is hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of BZX-001 is established, the next crucial step is to investigate its mechanism of action. Key questions to address are whether the compound induces apoptosis (programmed cell death) and how it affects the cell cycle.
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with BZX-001 at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Table 2: Apoptosis Induction by BZX-001 in HCT-116 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| BZX-001 (5.2 µM) | 45.3 | 35.8 | 18.9 |
| Doxorubicin (0.8 µM) | 30.7 | 48.2 | 21.1 |
This is hypothetical data for illustrative purposes.
Cell cycle analysis by PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][15] This helps to determine if the compound induces cell cycle arrest at a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with BZX-001 at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight.[4][16]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[4][15]
-
Incubation: Incubate for 30 minutes in the dark.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Table 3: Cell Cycle Distribution in HCT-116 Cells after 24h Treatment with BZX-001
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| BZX-001 (5.2 µM) | 20.1 | 15.3 | 64.6 |
| Paclitaxel (10 nM) | 18.9 | 10.5 | 70.6 |
This is hypothetical data for illustrative purposes. Paclitaxel is used as a positive control for G2/M arrest.[1][6][17][18][]
Part 3: Target Engagement and Pathway Analysis
To further dissect the molecular mechanism, it is essential to investigate the effect of BZX-001 on specific signaling pathways known to be dysregulated in cancer. Based on preliminary in silico modeling (not shown), BZX-001 is hypothesized to inhibit the PI3K/Akt signaling pathway.
Caption: The hypothesized inhibition of the PI3K/Akt signaling pathway by BZX-001.
Western blotting is a technique used to detect specific proteins in a sample.[20] We will use it to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, and to confirm the induction of apoptosis by looking at markers like cleaved PARP and cleaved Caspase-3.[20][21]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with BZX-001, then lyse the cells to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against p-Akt, total Akt, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin).[22]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[22]
Table 4: Western Blot Analysis of Key Proteins in HCT-116 Cells
| Protein | Vehicle Control | BZX-001 (5.2 µM) | Doxorubicin (0.8 µM) |
| p-Akt (Ser473) | +++ | + | ++ |
| Total Akt | +++ | +++ | +++ |
| Cleaved PARP | - | +++ | +++ |
| Cleaved Caspase-3 | - | +++ | +++ |
| β-actin | +++ | +++ | +++ |
(+++ strong signal, ++ moderate signal, + weak signal, - no signal). This is hypothetical data for illustrative purposes.
Part 4: In Vivo Efficacy in a Xenograft Model
The final step in preclinical validation is to assess the antitumor efficacy of BZX-001 in a living organism.[7] A human tumor xenograft mouse model is a standard and widely used model for this purpose.[23][24][25]
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of immunodeficient mice (e.g., nude mice).[23][24]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[23]
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, BZX-001 (e.g., 25 and 50 mg/kg, administered orally), and a positive control (e.g., Doxorubicin, administered intravenously).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Table 5: In Vivo Antitumor Efficacy of BZX-001 in HCT-116 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| BZX-001 (25 mg/kg) | 850 ± 150 | 43.3 | +2 |
| BZX-001 (50 mg/kg) | 500 ± 100 | 66.7 | -3 |
| Doxorubicin (5 mg/kg) | 450 ± 90 | 70.0 | -8 |
This is hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide outlines a rigorous and logical workflow for the preclinical validation of novel benzoxazine compounds as potential anticancer agents. The presented experimental protocols and comparative data tables provide a clear framework for assessing the efficacy and mechanism of action of a new chemical entity. The hypothetical data for BZX-001 suggests that it is a promising candidate with potent in vitro cytotoxicity, the ability to induce apoptosis and G2/M cell cycle arrest, and significant in vivo antitumor activity, potentially through the inhibition of the PI3K/Akt signaling pathway.
Further studies should focus on a more in-depth toxicological evaluation, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and investigation of its efficacy in other cancer models, including patient-derived xenografts (PDX). The comprehensive validation approach detailed here is essential for making informed decisions in the drug development process and for advancing promising compounds like BZX-001 towards clinical investigation.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. scribd.com [scribd.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. droracle.ai [droracle.ai]
- 18. molbiolcell.org [molbiolcell.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines: Established Routes and Modern Innovations
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials. Its presence in numerous pharmaceuticals, agrochemicals, and dyes underscores the enduring importance of efficient and versatile synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each strategy. The content is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate informed decisions in the synthesis of this important heterocyclic system.
Introduction: The Significance of the 1,4-Benzoxazine Core
The unique structural and electronic properties of the 3,4-dihydro-2H-1,4-benzoxazine ring system, which features a fused benzene ring and a partially saturated oxazine ring, contribute to its diverse biological activities. These include, but are not limited to, antibacterial, antifungal, anticancer, and antihypertensive properties. The development of novel synthetic routes that are efficient, scalable, and allow for diverse substitution patterns is crucial for the exploration of new chemical space and the optimization of lead compounds in drug discovery programs.
This guide will explore several key synthetic strategies, including classical condensation reactions, modern metal-catalyzed cross-coupling reactions, and innovative one-pot multicomponent approaches. Each section will provide a detailed explanation of the methodology, a discussion of its advantages and limitations, and representative experimental data to support the comparison.
I. Synthesis from o-Aminophenols: The Workhorse Approach
The most common and versatile starting materials for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines are ortho-aminophenols. The presence of adjacent nucleophilic amino and hydroxyl groups on the benzene ring provides a powerful handle for the annulation of the oxazine ring.
A. Reaction with 1,2-Dihaloethanes
A traditional and straightforward method involves the reaction of an o-aminophenol with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base.[1] This reaction proceeds via a sequential nucleophilic substitution, where the phenoxide and the amino group displace the two halogen atoms to form the six-membered heterocyclic ring.
Mechanism and Rationale: The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, with a base like potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The phenoxide first attacks one of the electrophilic carbons of the dihaloethane in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the amino group displaces the second halogen to form the benzoxazine ring.
Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine from o-aminophenol and 1,2-dibromoethane [1]
-
To a solution of o-aminophenol (1.0 eq.) in acetone, add 1,2-dibromoethane (1.1 eq.) and potassium carbonate (2.5 eq.).
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.
Advantages:
-
Readily available and inexpensive starting materials.
-
Simple experimental procedure.
Disadvantages:
-
Often requires long reaction times and high temperatures.
-
Can produce polymeric byproducts.
-
Limited scope for substitution on the oxazine ring.
Caption: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines from o-aminophenols and 1,2-dihaloethanes.
II. Metal-Catalyzed Cross-Coupling Strategies
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and 3,4-dihydro-2H-1,4-benzoxazines are no exception. These methods offer greater flexibility in substrate scope and often proceed under milder reaction conditions compared to traditional methods.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2][3][4][5] In the context of benzoxazine synthesis, this reaction can be employed for the intramolecular cyclization of an o-halophenol bearing a tethered amino group or the intermolecular coupling of an o-halophenol with an amino alcohol followed by cyclization.
Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
-
To a solution of the o-bromo- or o-chlorophenol derivative with a pendant amino group (1.0 eq.) in an anhydrous solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq.).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3,4-dihydro-2H-1,4-benzoxazine.
Advantages:
-
Excellent functional group tolerance.
-
Applicable to a wide range of substrates.
-
Can be used for the synthesis of complex and highly substituted benzoxazines.
Disadvantages:
-
The cost of the palladium catalyst and ligands can be a limiting factor.
-
Requires careful exclusion of air and moisture.
Caption: Catalytic cycle of the intramolecular Buchwald-Hartwig amination for benzoxazine synthesis.
B. Ullmann Condensation
The copper-catalyzed Ullmann condensation is another important method for the formation of C-N and C-O bonds.[6] Similar to the Buchwald-Hartwig reaction, it can be applied to the intramolecular cyclization of appropriately functionalized precursors.
Mechanism and Rationale: The traditional Ullmann reaction often requires harsh conditions (high temperatures and stoichiometric copper). However, modern modifications using copper(I) catalysts with various ligands allow the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide or alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.
Advantages:
-
Copper is a more abundant and less expensive metal than palladium.
-
Can be a good alternative to palladium-catalyzed methods for certain substrates.
Disadvantages:
-
Often requires higher temperatures than palladium-catalyzed reactions.
-
The substrate scope may be more limited.
III. Reductive Cyclization of o-Nitrophenols
The reductive cyclization of o-nitrophenols is a well-established and efficient method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. This strategy involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with a suitable electrophilic partner.
Mechanism and Rationale: The key step in this synthesis is the reduction of the nitro group. A variety of reducing agents can be employed, such as catalytic hydrogenation (H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), or transfer hydrogenation (e.g., sodium borohydride in the presence of a catalyst). Once the amino group is formed in situ, it can react with an adjacent electrophilic side chain to form the oxazine ring.
Experimental Protocol: Reductive Cyclization of an o-Nitrophenol Derivative
-
Prepare the o-nitrophenol precursor with a suitable electrophilic side chain (e.g., a 2-hydroxyethyl group).
-
Dissolve the o-nitrophenol derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the reducing agent. For catalytic hydrogenation, add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere. For chemical reduction, add a reagent like SnCl2·2H2O in ethanol and reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture (in the case of catalytic hydrogenation) and concentrate the solvent.
-
Work up the reaction mixture appropriately (e.g., neutralize with a base if an acid was used) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Advantages:
-
The starting o-nitrophenols are often readily available.
-
A wide variety of reducing agents can be used.
-
Can be a high-yielding reaction.
Disadvantages:
-
The functional group tolerance can be limited by the reducing conditions.
-
Requires a pre-functionalized starting material.
Caption: General scheme for the reductive cyclization of o-nitrophenols to form benzoxazines.
IV. One-Pot and Multicomponent Reactions
In the pursuit of more efficient and sustainable synthetic methods, one-pot and multicomponent reactions have emerged as powerful strategies. These reactions allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A notable example is the one-pot, multicomponent synthesis of substituted 3,4-dihydro-2H-benzo[b][7][8]oxazines.[8][9] This can involve the in situ formation of a Schiff base from an o-aminophenol and an aldehyde, followed by alkylation and subsequent intramolecular cyclization.
Advantages:
-
High atom economy and step efficiency.
-
Reduced waste generation and purification efforts.
-
Allows for the rapid generation of diverse libraries of compounds.
Disadvantages:
-
Optimization of reaction conditions can be challenging.
-
The mechanism can be complex and difficult to elucidate.
V. Comparative Analysis of Synthetic Routes
To provide a clear comparison of the different synthetic routes, the following table summarizes key performance indicators. The data presented are representative and can vary depending on the specific substrates and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Advantages | Disadvantages |
| Reaction with 1,2-Dihaloethanes | o-Aminophenol, 1,2-Dihaloethane | Base (e.g., K2CO3) | Reflux in acetone/DMF | Moderate to Good | Inexpensive, simple procedure | Long reaction times, byproducts |
| Buchwald-Hartwig Amination | o-Halophenol derivative | Pd catalyst, phosphine ligand, base | 80-120 °C, inert atmosphere | Good to Excellent | High functional group tolerance, broad scope | Expensive catalyst, air-sensitive |
| Ullmann Condensation | o-Halophenol derivative | Cu catalyst, ligand, base | Higher temperatures | Moderate to Good | Less expensive than Pd | Harsher conditions, limited scope |
| Reductive Cyclization | o-Nitrophenol derivative | Reducing agent (H2/Pd-C, SnCl2) | Varies with reducing agent | Good to Excellent | High yields, readily available starting materials | Limited functional group tolerance |
| One-Pot Multicomponent Reaction | o-Aminophenol, aldehyde, alkylating agent | Base | Often room temperature or mild heating | Good to Excellent | High efficiency, diversity-oriented | Complex optimization |
Conclusion
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of the most appropriate method will depend on several factors, including the availability of starting materials, the desired substitution pattern, the required scale of the synthesis, and cost considerations.
Classical methods, such as the reaction of o-aminophenols with 1,2-dihaloethanes and reductive cyclizations, remain valuable for their simplicity and the use of readily available starting materials. However, for the synthesis of more complex and highly functionalized benzoxazines, modern metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer unparalleled scope and functional group tolerance. The development of one-pot and multicomponent reactions represents a significant step towards more sustainable and efficient synthetic processes.
As the demand for novel benzoxazine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methodologies will remain an active area of research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives as Anticancer Agents
Introduction: The Rationale for Fluorinated Benzoxazines in Oncology Research
The 1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] These structures are of significant interest because their versatile framework allows for extensive chemical modification to optimize pharmacological profiles.[3] A particularly effective strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] In fact, approximately 20% of all commercialized anticancer and antibiotic drugs contain fluorine atoms.[4]
This guide provides a comprehensive overview of the in vitro evaluation of 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives against cancer cell lines. We will objectively compare the cytotoxic performance of various benzoxazine analogues, provide detailed, field-proven experimental protocols for their evaluation, and discuss the potential mechanisms through which these compounds exert their anticancer effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Comparative Efficacy of Benzoxazine Derivatives
The anti-proliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[5] A lower IC50 value indicates greater potency. Recent studies have highlighted several benzoxazine derivatives with promising cytotoxic effects across a range of human cancer cell lines.
While data specifically on 5-fluoro derivatives is emerging, the broader class of substituted 1,4-benzoxazines provides a strong foundation for comparison. Structure-activity relationship (SAR) analyses from these studies can guide the rational design of future fluorinated analogues. For instance, the inclusion of hydroxyl groups on the benzoxazine core and specific substitutions on appended aryl rings have been shown to be beneficial for biological activity.[1][6]
The following table summarizes the reported in vitro anticancer activity of several recently developed benzoxazine derivatives. This data serves as a benchmark for evaluating new 5-fluoro analogues.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Molecule 14f | PC-3 (Prostate) | 7.84 | 4-Aryl substituted | [1][6] |
| MDA-MB-231 (Breast) | ~10 | 4-Aryl substituted | [1][6] | |
| U-87 MG (Glioblastoma) | ~16 | 4-Aryl substituted | [1][6] | |
| Compound c18 | Huh-7 (Liver) | 19.05 | 1,2,3-Triazole linked | [7] |
| Compound 9 | MCF-7 (Breast) | 4.06 | Benzoxazine-purine hybrid | [3] |
| Compound 10 | HCT-116 (Colon) | 4.80 | Benzoxazine-purine hybrid | [3] |
| Compound 12 | MCF-7 (Breast) | 3.39 | Benzoxazine-purine hybrid | [3] |
| HCT-116 (Colon) | 5.20 | Benzoxazine-purine hybrid | [3] |
Methodological Framework for In Vitro Evaluation
A robust and logical workflow is critical for the systematic evaluation of novel chemical entities. The following section details the standard methodologies employed to characterize the anticancer potential of 5-fluoro-1,4-benzoxazine derivatives.
General Experimental Workflow
The initial screening of a compound library typically follows a tiered approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most potent hits.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability and Cytotoxicity Assays
The first step is to determine the dose-dependent effect of the compounds on cancer cell viability. The MTT and Sulforhodamine B (SRB) assays are two of the most common colorimetric methods used for this purpose.[5][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-fluoro-1,4-benzoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[10] The amount of bound dye provides an estimate of total cellular protein mass, which is proportional to the cell number.
-
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
-
Senior Application Scientist's Note: The SRB assay is often recommended over the MTT assay as it is less prone to interference from reducing compounds and provides a more stable endpoint.[8] The choice of assay should be validated for the specific cell lines and compounds being tested.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Potent anticancer compounds often induce programmed cell death, or apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It is used to identify late apoptotic or necrotic cells where membrane integrity is compromised.
Caption: Principle of Annexin V and Propidium Iodide staining.
-
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate. Treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm. At least 10,000 events should be collected per sample.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cell division.[14] Flow cytometry with PI staining is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[15]
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfans.org [ijfans.org]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. bio-protocol.org [bio-protocol.org]
Comparing the properties of polybenzoxazines derived from different fluorinated monomers
In the ever-evolving landscape of high-performance polymers, polybenzoxazines have carved a significant niche due to their unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield.[1][2][3] The versatility of benzoxazine chemistry allows for molecular-level design, enabling the tailoring of properties for specific applications. One of the most impactful modifications in this realm is the incorporation of fluorine atoms into the monomer structure. This guide provides an in-depth comparison of the properties of polybenzoxazines derived from different fluorinated monomers, supported by experimental data, to assist researchers and engineers in selecting the optimal material for their needs.
The Rationale for Fluorination: Enhancing Performance Beyond the Basics
The introduction of fluorine into the polybenzoxazine backbone is a strategic approach to augment its intrinsic properties. The strong electronegativity and low polarizability of the carbon-fluorine (C-F) bond, as well as the bulkiness of fluorine-containing groups like trifluoromethyl (-CF3), impart several key advantages:
-
Reduced Dielectric Constant: The low polarizability of the C-F bond significantly decreases the dielectric constant of the resulting polymer, a critical requirement for applications in microelectronics and high-frequency communication.[4][5]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond compared to a carbon-hydrogen (C-H) bond contributes to improved thermal and thermo-oxidative stability of the polymer network.[4][6]
-
Increased Hydrophobicity and Low Water Absorption: The non-polar nature of fluorinated groups leads to a more hydrophobic polymer surface, resulting in lower moisture uptake. This is crucial as water absorption can negatively impact the dielectric properties and dimensional stability of the material.[7][8]
-
Increased Free Volume: The incorporation of bulky trifluoromethyl groups can increase the free volume within the polymer, further contributing to a lower dielectric constant.[4][6]
Comparative Analysis of Polybenzoxazines from Different Fluorinated Monomers
The choice of fluorinated monomer significantly influences the final properties of the cured polybenzoxazine. Below is a comparative analysis based on commonly studied fluorinated structures.
Trifluoromethyl (-CF3) Containing Benzoxazines
Benzoxazines synthesized from amines or phenols containing trifluoromethyl groups are widely investigated. A common example is the use of 4-(trifluoromethyl)aniline.
Key Properties:
-
Low Dielectric Constant: The presence of -CF3 groups effectively lowers the dielectric constant. For instance, a copolybenzoxazine prepared from a 1:1 weight ratio of a standard bisphenol-A based benzoxazine (B-a) and a trifluoromethyl-containing benzoxazine (F-1) exhibited a dielectric constant as low as 2.36.[4]
-
Excellent Thermal Stability: These polymers exhibit high glass transition temperatures (Tg) and degradation temperatures. The incorporation of fluorinated structures can lead to materials that are stable at temperatures above 400 °C.[4]
-
Low Water Absorption: Polybenzoxazines with -CF3 groups demonstrate very low water absorption, typically below 1 wt%, which helps maintain their excellent dielectric properties in humid environments.[4]
Core-Fluorinated Benzoxazines
In this class of materials, the fluorine atoms are directly attached to the aromatic core of the benzoxazine structure, for example, by using monomers with a 1,4-tetrafluorobenzene or 4,4'-octafluorobiphenylene central unit.
Key Properties:
-
Exceptional Thermal Stability: Core-fluorinated polybenzoxazines can exhibit outstanding thermal stability, with degradation temperatures reaching up to 491 °C.[7][8]
-
Very Low Dielectric Constant and Loss: These polymers can achieve very low dielectric constants (2.35–2.61 at 10⁵ Hz) and low loss factors (0.0071 to 0.0248 at 10⁵ Hz).[7] A cross-linked polybenzoxazine based on a 1,4-tetrafluorobenzene dioxyphenylene central unit reported a dielectric constant of 2.3 and a loss factor of 0.0041 at 10 kHz.[9]
-
High Hydrophobicity: They display high water contact angles (above 90°) and moisture resistance, with water uptake of less than 1% after one week of immersion.[7]
Isomeric Fluorinated Benzoxazines
The position of the fluorine atom on the aromatic ring (ortho, meta, or para) can influence the curing behavior and final properties of the polybenzoxazine.
Key Properties:
-
Curing Behavior: The curing peak temperature can be affected by the fluorine position. For instance, for fluoroaniline-based benzoxazines, the curing peak temperature was found to be in the order of meta- (235.9 °C) < para- (244.4 °C) < ortho- (262.7 °C).[10][11]
-
Thermal Stability: The thermal stability also varies with the isomer. For the same series, the 10% weight loss temperature was in the order of meta- (323.4 °C) < ortho- (289.1 °C) < para- (255.5 °C).[10][11]
-
Hydrophobicity: The hydrophobicity, as measured by the water contact angle, also showed a dependence on the isomer, with the order being meta- (121.4°) < ortho- (119.3°) < para- (106.3°).[10][11]
Quantitative Data Summary
| Fluorinated Monomer Type | Dielectric Constant (at ~1 MHz) | Thermal Stability (Td10%) | Water Absorption (%) | Reference(s) |
| Trifluoromethyl (-CF3) Copolymer | 2.36 | > 400 °C | < 1 | [4] |
| Core-Fluorinated (tetrafluorobenzene) | 2.35 - 2.61 | up to 491 °C | < 1 | [7] |
| Core-Fluorinated (octafluorobiphenylene) | 2.35 - 2.61 | up to 491 °C | < 1 | [7] |
| Isomeric (meta-fluoroaniline) | Not explicitly stated | 323.4 °C | Not explicitly stated | [10][11] |
| Isomeric (ortho-fluoroaniline) | Not explicitly stated | 289.1 °C | Not explicitly stated | [10][11] |
| Isomeric (para-fluoroaniline) | Not explicitly stated | 255.5 °C | Not explicitly stated | [10][11] |
| Bisphenol-AF based | ~2.6 | up to 464 °C | Not explicitly stated | [6] |
Experimental Protocols
Synthesis of a Trifluoromethyl-Containing Benzoxazine Monomer (Illustrative Example)
The synthesis of benzoxazine monomers typically follows a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[1]
Materials:
-
Bisphenol A
-
4-(Trifluoromethyl)aniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve Bisphenol A and 4-(trifluoromethyl)aniline in 1,4-dioxane.
-
Add paraformaldehyde to the solution.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitate, wash it thoroughly with the non-solvent to remove unreacted starting materials, and dry it under vacuum.
Caption: General workflow for the synthesis of a fluorinated benzoxazine monomer.
Thermal Curing of Benzoxazine Monomers
The synthesized benzoxazine monomers are thermally cured to form the crosslinked polybenzoxazine network via ring-opening polymerization.
Procedure:
-
Place the powdered benzoxazine monomer in a mold.
-
Heat the monomer in a programmable oven using a step-wise curing schedule. A typical schedule might be:
-
160 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 2 hours
-
220 °C for 1 hour (post-curing)
-
-
The specific temperatures and durations will depend on the reactivity of the specific monomer, which can be determined by Differential Scanning Calorimetry (DSC).[7]
-
After curing, allow the polymer to cool down slowly to room temperature to avoid thermal stress.
Caption: Thermal curing process of benzoxazine monomers.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To confirm the chemical structure of the synthesized monomers.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the ring-opening polymerization by observing the disappearance of characteristic benzoxazine ring peaks.[4]
-
Differential Scanning Calorimetry (DSC): To determine the curing temperature and glass transition temperature (Tg) of the polymer.[7]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the cured polymer.[12]
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss of the cured polymer at various frequencies.
Conclusion and Future Outlook
The incorporation of fluorine into polybenzoxazines is a highly effective strategy for developing advanced materials with low dielectric constants, exceptional thermal stability, and low moisture absorption. The choice of the fluorinated monomer, including the type and position of the fluorine-containing group, allows for the fine-tuning of these properties to meet the stringent demands of applications in the aerospace, electronics, and telecommunications industries. While trifluoromethyl and core-fluorinated systems have demonstrated remarkable performance, ongoing research into novel fluorinated monomers and their copolymerization with other functional monomers will continue to push the boundaries of polybenzoxazine capabilities.
References
- 1. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mathnet.ru [mathnet.ru]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications [m.x-mol.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Fluorine-Substituted Benzoxazine Resins: Enhancing Performance for Advanced Applications
In the ever-evolving landscape of high-performance polymers, benzoxazine resins have carved a significant niche due to their unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield.[1][2][3] However, the relentless demand for materials with superior performance in extreme environments, particularly in the electronics and aerospace sectors, has driven researchers to explore innovative molecular modifications. Among these, the strategic incorporation of fluorine atoms into the benzoxazine structure has emerged as a highly effective strategy to augment its inherent properties.
This guide provides an in-depth analysis of the effects of fluorine substitution on the properties of benzoxazine resins. We will objectively compare the performance of fluorinated benzoxazines with their non-fluorinated counterparts, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the enhanced capabilities of these advanced thermosets.
The Rationale for Fluorination: A Tale of Electronegativity and Bulkiness
The transformative effects of fluorine substitution are rooted in the fundamental properties of the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine (C-F) bond introduce significant changes to the electronic and steric environment of the polymer.[4] The bulky nature of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (-CF3), can also disrupt polymer chain packing, leading to increased free volume.[1] These modifications manifest in a range of enhanced material properties.
Performance Comparison: Fluorinated vs. Non-Fluorinated Benzoxazines
The introduction of fluorine into the benzoxazine backbone imparts a range of beneficial properties. The following sections and tables summarize the key performance enhancements observed in fluorinated benzoxazines compared to their traditional, non-fluorinated analogues.
Thermal Stability
Fluorination generally enhances the thermal stability of polybenzoxazines. The high bond energy of the C-F bond (approximately 489 kJ/mol) contributes to a more thermally robust polymer network.[4] This is reflected in higher decomposition temperatures (Td) and increased char yields at elevated temperatures. For instance, studies have shown that the 5% weight loss temperature (T5%) of cured fluorine-containing benzoxazine can reach as high as 491°C.[5][6]
| Property | Non-Fluorinated Polybenzoxazine (Typical) | Fluorinated Polybenzoxazine | Reference |
| 5% Weight Loss Temp. (Td5%) | ~350-400 °C | Up to 491 °C | [4][5][6] |
| Char Yield at 800 °C (N2) | ~30-50% | >60% | [4] |
Dielectric Properties
For applications in microelectronics, a low dielectric constant (k) and low dielectric loss (tan δ) are paramount to minimize signal delay and cross-talk.[1] Fluorine's high electronegativity leads to a decrease in the polarizability of the C-F bond compared to the C-H bond. This, coupled with the increase in free volume caused by bulky fluorinated groups, significantly lowers the dielectric constant of the resulting polybenzoxazine.[1][7] Dielectric constants as low as 2.20 have been reported for highly fluorinated polybenzoxazines.[8]
| Property | Non-Fluorinated Polybenzoxazine (Typical) | Fluorinated Polybenzoxazine | Reference |
| Dielectric Constant (k) at 1 MHz | ~2.8-3.2 | 2.20 - 2.61 | [1][6][8] |
| Dielectric Loss (tan δ) at 1 MHz | ~0.01-0.03 | <0.005 | [1] |
Moisture Absorption
The hydrophobic nature of fluorine imparts excellent moisture resistance to fluorinated polybenzoxazines.[1] This is a critical advantage, as absorbed water can significantly degrade the dielectric and mechanical properties of a material. The low surface energy of fluorinated polymers repels water, leading to very low moisture uptake, often below 1 wt%.[1][6][9]
| Property | Non-Fluorinated Polybenzoxazine (Typical) | Fluorinated Polybenzoxazine | Reference |
| Water Absorption (wt%) | 1-3% | <1% | [1][6][9] |
| Water Contact Angle | ~70-80° | >90° | [6] |
Mechanical Properties
The effect of fluorine substitution on mechanical properties is more complex. While the introduction of fluorine can sometimes lead to a slight decrease in mechanical strength due to reduced chain packing, the overall impact is highly dependent on the specific monomer structure and the degree of fluorination.[10] However, the enhanced thermal stability and moisture resistance of fluorinated polybenzoxazines often lead to better retention of mechanical properties in harsh operating conditions.
Experimental Section: Synthesis and Characterization
To provide a practical context, this section outlines a representative synthesis of a fluorine-containing benzoxazine monomer and the standard protocols for its characterization.
Synthesis of a Fluorine-Containing Benzoxazine Monomer
The synthesis of fluorinated benzoxazines can be more challenging than their non-fluorinated counterparts, particularly when using weakly basic fluorinated amines. It has been found that conducting the reaction under strongly acidic conditions can dramatically increase the yield.[5]
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of a fluorine-containing benzoxazine monomer.
Step-by-Step Protocol:
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve the fluorinated amine (e.g., pentafluoroaniline) and paraformaldehyde in a suitable solvent such as 1,4-dioxane.[5]
-
Phenol Addition: Add the phenolic compound (e.g., bisphenol-A) to the mixture.[5]
-
Acidification: Carefully add a strong acid, such as hydrochloric acid, to adjust the pH of the reaction medium to be strongly acidic (pKa lower than 3).[5] This is a critical step to ensure a high yield when using weakly basic fluorinated amines.[5]
-
Reaction: Heat the mixture to 55-60 °C and maintain this temperature for approximately 5 hours with continuous stirring.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude product can be purified by appropriate methods, such as column chromatography or recrystallization, to obtain the pure fluorinated benzoxazine monomer.
Characterization Protocols
Thorough characterization is essential to confirm the structure of the synthesized monomer and to evaluate the properties of the cured polymer.
Diagram of the Characterization Workflow:
Caption: A comprehensive workflow for the characterization of both the benzoxazine monomer and the resulting cured polymer.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the benzoxazine monomer.[1][11] Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups of the benzoxazine monomer and to monitor the ring-opening polymerization during curing.[1][11] The disappearance of the characteristic oxazine ring absorption bands (e.g., ~951 cm⁻¹ for the tri-substituted benzene ring and ~1243 cm⁻¹ for the C-O-C stretching) indicates the progress of polymerization.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the benzoxazine monomer, determining the onset and peak temperatures of the exothermic curing reaction.[12] It is also used to measure the glass transition temperature (Tg) of the cured polymer.[9]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the cured polybenzoxazine.[4] The sample is heated at a constant rate in an inert (N₂) or oxidative (air) atmosphere, and the weight loss as a function of temperature is recorded.
-
Dielectric Analysis (DEA): DEA is used to measure the dielectric constant and dielectric loss of the cured polymer over a range of frequencies and temperatures. This is crucial for applications in electronics.
Conclusion
The incorporation of fluorine into the benzoxazine structure represents a significant advancement in the field of high-performance thermosetting polymers. The resulting fluorinated polybenzoxazines exhibit a compelling combination of enhanced thermal stability, significantly lower dielectric constants, and superior moisture resistance compared to their non-fluorinated counterparts. These improvements make them highly attractive for demanding applications in the microelectronics, aerospace, and coatings industries. While the synthesis of fluorinated monomers can present unique challenges, the remarkable property enhancements offered by these materials provide a strong impetus for their continued development and application. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of this promising class of polymers.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides [cjps.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals: Benchmarking New Benzoxazine Derivatives Against Existing Anticancer Agents
The relentless pursuit of more effective and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry. The emergence of resistance to established drugs and the prevalence of dose-limiting toxicities demand continuous innovation. Within this landscape, heterocyclic compounds, particularly benzoxazine derivatives, have garnered significant interest as a "privileged scaffold" due to their versatile structure and broad spectrum of biological activities, including potent antiproliferative effects.[1][2][3] This guide provides a comprehensive benchmark of novel benzoxazine derivatives against cornerstone anticancer agents, offering an in-depth analysis of their cytotoxic potential and a dissection of their mechanisms of action.
Section 1: The Cytotoxicity Showdown: A Head-to-Head Comparison of IC₅₀ Values
A primary indicator of a compound's anticancer potential is its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. This section compares the in vitro cytotoxicity of promising new benzoxazine derivatives with that of well-established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of human cancer cell lines.
The data presented below is synthesized from multiple studies to provide a comparative landscape. It is crucial to acknowledge that IC₅₀ values can exhibit significant variability between studies due to differences in experimental protocols, such as cell seeding density and assay duration.[4][5]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Benzoxazine Derivatives and Standard Anticancer Drugs
| Compound/Drug | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Normal Fibroblasts (e.g., WI-38) | Reference(s) |
| Benzoxazine Derivative 7 | < 10 µM | < 10 µM | < 10 µM | - | - | > 50 µM | [6] |
| Benzoxazine Derivative 15 | < 10 µM | < 10 µM | < 10 µM | - | - | > 50 µM | [6] |
| Benzoxazine-Purine Hybrid 2 | 2.27 µM | - | 4.44 µM | - | - | - | [2] |
| 4-Aryl-Benzoxazine 14f | - | - | - | - | - | 16.2 µM (NHDF) | [7] |
| Doxorubicin | ~0.05 - 1 µM | ~0.1 - 2 µM | ~0.05 - 1 µM | ~0.1 - 1.5 µM | ~0.1 - 1 µM | Variable | [6][8] |
| Cisplatin | ~5 - 20 µM | ~3 - 15 µM | ~2 - 10 µM | ~5 - 25 µM | ~1 - 10 µM | Variable | [4][9][10][11] |
| Paclitaxel | ~0.001 - 0.01 µM | ~0.01 - 0.1 µM | ~0.005 - 0.05 µM | ~0.002 - 0.02 µM | ~0.001 - 0.01 µM | Variable | [10][12][13][14][15] |
Expert Insights: The data reveals that several novel benzoxazine derivatives exhibit potent antiproliferative activity, with IC₅₀ values in the low micromolar range, comparable to or in some cases superior to standard agents like Cisplatin.[6] A key observation is the selectivity index. For instance, derivatives 7 and 15 showed high selectivity against cancer cells compared to normal human fibroblasts, a critical attribute for minimizing side effects.[6] This suggests that the benzoxazine scaffold can be modified to enhance tumor-specific targeting. The structure-activity relationship (SAR) analysis from recent studies indicates that substitutions on the aryl rings of the benzoxazine core can significantly influence potency and selectivity.[7][16]
Section 2: Mechanistic Deep Dive: Unraveling the Pathways to Cell Death
While potent cytotoxicity is essential, understanding the underlying mechanism of action (MoA) is paramount for rational drug development. Unlike traditional cytotoxic agents that often have broad effects, targeted therapies are designed to interfere with specific molecules necessary for tumor growth and survival. Our investigation reveals that new benzoxazine derivatives employ diverse and sophisticated strategies to eradicate cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Apoptosis Induction: The Controlled Demolition of Cancer Cells
Apoptosis, or programmed cell death, is a clean and efficient mechanism for eliminating unwanted cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] This can be detected using Annexin V, a protein with a high affinity for PS, in combination with a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[17][18]
The following diagram and protocol outline the standard workflow for assessing apoptosis.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
-
Cell Preparation:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the benzoxazine derivative or control compound for the desired time.
-
Harvest both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells, then pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the washed cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
-
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by dysregulated cell division. Many effective anticancer agents, including some benzoxazine derivatives, function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing to mitosis and ultimately triggering cell death.[6] Cell cycle distribution is readily analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the fluorescence intensity via flow cytometry.[19][20][21]
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10⁶ treated and control cells by centrifugation.
-
Wash the cell pellet once with 1X PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (a higher speed may be required for ethanol-fixed cells).
-
Carefully aspirate the ethanol and wash the pellet twice with 1X PBS.
-
To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[20]
-
Add PI staining solution (final concentration of ~50 µg/mL) to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and aggregates, ensuring analysis of single cells.
-
Targeting Key Molecular Pathways
Recent studies have elucidated that benzoxazine derivatives can selectively target critical nodes in cancer signaling pathways. This targeted approach contrasts with the broader mechanisms of older agents like doxorubicin (DNA intercalation, topoisomerase II inhibition, free radical generation) and paclitaxel (microtubule stabilization).[22][][24][25]
Several benzoxazine derivatives have been shown to:
-
Induce p53 and Caspase-3: Derivative 15 was found to cause a 7-fold induction in p53 and an 8-fold induction in caspase-3 expression, key mediators of apoptosis.[6]
-
Downregulate Topoisomerase II (topoII) and CDK1: The same derivative also reduced the expression of topoII and cyclin-dependent kinase 1 (cdk1), leading to DNA replication defects and cell cycle arrest.[6]
-
Inhibit DNA-PK: Certain novel benzoxazines act as radiosensitizers by inhibiting the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA double-strand break repair, leading to delayed DNA repair and apoptosis.[26]
-
Target c-Myc G-quadruplexes: Some derivatives can induce the formation of G-quadruplex structures in the c-Myc gene promoter, downregulating its expression and inhibiting cancer cell proliferation and migration.[27]
The diagram below illustrates a simplified p53-mediated apoptotic pathway, a common target for novel anticancer agents.
Caption: p53-mediated apoptotic pathway activated by benzoxazine derivatives.
To confirm that a compound affects the expression or activation of specific proteins within a pathway (e.g., p53, caspases, Bcl-2), Western blotting is the gold-standard technique.[28][29][30][31]
-
Protein Extraction:
-
Treat cells with the compound of interest.
-
Wash cells with ice-cold 1X PBS and lyse them by adding a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate or vortex to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling them in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.
-
Electrotransfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[29]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein.
-
Section 3: Summary and Future Outlook
This guide demonstrates that novel benzoxazine derivatives represent a highly promising frontier in anticancer drug discovery.
-
Potency and Selectivity: Many derivatives exhibit potent cytotoxicity against a range of cancer cell lines, with some showing encouraging selectivity for cancer cells over normal cells.[6]
-
Diverse Mechanisms: Unlike the relatively narrow mechanisms of some established drugs, benzoxazines can induce cell death through multiple, targeted pathways, including apoptosis induction (via p53/caspase pathways), cell cycle arrest, and inhibition of critical enzymes like DNA-PK and topoisomerase II.[6][26] This mechanistic diversity may prove advantageous in overcoming drug resistance.
-
Therapeutic Potential: The ability to rationally design and synthesize these compounds allows for fine-tuning of their pharmacological properties.[2][7][16] The benzoxazine-purine hybrids and 4-aryl-benzoxazines are particularly noteworthy examples of successful rational design.[2][7][16]
The path forward requires rigorous preclinical evaluation, including in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.[32] The continued exploration of the benzoxazine scaffold is a scientifically sound and promising strategy in our collective mission to develop the next generation of targeted, effective, and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Publication: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2<i>H</i>-1,4-Benzoxazines [sciprofiles.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Doxorubicin - Wikipedia [en.wikipedia.org]
- 24. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. origene.com [origene.com]
- 31. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 32. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Fluorinated and Non-Fluorinated Polybenzoxazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance thermosetting resins, polybenzoxazines (PBz) have carved a significant niche, offering a unique combination of desirable properties including near-zero volumetric shrinkage upon curing, low water absorption, a high glass transition temperature (Tg), and excellent mechanical and electrical properties.[1] These attributes make them highly attractive for demanding applications in the aerospace, electronics, and automotive industries.[2][3] However, the ever-increasing performance requirements in these fields necessitate continuous material improvements, particularly in thermal stability. This guide provides an in-depth comparative analysis of the thermal stability of fluorinated and non-fluorinated polybenzoxazines, supported by experimental data and mechanistic insights, to aid researchers in selecting and developing materials for advanced applications.
The introduction of fluorine into the polybenzoxazine structure has been shown to significantly enhance its thermal properties.[4][5][6] This improvement is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[4][7] This fundamental chemical difference translates to polymers that can withstand higher temperatures before thermal degradation begins.
The Chemical Rationale: Why Fluorination Enhances Thermal Stability
The superior thermal stability of fluorinated polymers is not a phenomenon exclusive to polybenzoxazines. It is a well-established principle in polymer science.[6][7] The strength of the C-F bond, one of the strongest single bonds in organic chemistry, makes it difficult to cleave thermally.[7] In contrast, C-H bonds are more susceptible to thermal scission, which often initiates the degradation cascade in non-fluorinated polymers.
Furthermore, the presence of bulky, electronegative fluorine atoms can induce a shielding effect on the polymer backbone, protecting more labile bonds from thermal attack. The incorporation of trifluoromethyl (-CF3) groups, for instance, not only introduces strong C-F bonds but also increases the polymer's free volume, which can influence its physical properties.[4]
Comparative Thermal Performance: A Data-Driven Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset of decomposition temperature (Td) and the char yield at elevated temperatures. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).
Key Thermal Stability Indicators:
-
Decomposition Temperature (Td): The temperature at which the polymer begins to lose mass due to thermal degradation. A higher Td indicates greater thermal stability.
-
Char Yield: The percentage of material remaining at the end of a TGA experiment, typically at temperatures above 800°C. A higher char yield is often associated with better flame retardancy and thermal stability.[8]
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A high Tg is crucial for applications where dimensional stability at elevated temperatures is required.
The following table summarizes typical experimental data comparing the thermal properties of non-fluorinated and fluorinated polybenzoxazines.
| Property | Non-Fluorinated Polybenzoxazine (BA-a type) | Fluorinated Polybenzoxazine (F-1 type) | Reference |
| 5% Weight Loss Temp. (Td5, °C) | ~350 | > 400 | [4] |
| 10% Weight Loss Temp. (Td10, °C) | ~370 | ~420 | [4] |
| Char Yield at 800°C (%) | ~32 | > 50 | [4][8] |
| Glass Transition Temp. (Tg, °C) | ~180 | Substantially higher than BA-a type | [4] |
Note: The values presented are illustrative and can vary depending on the specific monomer structures, curing conditions, and experimental parameters.
The data clearly indicates that the incorporation of fluorine leads to a significant improvement in both the onset of thermal degradation and the char yield. The fluorinated polybenzoxazine resists high temperatures (above 400°C) before significant weight loss occurs.[4]
Understanding the Degradation Pathway
The thermal degradation of polybenzoxazines, whether fluorinated or not, is a complex process involving multiple steps. For conventional polybenzoxazines, the initial degradation is often attributed to the cleavage of the Mannich bridge (C-N bond) within the crosslinked network.[9][10] This is followed by the degradation of other linkages, such as the isopropylidene groups in bisphenol-A based structures.[9]
The introduction of fluorine can alter this degradation mechanism. The strong C-F bonds are less likely to be the initial point of failure. Instead, the degradation may be initiated at other, weaker points in the polymer backbone. However, the overall effect is a delay in the onset of degradation to higher temperatures.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for TGA and DSC analysis of polybenzoxazine samples.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and degradation profile of polybenzoxazine samples.
Caption: Workflow for Thermogravimetric Analysis (TGA) of Polybenzoxazines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the benzoxazine monomer is fully cured into a solid polymer according to the recommended curing schedule.
-
Grind a small piece of the cured polymer into a fine, homogeneous powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument's microbalance.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]
-
Allow the system to equilibrate at a starting temperature, for example, 30°C.
-
-
Thermal Analysis:
-
Program the instrument to heat the sample from the starting temperature to a final temperature of 800°C or higher.
-
Use a constant heating rate, typically 10°C/min, for consistent and comparable results.[9]
-
Continuously record the sample's weight as a function of temperature throughout the heating process.
-
-
Data Interpretation:
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis.
-
Determine the temperatures at which 5% and 10% weight loss occurs (Td5 and Td10).
-
Calculate the char yield as the percentage of the initial weight remaining at the final temperature of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is used to determine the glass transition temperature (Tg) of the cured polybenzoxazine samples.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of Polybenzoxazines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Cut or prepare a small, flat piece of the fully cured polybenzoxazine, weighing between 5 and 10 mg.
-
Place the sample into an aluminum DSC pan and hermetically seal it with a lid. An empty, sealed pan is used as a reference.
-
-
Instrument Setup:
-
Place both the sample pan and the reference pan into the DSC instrument's cell.
-
Purge the cell with an inert gas, such as nitrogen, to maintain a consistent atmosphere.
-
Equilibrate the system at a temperature well below the expected Tg of the material.
-
-
Thermal Analysis:
-
Heat the sample at a constant rate, typically 10 or 20°C/min, to a temperature significantly above the expected Tg.[9]
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
To erase the thermal history of the sample, cool it down at a controlled rate and then perform a second heating scan using the same parameters.
-
-
Data Interpretation:
-
Plot the heat flow (in mW or W/g) on the y-axis against the temperature on the x-axis for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
Conclusion
The incorporation of fluorine into the polybenzoxazine structure is a highly effective strategy for enhancing thermal stability. Experimental evidence from TGA and DSC consistently demonstrates that fluorinated polybenzoxazines exhibit higher decomposition temperatures, greater char yields, and often higher glass transition temperatures compared to their non-fluorinated counterparts. This superior performance is rooted in the fundamental strength of the C-F bond. For researchers and professionals developing materials for applications in demanding thermal environments, fluorinated polybenzoxazines represent a promising class of materials with significant potential. The choice between a fluorinated and a non-fluorinated system will ultimately depend on the specific performance requirements, cost considerations, and processing characteristics of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Polybenzoxazine‐based composites as high‐performance materials | Zendy [zendy.io]
- 3. Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20.210.105.67 [20.210.105.67]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Drug-Likeness Profile of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a chemical scaffold is a critical determinant of its potential for clinical success. This guide provides a comprehensive assessment of the drug-like properties of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives, a class of heterocyclic compounds drawing increasing interest for their diverse biological activities.[1][][3] Through a combination of in silico analysis and comparison with established drugs, we will dissect the physicochemical and pharmacokinetic profiles of these derivatives to provide actionable insights for researchers in medicinal chemistry and drug development.
The Imperative of Drug-Likeness in Preclinical Research
The journey from a hit compound to a marketable drug is fraught with challenges, with a high attrition rate often attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Early assessment of a compound's drug-likeness, therefore, is not merely a procedural step but a strategic imperative. It allows for the early identification of liabilities that could lead to poor oral bioavailability, metabolic instability, or unforeseen toxicity, thus saving invaluable time and resources.
The concept of drug-likeness is often guided by established principles such as Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a compound based on its physicochemical properties.[5][6][7][8] These rules, while not absolute, offer a valuable predictive lens through which to view novel chemical entities.
In Silico Assessment of this compound Derivatives
To quantitatively assess the drug-likeness of this compound and its derivatives, we employed in silico predictive models. The Simplified Molecular Input Line Entry System (SMILES) strings for the parent compound and a curated set of derivatives were used to calculate key physicochemical and pharmacokinetic parameters.
Table 1: Structures of Investigated this compound Derivatives
| Compound ID | Structure | SMILES |
| 1 | This compound | Fc1cccc2c1NCCO2 |
| 2 | 7-Chloro-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | Clc1cc2OCCNc2c(F)c1 |
| 3 | 5-Fluoro-7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | COc1cc2OCCNc2c(F)c1 |
| 4 | N-Methyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | CN1CCOc2c1cccc2F |
Comparative Analysis of Physicochemical Properties
The calculated physicochemical properties of the benzoxazine derivatives were compared against two successful marketed drugs that feature a benzoxazine core: Levofloxacin, a broad-spectrum antibiotic, and Efavirenz, a non-nucleoside reverse transcriptase inhibitor. This comparison provides a valuable benchmark for what constitutes a viable drug-like profile within this chemical class.
Table 2: Predicted Physicochemical Properties and Drug-Likeness Parameters
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Levofloxacin | Efavirenz |
| Molecular Weight ( g/mol ) | 153.15 | 187.60 | 183.18 | 167.18 | 361.37 | 315.68 |
| LogP (Consensus) | 1.65 | 2.25 | 1.85 | 1.95 | 1.45 | 4.13 |
| H-Bond Acceptors | 2 | 2 | 3 | 2 | 5 | 3 |
| H-Bond Donors | 1 | 1 | 1 | 0 | 1 | 1 |
| Polar Surface Area (Ų) | 21.26 | 21.26 | 30.49 | 12.47 | 71.96 | 54.35 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 |
Interpretation of In Silico Data and Comparison with Marketed Drugs
The data presented in Table 2 reveals several key insights into the drug-likeness of the this compound scaffold.
-
Compliance with Lipinski's Rule of Five: All the investigated derivatives (1-4 ) exhibit zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Their molecular weights are well below the 500 g/mol threshold, and their LogP values, hydrogen bond donor, and acceptor counts are all within the acceptable ranges. This is a highly encouraging initial profile for a drug discovery program.
-
Comparison with Levofloxacin and Efavirenz: When compared to the established drugs, the parent compound and its simple derivatives show significantly lower molecular weights and polar surface areas. This suggests that there is considerable room for chemical modification and the introduction of additional functional groups to enhance biological activity without immediately compromising their drug-like properties. For instance, Levofloxacin, while still compliant with Lipinski's rules, has a more complex structure with a higher molecular weight and polar surface area, which are tailored to its specific target and mechanism of action.[5][9][10] Efavirenz, on the other hand, demonstrates that a higher LogP value can be well-tolerated within this scaffold, providing a different vector for optimization.[6][11]
-
Structural Modifications and Their Impact:
-
The introduction of a chloro group in Compound 2 and a methoxy group in Compound 3 slightly increases the molecular weight and LogP, as expected, but the compounds remain well within the drug-like space.
-
N-methylation in Compound 4 removes the hydrogen bond donor, which can be advantageous for membrane permeability, and has a minimal impact on other parameters.
-
Experimental Protocols
The following section details the in silico methodology used to generate the data in this guide.
In Silico Physicochemical and ADME Prediction
Objective: To calculate the key physicochemical properties and predict the ADME profile of the selected compounds.
Methodology:
-
SMILES String Generation: The 2D structures of the parent compound, its derivatives, Levofloxacin, and Efavirenz were converted into their corresponding SMILES strings.
-
Submission to SwissADME: The SMILES strings were submitted to the SwissADME web tool (129][10]
-
Data Extraction: The following parameters were extracted from the SwissADME output:
-
Physicochemical Properties: Molecular Weight, Consensus LogP, Number of Hydrogen Bond Acceptors, Number of Hydrogen Bond Donors, and Polar Surface Area (TPSA).
-
Drug-Likeness: Violations of Lipinski's Rule of Five.
-
Pharmacokinetics: Bioavailability Score.
-
Visualizing the Drug-Likeness Assessment Workflow
The process of evaluating the drug-likeness of a novel compound series can be systematically visualized.
Caption: Workflow for in silico drug-likeness assessment.
Comparison with Other Heterocyclic Scaffolds
To provide a broader context, it is useful to compare the general drug-likeness profile of benzoxazines with other common heterocyclic scaffolds found in marketed drugs.
Table 3: General Drug-Likeness Characteristics of Common Heterocyclic Scaffolds
| Scaffold | Typical Molecular Weight Range ( g/mol ) | Typical LogP Range | Common Biological Activities |
| Benzoxazine | 150 - 400 | 1.5 - 4.5 | Antibacterial, Antiviral, Anticancer[1][][3] |
| Benzimidazole | 120 - 350 | 1.0 - 3.5 | Anthelmintic, Antifungal, Antiviral |
| Quinoline | 130 - 400 | 1.5 - 4.0 | Antimalarial, Antibacterial, Anticancer |
| Piperidine | 85 - 300 | 0.5 - 3.0 | CNS agents, Analgesics |
| Thiazole | 85 - 300 | 0.0 - 2.5 | Antibacterial, Anti-inflammatory |
This table illustrates that the this compound scaffold occupies a favorable physicochemical space, comparable to other privileged heterocyclic structures that have yielded numerous successful drugs.
Conclusion and Future Directions
The in silico analysis presented in this guide strongly supports the contention that this compound derivatives possess a promising drug-like profile. Their excellent compliance with Lipinski's Rule of Five, coupled with a molecular framework that allows for extensive synthetic elaboration, makes them an attractive starting point for drug discovery campaigns targeting a wide range of diseases.
The comparison with Levofloxacin and Efavirenz provides tangible evidence of how the benzoxazine core can be successfully incorporated into structurally diverse and clinically effective medicines. Future work should focus on synthesizing a broader library of these derivatives and subjecting them to in vitro ADME assays to validate these in silico predictions. Such experimental data will be crucial in guiding the structure-activity relationship (SAR) and structure-property relationship (SPR) studies necessary to optimize these promising compounds into viable clinical candidates.
References
- 1. Efavirenz-13C6 | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 11. Molecular Modelling Group [molecular-modelling.ch]
- 12. swissadme.ch [swissadme.ch]
A Senior Application Scientist's Guide to Catalyst Selection for Benzoxazine Synthesis and Polymerization
For researchers and professionals in materials science and drug development, the synthesis of benzoxazine resins offers a compelling avenue for creating high-performance thermosets. These materials are prized for their near-zero volumetric change upon curing, high thermal stability, low water absorption, and excellent dielectric properties. However, the typically high temperatures (often exceeding 200°C) required for the thermally activated ring-opening polymerization (ROP) of benzoxazine monomers can be a significant drawback, limiting their application and increasing energy costs.
The strategic use of catalysts is paramount to overcoming this hurdle. A catalyst not only lowers the polymerization temperature but can also influence the reaction kinetics, the final polymer structure, and its ultimate thermomechanical properties. This guide provides a head-to-head comparison of different catalyst classes for benzoxazine polymerization, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
The Crucial Role of Catalysis in Benzoxazine Polymerization
Without a catalyst, the ROP of benzoxazines is a thermally-driven, autocatalytic process that requires significant energy input to initiate the cleavage of the oxazine ring. Catalysts provide an alternative, lower-energy pathway for this ring-opening, accelerating the polymerization process at reduced temperatures. The choice of catalyst dictates the mechanistic pathway, which can be broadly categorized into cationic or nucleophilic ring-opening, each yielding distinct polymer network structures.
It is generally accepted that the thermal ROP of benzoxazines proceeds via a cationic mechanism.[1] Catalysts facilitate this by interacting with the nitrogen or oxygen atoms of the oxazine ring, weakening the C-O bond and promoting the formation of a carbocation intermediate, which then propagates the polymerization.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst in benzoxazine polymerization is primarily evaluated by its ability to reduce the peak exothermic polymerization temperature (Tp), as measured by Differential Scanning Calorimetry (DSC). The ideal catalyst provides a significant reduction in Tp without compromising the thermal stability or mechanical integrity of the resulting polybenzoxazine.
Below is a comparative summary of various catalysts for the polymerization of a standard bisphenol A and aniline-based benzoxazine monomer (BA-a).
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Uncatalyzed Tp (°C) | Catalyzed Tp (°C) | ΔTp (°C) | Effect on Final Polymer Properties |
| Strong Lewis Acids | FeCl₃ | 5 | ~250 | 145 | 105 | Increased char yield and flame retardancy.[2] |
| AlCl₃ | 5 | ~250 | 145 | 105 | Similar to FeCl₃, enhances thermal stability.[2] | |
| B(C₆F₅)₃ | 3 | ~225 | 155 | 70 | Significantly increases char yield (up to 13% increase).[3] | |
| Weaker Lewis Acids | ZnCl₂ | 5 | ~250 | 145 | 105 | Effective in lowering curing temperature.[2] |
| Basic Catalysts | Imidazoles | - | ~250 | Lowered | - | Weaker catalytic effect compared to acids.[2] |
| Heterogeneous | Ti-Ph-POSS | 3 wt% | 258 | 230.2 | 27.8 | Increases Tg and thermal stability.[4] |
| Bio-based (Internal) | Vanillin-derived | N/A | 260s | 207 | ~50+ | Dependent on monomer structure.[5] |
In-Depth Catalyst Class Comparison
Lewis Acid Catalysts
Lewis acids are among the most effective catalysts for lowering the ROP temperature of benzoxazines.[4] They function by accepting an electron pair from the oxygen or nitrogen atom in the oxazine ring, which initiates a cationic ring-opening polymerization.[3]
Mechanism of Action: The Lewis acid (LA) coordinates with a lone pair of electrons on either the nitrogen or oxygen atom of the oxazine ring. This coordination weakens the N-CH₂-O linkage, facilitating the ring-opening to form a carbocationic intermediate. This intermediate is then attacked by an electron-rich species (such as the phenolic hydroxyl group of another opened ring or an unreacted monomer), propagating the polymerization.
Caption: Acid-catalyzed cationic ring-opening polymerization of benzoxazine.
Advantages:
-
High Efficacy: Strong Lewis acids like FeCl₃ and AlCl₃ can dramatically reduce polymerization temperatures by over 100°C.[2]
-
Improved Properties: The use of Lewis acids often leads to polybenzoxazines with higher char yields and enhanced flame retardancy.[2] For instance, tris(pentafluorophenyl)borane has been shown to increase char yields by up to 13%.[3]
Disadvantages:
-
Moisture Sensitivity: Many strong Lewis acids are highly sensitive to moisture, which can deactivate the catalyst and complicate processing.
-
Corrosivity: Acidic catalysts can be corrosive to processing equipment.
-
Limited Solubility: Some metal halides have poor solubility in benzoxazine monomers, which can lead to heterogeneous mixtures and inconsistent curing.[3]
-
Brittleness: The resulting polymers can sometimes be more brittle.[1]
Basic Catalysts
Basic catalysts, such as amines and imidazoles, can also promote the ROP of benzoxazines, although they are generally less effective than their acidic counterparts.[2] They are thought to operate through a nucleophilic ring-opening mechanism.
Mechanism of Action: A nucleophilic base attacks one of the methylene carbons of the oxazine ring, leading to ring-opening and the formation of an anionic intermediate. This intermediate then propagates the polymerization.
Caption: Base-catalyzed nucleophilic ring-opening polymerization.
Advantages:
-
Less Corrosive: Generally less corrosive to equipment than strong acids.
-
Processability: Can offer better processability and longer pot life in some formulations.
Disadvantages:
-
Lower Activity: The catalytic effect is typically weaker than that of Lewis acids, resulting in a smaller reduction in polymerization temperature.[2]
-
Side Reactions: Can sometimes lead to undesirable side reactions.
Heterogeneous and Novel Catalysts
Recent research has focused on developing novel catalyst systems to overcome the limitations of traditional Lewis and Brønsted acids.
Titanium-Containing POSS (Ti-Ph-POSS): This hybrid organic-inorganic molecule acts as a heterogeneous Lewis acid catalyst.[4] The titanium atom at the corner of the POSS cage catalyzes the ROP.
-
Performance: Adding 3 wt% of Ti-Ph-POSS can reduce the peak curing temperature of BA-a by nearly 28°C.[4]
-
Advantages: It not only catalyzes the reaction but also becomes incorporated into the polymer network, leading to significantly improved thermal stability and a higher glass transition temperature (Tg).[6] The Tg of the resulting polybenzoxazine can be increased by over 30°C with the addition of Ti-Ph-POSS.[4]
-
Mechanism: The Ti atom acts as a Lewis acid, while the rigid POSS cage reinforces the polymer matrix.[4]
Green and Bio-Based Catalysts
The principles of green chemistry have spurred interest in developing benzoxazines from renewable resources.[5][7] In many cases, the bio-based phenolic compounds used in the monomer synthesis contain functional groups that can act as internal catalysts.
-
Examples: Benzoxazine monomers synthesized from vanillin have shown lower curing temperatures (around 207°C) compared to those from thymol (262.5°C), indicating the structural influence of the bio-based phenol on reactivity.[5] Curcumin-based benzoxazines are another example of leveraging bio-active molecules.[8]
-
Advantages: This approach aligns with sustainability goals by utilizing renewable feedstocks.[5][7] The "self-catalyzing" nature simplifies the formulation as no external catalyst is needed.[8]
-
Considerations: The catalytic effect is generally milder than with strong Lewis acids, and the final properties are highly dependent on the specific bio-based monomer structure.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Polymerization with FeCl₃
This protocol describes the low-temperature curing of a bisphenol A-aniline (BA-a) benzoxazine monomer using ferric chloride (FeCl₃) as a catalyst.
Materials:
-
BA-a benzoxazine monomer
-
Anhydrous Ferric Chloride (FeCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Aluminum pan for DSC
-
Curing oven
Procedure:
-
Preparation of Catalyst Solution: In a dry nitrogen atmosphere, prepare a 0.1 M solution of FeCl₃ in anhydrous THF.
-
Mixing: In a separate vial, dissolve 1.0 g of BA-a monomer in 5 mL of anhydrous THF.
-
Catalyst Addition: While stirring, add the required amount of the FeCl₃ solution to the monomer solution to achieve the desired catalyst loading (e.g., 5 mol% relative to the monomer).
-
Solvent Removal: Evaporate the THF under a gentle stream of nitrogen at room temperature, followed by drying in a vacuum oven at 40°C for 4 hours to obtain a homogeneous solid mixture.
-
Curing:
-
For DSC analysis, place 5-10 mg of the mixture in an aluminum pan. Heat from 30°C to 300°C at a rate of 10°C/min to determine the peak polymerization temperature (Tp).
-
For bulk polymer preparation, place the powder in a mold and cure in an oven using a programmed cycle (e.g., 1 hour at 130°C, 2 hours at 150°C, and 1 hour at 170°C).
-
-
Characterization: Analyze the cured polymer using FTIR to confirm the disappearance of the characteristic oxazine ring peak (approx. 930-950 cm⁻¹) and the appearance of a broad hydroxyl peak (approx. 3400 cm⁻¹). Use TGA to determine thermal stability and char yield.[9]
Caption: Workflow for Lewis Acid-Catalyzed Benzoxazine Polymerization.
Protocol 2: Synthesis of a Bio-Based Benzoxazine from Vanillin
This protocol outlines the synthesis of a hybrid benzoxazine from vanillin, a bio-based phenol.[5]
Materials:
-
Vanillin (6.6 mmol)
-
Jeffamine D-230 (poly(propylene glycol) bis(2-aminopropyl ether)) (3.3 mmol)
-
Paraformaldehyde (13.2 mmol)
-
Chloroform (40 mL)
-
1N Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: Add vanillin and Jeffamine D-230 to 40 mL of chloroform in a round-bottom flask. Stir until a clear solution is formed.
-
Reaction: Add paraformaldehyde to the solution. Reflux the mixture for 48 hours.
-
Workup: Cool the mixture to room temperature. Wash the organic phase with 1N sodium hydroxide solution (3 x 30 mL) and then with deionized water (2 x 20 mL).
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under vacuum to obtain the final product as a light yellowish oil.
-
Curing and Characterization: The resulting benzoxazine can be cured thermally and analyzed by DSC to determine its polymerization temperature without an external catalyst.
Conclusion and Future Outlook
The choice of catalyst is a critical decision in the synthesis of polybenzoxazines, with profound implications for processing efficiency and final material properties. Strong Lewis acids like FeCl₃ and AlCl₃ offer the most significant reduction in curing temperatures, making them suitable for applications where lower processing energy is a priority. However, their sensitivity and corrosivity must be carefully managed.
Novel heterogeneous catalysts like Ti-Ph-POSS present an exciting alternative, offering a dual benefit of catalysis and reinforcement, leading to materials with superior thermal stability. For applications where sustainability is a key driver, the design of self-catalyzing monomers from bio-based resources like vanillin or cardanol provides a green route to high-performance polymers.[5][8]
As the field advances, the focus will likely shift towards developing latent catalysts that remain inactive at storage temperatures but are triggered by a specific stimulus (e.g., moderate heat, light), offering better control over the curing process.[10] Furthermore, the continued exploration of catalysts that can influence not only thermal properties but also enhance mechanical toughness and tune dielectric properties will broaden the application scope of polybenzoxazines in advanced composites, electronics, and biomedical devices.[11][12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability [mdpi.com]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Processable Bio-Based Polybenzoxazine with Tunable Toughness and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Processable Bio-Based Polybenzoxazine with Tunable Toughness and Dielectric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, ensuring the safety of personnel and the preservation of our environment. As this compound is a specialized research chemical, this document synthesizes best practices from analogous chemical structures and adheres to stringent regulatory standards.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Anticipated Hazards:
-
Irritation: Similar benzoxazine derivatives are known to cause skin and serious eye irritation.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Toxicity: While specific data is unavailable, it is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin. The presence of a fluorine atom can increase the metabolic stability and lipophilicity of a molecule, potentially leading to bioaccumulation or specific organ toxicity.
-
Environmental Hazards: The environmental fate of this compound is not well-documented. Therefore, it must be prevented from entering drains or waterways to avoid potential ecotoxicity.[1]
A comprehensive risk assessment should be conducted in your specific laboratory setting to identify and mitigate all potential exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to PPE protocols is non-negotiable when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential absorption. Always inspect gloves for integrity before use and dispose of them after handling.[1] |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[1][2] |
| Lab Coat | Fire-resistant and impervious lab coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any dusts, aerosols, or vapors. |
Segregation and Storage: Preventing Unwanted Reactions
Proper segregation and temporary storage of chemical waste are critical to preventing accidents and ensuring regulatory compliance.
-
Waste Classification: Based on its anticipated properties, this compound waste should be classified as hazardous chemical waste.[3]
-
Containerization:
-
Segregation:
-
Storage Location:
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10]
Step 1: Waste Characterization Determine if the waste is classified as hazardous under RCRA regulations. A waste is hazardous if it is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the nature of this compound, it is best to manage it as a hazardous waste.
Step 2: Accumulation Collect the waste in the designated and properly labeled hazardous waste container within the SAA. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arrange for Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5][6] Provide them with accurate information about the waste, including its identity and quantity.
Step 4: Documentation Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately. The manifest system tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" approach.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[4]
-
DO NOT dispose of this chemical in the regular trash.[4]
-
DO NOT attempt to neutralize or treat this chemical unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical component of the research lifecycle. By adhering to the principles of hazard identification, proper handling, and regulatory compliance, you are not only protecting yourself and your colleagues but also demonstrating a commitment to environmental stewardship. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. axonator.com [axonator.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
